molecular formula C9H6N2O B1358747 2-Oxoindoline-4-carbonitrile CAS No. 214759-51-0

2-Oxoindoline-4-carbonitrile

Cat. No.: B1358747
CAS No.: 214759-51-0
M. Wt: 158.16 g/mol
InChI Key: YPDAXLREHSXDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoindoline-4-carbonitrile (CID 22661266) is an oxindole derivative of significant interest in medicinal chemistry and drug discovery. The oxindole core is a privileged scaffold endogenous to mammals and found in numerous natural products and pharmaceuticals, serving as a key structural motif for developing bioactive molecules . This compound is primarily valued as a synthetic intermediate for constructing novel chemical entities, particularly in anticancer research. Oxindole derivatives demonstrate potent biological activities by targeting critical cellular pathways. For instance, similar 2-oxoindoline-based acetohydrazides have been designed as procaspase-3 activators, showing notable cytotoxicity against human colon, prostate, and lung cancer cell lines. Some derivatives demonstrated superior cytotoxicity compared to PAC-1, a first-in-class procaspase-3 activating compound, by inducing S phase cell cycle arrest and late apoptosis . Furthermore, oxindole-based scaffolds are actively investigated for developing kinase inhibitors, such as potent FLT3 and CDK2 inhibitors, which are promising targets for treating leukemia and other cancers . The 4-carbonitrile substitution on the 2-oxoindoline ring makes it a versatile building block for further chemical modifications. It can be utilized in multicomponent reactions, such as organocatalyzed Knoevenagel condensation/Michael additions, to access complex 3,3'-disubstituted oxindoles featuring all-carbon quaternary centers—structures frequently identified in biologically active natural products and synthetic pharmaceuticals . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-6-2-1-3-8-7(6)4-9(12)11-8/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDAXLREHSXDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Oxoindoline-4-carbonitrile: A Technical Guide to its Chemical Properties and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoindoline-4-carbonitrile is a heterocyclic organic compound belonging to the oxindole family. The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of significant pharmacological importance. Its derivatives have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside experimental considerations for its synthesis and characterization. While specific experimental data for this particular derivative is limited in publicly available literature, this document extrapolates information from the parent oxindole molecule and closely related analogs to offer a robust predictive profile.

Core Chemical Properties

This compound is characterized by an indoline ring system with a ketone at the 2-position and a nitrile group at the 4-position.

PropertyValue/DescriptionSource
Molecular Formula C₉H₆N₂O[1][2][3][4]
Molecular Weight 158.16 g/mol [1][2][3][4]
CAS Number 214759-51-0[1][3][5]
Appearance Predicted to be an off-white to pale yellow solid, based on related oxindole derivatives.N/A
Melting Point Not experimentally determined. Related oxindole derivatives exhibit a wide range of melting points, often above 200°C.[3]N/A
Boiling Point No data available. Likely to decompose at high temperatures.N/A
Solubility Not experimentally determined. Expected to have low solubility in water. Based on the parent oxindole structure, it is predicted to be soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.N/A
SMILES N#Cc1cccc2c1CNC2=O[1]
InChI Key YPDAXLREHSXDNR-UHFFFAOYSA-N[6]

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the five-membered ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
NH8.0 - 9.0Singlet (broad)The chemical shift can be highly dependent on the solvent and concentration.
Aromatic CH (3 protons)7.0 - 7.8MultipletsThe exact shifts and coupling patterns will depend on the electronic effects of the nitrile and lactam groups.
CH₂~3.6SingletMethylene protons at the 3-position of the oxindole ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl, nitrile, and aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C=O175 - 180
Aromatic C-CN110 - 120
C≡N115 - 120
Aromatic CH110 - 135
Aromatic Quaternary C125 - 145
CH₂~36
IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Weak-Medium
C≡N Stretch2220 - 2260Medium
C=O Stretch (Lactam)1680 - 1720Strong
C=C Stretch (Aromatic)1450 - 1600Medium
Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 158. Fragmentation patterns would likely involve the loss of CO and HCN.

Synthesis and Reactivity

While a specific protocol for this compound is not detailed in the available literature, general synthetic strategies for oxindole derivatives can be adapted. A common approach involves the cyclization of an appropriately substituted aniline precursor.

G cluster_0 General Synthetic Pathway for Oxindoles Aniline Substituted Aniline Intermediate N-Acylated Intermediate Aniline->Intermediate Acylation Oxindole This compound Intermediate->Oxindole Intramolecular Cyclization

Caption: A generalized synthetic workflow for oxindole derivatives.

The reactivity of the oxindole core is well-documented. The presence of the lactam functionality and the enolizable proton at the C3 position allows for a variety of chemical transformations, making it a versatile scaffold in organic synthesis. The nitrile group can also undergo various reactions, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.

Potential in Drug Discovery and Development

The oxindole scaffold is a cornerstone in modern medicinal chemistry. Derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology.

G cluster_1 Oxindole Derivatives in Cellular Signaling Oxindole Oxindole Derivative Kinase Protein Kinase Oxindole->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Apoptosis) PhosphoSubstrate->Response

Caption: Inhibition of protein kinase signaling by oxindole derivatives.

Given the established biological activities of the oxindole nucleus, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. The introduction of the 4-carbonitrile group can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, potentially leading to novel interactions with biological targets. Areas of particular interest for this compound and its future derivatives include:

  • Anticancer Agents: As potential kinase inhibitors.

  • Neuroprotective Agents: For the treatment of neurodegenerative diseases.

  • Anti-inflammatory Drugs: Targeting enzymes involved in the inflammatory cascade.

Experimental Protocols (Representative)

The following is a representative protocol for the synthesis of a related (2-oxoindolin-3-yl)acetonitrile, which could be adapted for the synthesis of other oxindole derivatives.

Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles

  • Method: To a solution of the starting material (e.g., an appropriate isatin derivative) in a mixture of ethyl acetate and 3N hydrochloric acid, an excess of zinc dust is added.

  • The reaction mixture is stirred vigorously for approximately 30 minutes, during which a color change from dark red to pale yellow may be observed.

  • The organic phase is then separated, washed with cold distilled water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as recrystallization or column chromatography.

Disclaimer: This protocol is for a related compound and may require significant modification and optimization for the synthesis of this compound. All chemical syntheses should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Conclusion

This compound is a molecule of significant interest due to its core oxindole structure, a scaffold with proven pharmacological relevance. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely areas of application in drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

Navigating the 2-Oxoindoline Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive technical overview of the 2-oxoindoline scaffold, a privileged core in medicinal chemistry. Due to the limited availability of public domain data specifically for 2-Oxoindoline-4-carbonitrile (CAS 214759-51-0) , this guide leverages information from a range of structurally related oxindole derivatives to illustrate the chemical properties, synthetic routes, and potential biological activities associated with this class of compounds. The experimental protocols and quantitative data presented herein are representative examples and must be adapted and validated for the specific compound of interest.

Core Compound Identification

The molecule at the center of this guide is this compound. Its fundamental chemical identity is summarized in the table below.

ParameterValueReference
CAS Number 214759-51-0[1]
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.15 g/mol [1]
Canonical SMILES C1=CC2=C(C=C1C#N)NC(=O)C2
InChI Key YPDAXLREHSXDNR-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
LogP 1.2 - 1.8Indicates good oral bioavailability.
Topological Polar Surface Area (TPSA) 56.9 ŲSuggests good cell permeability.
Number of Hydrogen Bond Donors 1Favorable for membrane permeability.
Number of Hydrogen Bond Acceptors 2Contributes to solubility and target binding.
Aqueous Solubility ModerateA crucial factor for formulation and bioavailability.
Blood-Brain Barrier Permeability Potential to be permeableImportant for CNS-targeting drugs.

Synthesis and Chemical Reactivity

The 2-oxoindoline scaffold is a versatile synthetic intermediate. While a specific, detailed synthesis for this compound is not described in the searched literature, general synthetic strategies for related compounds can provide a foundational understanding.

General Synthetic Strategies for the 2-Oxoindoline Core

The construction of the 2-oxoindoline ring system can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted anilines or related precursors.

A generalized workflow for the synthesis of substituted 2-oxoindolines is depicted below.

G cluster_0 Synthesis of 2-Oxoindoline Core Starting Materials Starting Materials Cyclization Precursor Cyclization Precursor Starting Materials->Cyclization Precursor Functional Group Interconversion Cyclization Cyclization Cyclization Precursor->Cyclization Reaction Setup 2-Oxoindoline Core 2-Oxoindoline Core Cyclization->2-Oxoindoline Core Purification

Caption: Generalized workflow for 2-oxoindoline synthesis.

Representative Experimental Protocol: Synthesis of a Substituted 2-Oxoindoline Derivative

The following protocol is a representative example for the synthesis of a substituted 2-oxoindoline and is not specific to this compound.

Reaction: Intramolecular cyclization of a 2-amino-phenylacetic acid derivative.

Materials:

  • 2-amino-phenylacetic acid precursor

  • Dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or an acid catalyst)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the 2-amino-phenylacetic acid precursor in the anhydrous solvent under an inert atmosphere.

  • Add the dehydrating agent portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Biological Activities and Potential Applications

The 2-oxoindoline scaffold is a core component of numerous biologically active molecules, including approved drugs and clinical candidates.[2][3][4][5][6] Derivatives have shown a wide range of pharmacological activities, making them attractive for drug discovery programs targeting various diseases.

Anticancer Activity

A significant number of 2-oxoindoline derivatives have been investigated for their potential as anticancer agents.[5][6] The proposed mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Key Molecular Targets:

  • Tyrosine Kinases: Many 2-oxoindoline-based compounds are potent inhibitors of various tyrosine kinases, such as VEGFR, PDGFR, and FGFR, which are crucial for tumor angiogenesis and proliferation.[2]

  • Histone Deacetylases (HDACs): Some derivatives have shown HDAC inhibitory activity, suggesting a role in epigenetic regulation of gene expression in cancer cells.

  • Apoptosis Induction: Certain 2-oxoindoline compounds have been shown to induce apoptosis in cancer cells through various mechanisms.

The following diagram illustrates a simplified signaling pathway that can be targeted by 2-oxoindoline-based kinase inhibitors.

G cluster_0 Kinase Inhibition by 2-Oxoindoline Derivatives Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation Cascade Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Cell Proliferation & Angiogenesis 2-Oxoindoline Inhibitor 2-Oxoindoline Inhibitor 2-Oxoindoline Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of RTK signaling by 2-oxoindoline derivatives.

Other Potential Therapeutic Areas

Beyond oncology, the 2-oxoindoline scaffold has been explored for a variety of other therapeutic applications, including:

  • Neuroprotective agents

  • Antimicrobial agents [5][6]

  • Anti-inflammatory agents

  • Antiviral agents [5][6]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for in vitro assays commonly used to evaluate the biological activity of 2-oxoindoline derivatives. These should be optimized for the specific compound and target of interest.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compound (e.g., this compound)

  • Detection reagent (e.g., phosphospecific antibody or luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

The workflow for a typical in vitro kinase assay is outlined below.

G cluster_0 In Vitro Kinase Assay Workflow Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Addition of Test Compound Kinase Reaction Kinase Reaction Assay Plate Setup->Kinase Reaction Addition of Enzyme & ATP Signal Detection Signal Detection Kinase Reaction->Signal Detection Incubation & Stop Data Analysis Data Analysis Signal Detection->Data Analysis Measurement

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line(s)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 2-oxoindoline scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. While specific experimental data for this compound is currently limited in the public domain, the extensive research on related derivatives highlights the potential of this compound class in various therapeutic areas, particularly in oncology. The information and representative protocols provided in this guide offer a solid foundation for researchers to initiate their investigations into the biological activities of this compound and other related molecules. Further experimental work is necessary to fully elucidate the specific properties and therapeutic potential of this particular compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoindoline-4-carbonitrile is a heterocyclic organic compound belonging to the oxindole family. The oxindole scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and predicted spectroscopic properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and computational predictions to offer a robust foundational understanding for researchers.

Molecular Structure and Chemical Properties

This compound possesses a fused bicyclic system consisting of a benzene ring fused to a pyrrolidin-2-one ring, with a nitrile group substituted at the 4th position of the aromatic ring.

PropertyValueSource
Molecular Formula C₉H₆N₂O[3]
Molecular Weight 158.16 g/mol [3]
CAS Number 214759-51-0[3]
InChI Key YPDAXLREHSXDNR-UHFFFAOYSA-N[3]

Proposed Synthesis

One such approach is a one-pot reaction involving the condensation of an appropriately substituted ortho-nitroacetophenone with an aldehyde, followed by a cyanide-mediated reductive cyclization.[4]

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is adapted from methodologies reported for the synthesis of structurally similar (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles.[4]

Materials:

  • 2-Nitro-4-cyanoacetophenone

  • Formaldehyde (or a suitable equivalent)

  • Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitro-4-cyanoacetophenone (1 mmol), methanol (10 mL), and potassium cyanide (2 mmol).

  • Add formaldehyde (1.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add acetic acid (2.5 mmol) to the reaction mixture. A mild exothermic reaction may be observed.

  • Heat the mixture to reflux for an additional 30 minutes.

  • After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Diagram of Proposed Synthetic Workflow:

G start Start: 2-Nitro-4-cyanoacetophenone & Formaldehyde reagents KCN, MeOH start->reagents reflux1 Reflux reagents->reflux1 cool1 Cool to RT reflux1->cool1 add_acid Add Acetic Acid cool1->add_acid reflux2 Reflux add_acid->reflux2 workup Aqueous Workup (EtOAc, NaHCO3) reflux2->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following data is predicted based on the known spectral characteristics of the oxindole core and the nitrile functional group.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show signals corresponding to the aromatic protons and the methylene protons of the oxindole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HN-H
~7.8 - 7.5Multiplet3HAromatic Protons
~3.6Singlet2H-CH₂-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, the nitrile carbon, and the methylene carbon.

Chemical Shift (δ, ppm)Assignment
~175C=O
~145Aromatic C-N
~135 - 120Aromatic C-H
~118-C≡N
~110Aromatic C-CN
~36-CH₂-
Predicted IR Spectroscopy Data

The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and aromatic C-H functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H stretch
~2230MediumC≡N stretch
~1710StrongC=O stretch (amide)
~1620MediumC=C stretch (aromatic)
~3100-3000MediumAromatic C-H stretch
Predicted Mass Spectrometry Data

The mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent molecular ion peak.

m/zInterpretation
159.05[M+H]⁺
181.03[M+Na]⁺

Biological Activity

There is no specific information available in the surveyed literature regarding the biological activity or signaling pathways directly involving this compound. However, the broader class of oxindole derivatives is well-known for a wide range of pharmacological activities.[1][2] These include, but are not limited to:

  • Anticancer Activity: Many oxindole derivatives have been investigated as potent anticancer agents, targeting various mechanisms such as kinase inhibition and induction of apoptosis.[5][6]

  • Antimicrobial Activity: The oxindole scaffold has been incorporated into molecules with significant antibacterial and antifungal properties.[1]

  • Antiviral Activity: Certain oxindole derivatives have demonstrated potential as antiviral agents.[1]

Given the diverse bioactivities of the oxindole family, this compound represents a compound of interest for further biological evaluation.

Diagram of a Generalized Drug Discovery Workflow:

G synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS, IR) synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a molecule of significant interest within the field of medicinal chemistry due to its core oxindole structure. This guide has provided a detailed overview of its molecular properties, a plausible synthetic route, and predicted spectroscopic data based on the analysis of related compounds. While direct experimental data remains to be published, the information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development, providing a solid foundation for future experimental work on this promising compound. Further investigation is warranted to elucidate its precise biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxoindoline-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The oxindole scaffold is a privileged structure found in numerous natural products and synthetic molecules with significant biological activities.[1][2][3][4] This document details its chemical identity, physicochemical properties, synthetic methodologies, and known biological context, offering a valuable resource for researchers in the field.

Nomenclature and Chemical Identity

The rigorous identification of a chemical entity is foundational for all scientific communication. This section provides the standardized IUPAC name and common synonyms for this compound.

  • IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-4-carbonitrile[5]

  • Synonyms: this compound[6][7][8][9]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 214759-51-0[6][7][8]
Molecular Formula C₉H₆N₂O[6][7][8]
Molecular Weight 158.16 g/mol [7][8]
Appearance Off-white to light yellow solid[10]
Boiling Point (Predicted) 389.8 ± 42.0 °C[10]
Density (Predicted) 1.33 ± 0.1 g/cm³[10]
pKa (Predicted) 13.06 ± 0.20[10]
Purity Typically ≥98%[7]

Synthesis and Experimental Protocols

The synthesis of substituted oxindoles is a well-established area of organic chemistry. While a specific protocol for the 4-carbonitrile isomer is not detailed in the provided results, a general and adaptable synthetic approach can be derived from methodologies for related analogs. A plausible synthetic route is outlined below.

Hypothetical Synthesis of this compound

A common strategy for synthesizing oxindoles involves the cyclization of an appropriate aniline derivative. For this compound, a potential starting material would be 2-amino-3-cyanophenylacetic acid or a related derivative. The intramolecular cyclization via amide bond formation would yield the target oxindole.

Experimental Protocol: Illustrative Synthesis of a Substituted Oxindole

The following protocol is based on general methods for oxindole synthesis and should be adapted and optimized for the specific synthesis of the 4-carbonitrile derivative.[1][11][12]

  • Preparation of the Precursor: A suitable ortho-substituted aniline, such as an ester of (2-amino-3-cyanophenyl)acetic acid, is prepared.

  • Cyclization: The aniline derivative is subjected to conditions that promote intramolecular amide bond formation. This can often be achieved by heating in a high-boiling point solvent or by using a coupling agent.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated. This typically involves extraction and subsequent purification by recrystallization or column chromatography to yield the pure this compound.

G Illustrative Synthetic Workflow for this compound A Starting Material (e.g., 2-amino-3-cyanophenylacetic acid derivative) B Intramolecular Cyclization (e.g., thermal or with coupling agent) A->B Reaction C Crude Product B->C Isolation D Purification (Recrystallization or Chromatography) C->D Processing E This compound D->E Final Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The oxindole core is a key pharmacophore in a variety of biologically active molecules, with many derivatives exhibiting potent anticancer properties.[3][13] These compounds can influence multiple cellular processes critical for cancer cell proliferation and survival.

Derivatives of 2-oxoindoline have been designed and synthesized as antitumor agents that can induce apoptosis in cancer cells.[13] Some of these compounds have been shown to be more cytotoxic than existing treatments in certain cancer cell lines.[13] The mechanism of action for many oxindole-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.

While the specific biological targets and signaling pathways for this compound are not explicitly detailed in the search results, a generalized pathway for related oxindole-based kinase inhibitors can be illustrated. These compounds often target receptor tyrosine kinases (RTKs) or downstream kinases in pathways like the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.

G Generalized Signaling Pathway for Oxindole-Based Kinase Inhibitors cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Oxindole This compound (Hypothetical Kinase Inhibitor) Oxindole->RTK Inhibition

Caption: A potential mechanism of action for this compound as a kinase inhibitor.

Conclusion

This compound represents a valuable chemical entity for further investigation in the fields of medicinal chemistry and drug development. Its structural similarity to known biologically active oxindoles suggests its potential as a scaffold for the design of novel therapeutic agents. This guide provides a foundational repository of its known properties and synthetic considerations, intended to facilitate future research and development efforts. Researchers are encouraged to build upon this information to explore the full therapeutic potential of this and related compounds.

References

The Biological Versatility of the 2-Oxoindoline-4-carbonitrile Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a carbonitrile group at the 4-position creates 2-Oxoindoline-4-carbonitrile, a molecule with significant potential for further functionalization and exploration in drug discovery. While direct biological data on this specific molecule is limited in publicly available literature, the extensive research on its derivatives highlights a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known biological activities of the 2-oxoindoline scaffold, with a particular focus on derivatives that inform the potential of the 4-carbonitrile variant. We will delve into key therapeutic areas, present available quantitative data, detail relevant experimental protocols, and visualize implicated signaling pathways.

Key Biological Activities and Therapeutic Potential

Derivatives of the 2-oxoindoline scaffold have demonstrated significant promise in several key therapeutic areas, primarily driven by their ability to interact with a variety of biological targets.

Anticancer Activity

The most extensively studied application of 2-oxoindoline derivatives is in oncology. These compounds have been shown to exert their anticancer effects through the inhibition of various protein kinases involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of Representative 2-Oxoindoline Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)IC50/GI50 (µM)Reference
Hydrazone DerivativesCDK2MCF7 (Breast)0.22 - 15.6
Spiro-oxindole DerivativesMDM2HCT 116 (Colon)<10
Acetohydrazide DerivativesProcaspase-3 ActivationSW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung)Comparable to or better than PAC-1
Fluorinated DerivativesAMPK ActivationPC-3, DU145, LNCaP (Prostate)Proliferation inhibition in 1-100 µM range
Oxindole-Chalcone DerivativesNot specifiedUO-31 (Renal)42.48% growth inhibition at 10 µM

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for this compound itself is not currently available.

A key mechanism of action for many anticancer 2-oxoindoline derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Inhibition_Pathway cluster_0 Oxindole 2-Oxoindoline Derivative CDK2_CyclinE CDK2/Cyclin E Complex Oxindole->CDK2_CyclinE Inhibits G1_S_Arrest G1/S Phase Cell Cycle Arrest Oxindole->G1_S_Arrest Leads to Rb Rb CDK2_CyclinE->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F pRb->E2F Releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription

Caption: CDK2 Inhibition by 2-Oxoindoline Derivatives.

Another significant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. Furthermore, some derivatives have been shown to activate AMP-activated protein kinase (AMPK), a cellular energy sensor that can suppress tumor growth.[1]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Oxindole 2-Oxoindoline Derivative Oxindole->VEGFR2 Inhibits RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 Signaling Inhibition.

Anti-inflammatory Activity

Several 2-oxoindoline derivatives have demonstrated potent anti-inflammatory effects. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX).

Table 2: Anti-inflammatory Activity of Representative 2-Oxoindoline Derivatives

Compound ClassTarget(s)AssayActivityReference
Ester DerivativesCOX-2/5-LOXIn vitro enzyme assayIC50 = 0.0533 µM (COX-2), 0.4195 µM (5-LOX)
Indole-2-one and 7-aza-2-oxindole derivativesTNF-α, IL-6LPS-stimulated RAW264.7 macrophagesUp to 57.2% inhibition of IL-6

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for this compound itself is not currently available.

Anti_Inflammatory_Workflow Stimulus Inflammatory Stimulus (e.g., Carrageenan) ArachidonicAcid Arachidonic Acid Release Stimulus->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Oxindole 2-Oxoindoline Derivative Oxindole->COX Inhibits Oxindole->LOX Inhibits

Caption: Anti-inflammatory Mechanism of 2-Oxoindoline Derivatives.

Enzyme Inhibition

Beyond kinases and inflammatory enzymes, 2-oxoindoline derivatives have been identified as inhibitors of other important enzyme classes, including carbonic anhydrases and dipeptidyl peptidase-4 (DPP-4).

Table 3: Enzyme Inhibitory Activity of Representative 2-Oxoindoline Derivatives

Compound ClassTarget EnzymeIsoform(s)Ki/IC50 (nM)Reference
Benzenesulfonamide ConjugatesCarbonic AnhydrasehCA I, II, IXKi = 3.0 - 97.6
Pyrrolidine-2-carbonitrile DerivativesDPP-4-IC50 = 4 - 113,600

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for this compound itself is not currently available.

Carbonic anhydrase inhibitors have applications in treating glaucoma, epilepsy, and certain types of cancer. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes.

Antimicrobial Activity

The 2-oxoindoline scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of Representative 2-Oxoindoline Derivatives

Compound ClassMicroorganism(s)MIC (µg/mL)Reference
Indole-triazole DerivativesS. aureus, MRSA, C. krusei3.125 - 50

Note: This table presents a selection of data for various 2-oxoindoline derivatives to illustrate the potential of the scaffold. Data for this compound itself is not currently available.

Synthesis of the this compound Core

A plausible and efficient method for the synthesis of the this compound core is the Sandmeyer reaction, starting from the readily available 4-amino-2-oxindole. This classical reaction provides a reliable route to introduce the nitrile functionality onto the aromatic ring.

Sandmeyer_Reaction Start 4-Amino-2-oxindole Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuCN

Caption: Synthesis via Sandmeyer Reaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-oxoindoline derivatives. These protocols can be adapted for the screening of novel compounds based on the this compound scaffold.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[2][3][4]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. Administer the vehicle to the control group and the positive control to another group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Enzyme Inhibition Assay: Carbonic Anhydrase

This protocol describes a colorimetric assay to screen for carbonic anhydrase inhibitors.

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, II)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations. Include wells for a blank (no enzyme), an enzyme control (no inhibitor), and a positive control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes at room temperature.

  • Data Analysis: Calculate the rate of the enzymatic reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 or Ki value from the dose-response curve.

Conclusion

The 2-oxoindoline scaffold is a versatile and highly valuable starting point for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and enzyme-inhibitory effects, underscore the significant potential of this chemical class. While further research is needed to specifically elucidate the biological profile of this compound, the wealth of data on related compounds provides a strong rationale for its investigation. The synthetic accessibility of the core and the established protocols for evaluating its biological activity offer a clear path forward for researchers and drug development professionals to explore the therapeutic promise of this intriguing molecule and its future derivatives.

References

2-Oxoindoline-4-carbonitrile: An Unexplored Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioassay data reveals a significant gap in the exploration of 2-Oxoindoline-4-carbonitrile as a kinase inhibitor. Despite the well-established role of the 2-oxoindoline core as a "privileged scaffold" in medicinal chemistry for developing potent kinase inhibitors, the specific derivative featuring a carbonitrile group at the 4-position remains largely uninvestigated for its potential in this therapeutic area.

The 2-oxoindoline nucleus is a common structural motif in a multitude of approved and investigational kinase inhibitors, targeting a wide array of kinases involved in cancer cell proliferation, angiogenesis, and other pathological processes. These include, but are not limited to, Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Cyclin-Dependent Kinases (CDKs), and Glycogen Synthase Kinase 3β (GSK-3β). The versatility of the 2-oxoindoline scaffold allows for extensive chemical modifications to achieve desired potency and selectivity against specific kinase targets.

However, a thorough search of prominent scientific databases and chemical repositories, including PubChem, has not yielded any specific studies detailing the synthesis and evaluation of this compound for its kinase inhibitory activity. Consequently, there is no publicly available quantitative data, such as IC50 or Ki values, against any kinase. Furthermore, information regarding its mechanism of action, the specific signaling pathways it may modulate, and detailed experimental protocols for its biological evaluation are absent from the current scientific literature.

This lack of data precludes the creation of a detailed technical guide as requested. The core requirements of providing structured quantitative data, experimental methodologies, and visualizations of signaling pathways cannot be met without foundational research on the compound's bioactivity.

Future Directions and a General Framework

For researchers interested in exploring the potential of this compound as a kinase inhibitor, the following general framework, based on established practices for analogous 2-oxoindoline derivatives, can be proposed.

Hypothetical Experimental Workflow

A logical workflow to investigate the kinase inhibitory potential of this compound would involve several key stages.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Screening Broad Kinase Panel Screening Purification->Kinase_Screening Hit_Validation Hit Validation & IC50 Determination Kinase_Screening->Hit_Validation Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Hit_Validation->Cell_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cell_Assays->Pathway_Analysis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Pathway_Analysis->In_Vivo

Caption: A potential experimental workflow for the investigation of this compound as a kinase inhibitor.

General Kinase Inhibition Signaling Pathway

Many 2-oxoindoline-based inhibitors function by competing with ATP for the binding site in the kinase domain of receptor tyrosine kinases (RTKs). This inhibition blocks the autophosphorylation of the receptor and the subsequent downstream signaling cascades that promote cell growth, proliferation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) P_RTK->Downstream Activates Transcription Gene Transcription Downstream->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response

Caption: A generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition.

Unlocking Therapeutic Potential: A Technical Guide to 2-Oxoindoline Scaffolds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have propelled numerous 2-oxoindoline derivatives through clinical trials and onto the market. This technical guide provides an in-depth exploration of the key therapeutic targets of 2-oxoindoline scaffolds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to empower researchers in their drug discovery endeavors.

Key Therapeutic Targets and Quantitative Efficacy

The versatility of the 2-oxoindoline scaffold is evident in its broad spectrum of biological activities. Derivatives have demonstrated potent inhibitory effects against a range of enzymes and receptors implicated in oncology, inflammation, neurodegenerative diseases, and infectious diseases. The following tables summarize the quantitative data for notable 2-oxoindoline derivatives and related compounds against their primary targets.

Protein Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The 2-oxoindoline scaffold has proven to be a highly effective pharmacophore for the design of potent kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.

Table 1: 2-Oxoindoline-Based Receptor Tyrosine Kinase Inhibitors

CompoundTarget(s)IC₅₀ (nM)Reference CompoundIC₅₀ (nM)
SunitinibVEGFR-2, PDGFRβ, c-Kit80, 2, <10--
NintedanibVEGFR-1, -2, -334, 13, 13--
FGFR-1, -2, -369, 37, 108
PDGFRα, β59, 65
Semaxanib (SU5416)VEGFR-21230--
Orantinib (SU6668)PDGFRβ, FGFR1, VEGFR-28, 1200, 2100--
Compound 6fPDGFRα, PDGFRβ, VEGFR-27.41, 6.18, 7.49Sunitinib43.88, 2.13, 78.46
Compound 9fPDGFRα, PDGFRβ, VEGFR-29.9, 6.62, 22.21Sunitinib43.88, 2.13, 78.46
Compound 17aVEGFR-278Sunitinib139
Compound 10gVEGFR-287Sunitinib139

IC₅₀ values represent the half-maximal inhibitory concentration and are indicative of the compound's potency.

Cyclin-dependent kinases (CDKs) are another class of protein kinases crucial for cell cycle regulation, making them attractive targets for cancer therapy.

Table 2: 2-Oxoindoline-Based Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 6c0.22Staurosporine14.5
Compound 10b0.25Staurosporine14.5
Compound 5l0.00817Sunitinib0.0279
Enzyme Inhibitors

Beyond kinases, 2-oxoindoline derivatives have been shown to inhibit a variety of other enzymes with therapeutic relevance.

Table 3: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Oxindole Derivatives

CompoundIC₅₀ (µM)
Compound 60.62
Compound 220.49
Compound 230.19
Compound 250.33
Spiro-oxindole 37.9

Table 4: Inhibition of Carbonic Anhydrase (CA) Isoforms by 2-Oxoindole Benzenesulfonamide Conjugates

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)
2b97.68.0-
3a90.26.521.4
4a-3.013.9
Acetazolamide (Standard)2501225

Kᵢ represents the inhibition constant.

Table 5: Inhibition of Carbohydrate-Metabolizing Enzymes

Compound ClassEnzymeIC₅₀ Range (µM)
Thiazolidinone-based Indole Derivativesα-Amylase1.50 - 29.60
α-Glucosidase2.40 - 31.50
3,3-di(indolyl)indolin-2-onesα-Glucosidase(varied)
α-Amylase(varied)

Table 6: Inhibition of Cholinesterases

Compound Class/CompoundEnzymeIC₅₀
Indolinone-based derivativesAcetylcholinesterase (AChE)0.44 nM (for compound 3c)
Butyrylcholinesterase (BChE)Generally potent

Signaling Pathways and Mechanisms of Action

A thorough understanding of the signaling pathways modulated by 2-oxoindoline scaffolds is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key pathways targeted by these compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-oxoindoline derivatives like Sunitinib and Nintedanib are potent inhibitors of VEGFR-2.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Oxoindoline 2-Oxoindoline Inhibitor Oxoindoline->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 signaling pathway and its inhibition by 2-oxoindoline derivatives.
CDK2 Regulation of the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the G1/S phase transition of the cell cycle. Its inhibition by 2-oxoindoline derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Cell_Cycle G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb pRb CDK2_CyclinE->pRb Phosphorylation CellCycleArrest Cell Cycle Arrest Oxoindoline 2-Oxoindoline Inhibitor Oxoindoline->CDK2_CyclinE E2F E2F pRb->E2F E2F->S_Phase Transcription of S-phase genes Phospho_pRb p-pRb

Role of CDK2 in cell cycle progression and its inhibition.
IDO1 Pathway in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan, leading to an immunosuppressive tumor microenvironment. 2-Oxoindoline-based inhibitors can block this pathway, potentially enhancing anti-tumor immunity.

IDO1_Pathway cluster_tumor_cell Tumor Cell / Antigen Presenting Cell cluster_t_cell T Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan Tryptophan Tryptophan->IDO1 T_Cell_Activation T Cell Activation Tryptophan->T_Cell_Activation Essential for T_Cell_Anergy T Cell Anergy/ Apoptosis Kynurenine->T_Cell_Anergy Oxoindoline 2-Oxoindoline Inhibitor Oxoindoline->IDO1

The IDO1 pathway and its role in immunosuppression.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of 2-oxoindoline derivatives.

General Synthesis of 3-Substituted-2-Oxoindoline Derivatives

A common synthetic route to many biologically active 3-substituted-2-oxoindoline derivatives involves the Knoevenagel condensation of an appropriate isatin (or substituted isatin) with a compound containing an active methylene group.

Experimental Workflow: Synthesis of 3-Alkenyl-2-Oxoindoles

Synthesis_Workflow Start Start: Isatin derivative Active methylene compound Step1 Step 1: Condensation Solvent (e.g., Ethanol) Base catalyst (e.g., Piperidine) Start->Step1 Step2 Step 2: Reaction Reflux for 2-8 hours Step1->Step2 Step3 Step 3: Work-up Cooling, Filtration, Washing Step2->Step3 Step4 Step 4: Purification Recrystallization or Column Chromatography Step3->Step4 End End Product: 3-Alkenyl-2-oxoindole Step4->End

General synthetic workflow for 3-alkenyl-2-oxoindoles.

Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of the isatin derivative and the active methylene compound in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a base, typically piperidine or pyrrolidine, to the reaction mixture.

  • Reaction: Reflux the mixture with stirring for a period ranging from 2 to 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed, which is inversely proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-oxoindoline derivative in DMSO.

    • Dilute the recombinant human VEGFR-2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase assay buffer.

    • Prepare a solution of ATP at the desired concentration.

  • Assay Procedure (96-well plate format):

    • Add the kinase assay buffer to all wells.

    • Add the test compound at various concentrations to the test wells. Add DMSO vehicle to the control wells.

    • Add the VEGFR-2 enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).

    • The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxoindoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC₅₀ value, the concentration that inhibits 50% of cell growth.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzymes hydrolyze their respective substrates (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in the buffer.

    • Prepare a stock solution of the 2-oxoindoline inhibitor in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • Add the phosphate buffer, DTNB solution, and the inhibitor at various concentrations to the wells.

    • Add the enzyme solution and pre-incubate for a short period.

    • Initiate the reaction by adding the substrate solution.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition compared to the control (no inhibitor).

    • Calculate the IC₅₀ value from the dose-response curve.

Conclusion

The 2-oxoindoline scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting a wide range of proteins, particularly kinases involved in cancer, highlights its significance in drug discovery. This technical guide provides a foundational resource for researchers, offering a consolidated view of the key targets, quantitative efficacy data, underlying signaling pathways, and essential experimental protocols. By leveraging this information, scientists can accelerate the design and development of the next generation of 2-oxoindoline-based therapies to address unmet medical needs.

Spectroscopic Profile of 2-Oxoindoline-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Oxoindoline-4-carbonitrile. These predictions are derived from the analysis of similar molecular structures and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.5 - 11.0s-N-H (amide)
~7.6 - 7.8d~7.5 - 8.0H-5
~7.4 - 7.6t~7.5 - 8.0H-6
~7.2 - 7.4d~7.5 - 8.0H-7
~3.6 - 3.8s-C(3)H₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~175 - 177C=O (amide)
~145 - 147C-7a
~135 - 137C-5
~130 - 132C-6
~125 - 127C-3a
~118 - 120C-7
~115 - 117-C≡N
~110 - 112C-4
~35 - 37C-3

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3300Strong, BroadN-H stretch (amide)
~3100 - 3000MediumC-H stretch (aromatic)
~2900 - 3000WeakC-H stretch (aliphatic)
~2220 - 2240Sharp, MediumC≡N stretch (nitrile)[1]
~1700 - 1720Strong, SharpC=O stretch (amide)[2]
~1600 - 1620MediumC=C stretch (aromatic)
~1470 - 1490MediumC-N stretch (amide)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
158.053High[M]⁺ (Molecular Ion)
130.058Medium[M - CO]⁺
103.042Medium[M - CO - HCN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of a related compound and the acquisition of spectroscopic data.

Synthesis of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles (General Procedure)

This procedure is adapted from a known synthesis of similar oxindole derivatives and serves as a representative example.[3]

Method A: To a solution of the starting material (2-(2-nitrobenzylidene)malononitrile derivative) in a mixture of ethyl acetate and 3N hydrochloric acid, an excess of zinc dust is added. The reaction mixture is stirred vigorously for approximately 30 minutes, during which the color of the reaction mixture typically changes from dark red to pale yellow. Following the reaction, the organic phase is separated, washed with cold distilled water, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[3]

Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Final Final Structure->Final Final Structure Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Data Acquisition Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Acquisition: Spectra can be acquired at room temperature on a 500 MHz spectrometer using a standard pulse sequence.[4] The spectral width should be set to encompass the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Spectra can be acquired using a proton-decoupled pulse sequence on a 125 MHz spectrometer.[5] A sufficient number of scans should be performed to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data is processed via Fourier transformation, followed by phase and baseline corrections. Chemical shifts are typically referenced to the residual solvent peak.[6]

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[6]

  • Data Processing: A background spectrum is automatically subtracted from the sample spectrum to generate the final IR spectrum.[6]

Mass Spectrometry (MS):

  • Sample Introduction: A small quantity of the sample is introduced into the mass spectrometer, often using a direct insertion probe or via a gas chromatography (GC) inlet for volatile compounds.[6]

  • Data Acquisition (EI Mode): For electron ionization, the energy is typically set to 70 eV. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).[6]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which aids in structural elucidation. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the ions.[6]

References

Navigating the Solubility Landscape of 2-Oxoindoline-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 2-Oxoindoline-4-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents solubility data for the parent compound, oxindole, as a foundational reference. Furthermore, it outlines a comprehensive, standardized experimental protocol for determining the solubility of this compound, enabling researchers to generate precise and reliable data. This guide is intended to be an essential resource for scientists and professionals engaged in the research and development of pharmaceuticals involving this compound.

Introduction to this compound

This compound is a derivative of oxindole, a heterocyclic aromatic compound. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The addition of a nitrile group at the 4-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a pivotal factor in drug design and formulation. An understanding of its behavior in various solvents is crucial for process development, formulation, and in vitro and in vivo studies.

Quantitative Solubility Data: A Focus on the Parent Compound, Oxindole

Oxindole is soluble in several organic solvents.[1] Approximate solubility values for oxindole are provided in the table below.[1]

Table 1: Approximate Solubility of Oxindole in Various Solvents

SolventApproximate Solubility (mg/mL)
Ethanol~10[1]
Dimethylformamide (DMF)~10[1]
Dimethyl sulfoxide (DMSO)~3[1]
1:1 Solution of Ethanol:PBS (pH 7.2)~0.5[1]

A more detailed study on the solubility of 2-oxindole in twelve different organic solvents, including acetonitrile, dichloromethane, 1,4-dioxane, ethyl acetate, acetone, toluene, methanol, ethanol, 2-propanol, tetrahydrofuran, 1-butanol, and 1-propanol, was conducted over a temperature range of 283.15 to 358.15 K.[2][3][4] The study found that the solubility of 2-oxindole increased with a rise in temperature in all tested solvents.[2][3][4] The maximum solubility was observed in 1,4-dioxane, while the minimum was in 1-butanol.[3] Acetonitrile, ethyl acetate, and acetone were also identified as good solvents for 2-oxindole.[3]

Disclaimer: The data presented in Table 1 and the subsequent study are for the parent compound, oxindole. The solubility of this compound is expected to differ due to the electronic and steric effects of the nitrile group. Experimental determination of its solubility is strongly recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5] The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate) of high purity

  • Vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a vial B Agitate at constant temperature (24-48 hours) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute filtered sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While definitive quantitative solubility data for this specific compound remains to be established, the provided information on its parent compound, oxindole, offers valuable preliminary insights. The detailed experimental protocol for the shake-flask method equips researchers with a robust methodology to determine the precise solubility of this compound in various solvents. Accurate solubility data is indispensable for advancing the development of new therapeutics based on this promising chemical scaffold.

References

Commercial Availability and Technical Guide for 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key technical data, and relevant experimental protocols for 2-Oxoindoline-4-carbonitrile. This compound serves as a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers catering to the research and development market. These suppliers offer the compound in various quantities, from milligrams to grams, with purity specifications suitable for laboratory use. When sourcing this chemical, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteNotes
CymitQuimica--INVALID-LINK--Offers the compound with a stated purity of 98%.[1]
Fluorochem(Available through distributors like CymitQuimica)A primary manufacturer of this and other fine chemicals.
BLD Pharm--INVALID-LINK--Provides access to NMR, HPLC, and other analytical data for their products.[2]
Ambeed--INVALID-LINK--Offers various indole derivatives and provides access to analytical data.
ChemScene--INVALID-LINK--Provides a certificate of analysis with purity data.

This is not an exhaustive list, and availability may vary by region. Researchers should verify the current stock and lead times with the respective suppliers.

Technical Data

The following table summarizes the key physicochemical properties of this compound. This information is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 214759-51-0[1]
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.16 g/mol [1]
Purity Typically ≥97%[1]
Appearance Off-white to light yellow solidVaries by supplier
Solubility Soluble in DMSO and other organic solventsGeneral chemical knowledge
SMILES N#Cc1cccc2c1CC(=O)N2General chemical knowledge
InChI Key YPDAXLREHSXDNR-UHFFFAOYSA-N[1]

Experimental Protocols

The 2-oxoindole scaffold is a core component of many kinase inhibitors. The following protocols are representative examples of how a compound like this compound, or a derivative thereof, could be evaluated for its biological activity.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method to determine the direct inhibitory effect of a test compound on the enzymatic activity of a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a derivative of this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or a similar luminescence-based assay system

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • VEGFR-2 enzyme

    • Peptide substrate

    • Diluted test compound or vehicle control (DMSO in kinase buffer)

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the light output from a luciferase-luciferin reaction.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis software.[3][4]

Cell-Based Proliferation Assay

This protocol assesses the effect of a test compound on the proliferation of endothelial cells, which is a key process in angiogenesis and is often stimulated by VEGFR-2 signaling.

Objective: To determine the effect of a test compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Vascular Endothelial Growth Factor-A (VEGF-A)

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or a similar assay

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a predetermined density and allow them to attach overnight in complete growth medium.

  • Serum Starvation: The following day, replace the growth medium with a basal medium containing a reduced serum concentration and incubate for 4-6 hours to synchronize the cells.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with a final concentration of VEGF-A (e.g., 20 ng/mL) to induce proliferation. Include control wells with no VEGF-A stimulation.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol, which quantifies the amount of ATP present, an indicator of metabolically active cells.[3]

  • Data Analysis: Normalize the luminescence data to the vehicle-treated, VEGF-stimulated control to determine the percent inhibition of proliferation for each compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The 2-oxoindole scaffold is a key feature in many small molecule inhibitors that target receptor tyrosine kinases (RTKs). One of the most well-studied pathways involving such inhibitors is the VEGFR-2 signaling cascade, which is crucial for angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binding PI3K PI3K VEGFR2_dimer->PI3K PLCg PLCγ VEGFR2_dimer->PLCg Ras Ras VEGFR2_dimer->Ras Inhibitor 2-Oxoindoline-based Inhibitor ATP_binding ATP Binding Site Inhibitor->ATP_binding Inhibition Akt Akt PI3K->Akt Cell_Responses Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Responses PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: VEGFR-2 Signaling Pathway and Inhibition.

The diagram above illustrates the activation of the VEGFR-2 signaling pathway upon binding of VEGF, leading to downstream activation of the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote cellular responses critical for angiogenesis. 2-Oxoindoline-based inhibitors typically function by competing with ATP at its binding site in the kinase domain of VEGFR-2, thereby blocking autophosphorylation and subsequent downstream signaling.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of this compound Derivative Add_Reagents Add Kinase, Substrate, and Compound to Plate Compound_Prep->Add_Reagents Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Add_Reagents Initiate_Reaction Add ATP to Start Reaction Add_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Measure ADP Production (Luminescence) Incubate->Stop_Reaction Data_Analysis Calculate % Inhibition and Determine IC50 Stop_Reaction->Data_Analysis

Caption: In Vitro Kinase Assay Workflow.

This workflow diagram outlines the key steps in performing an in vitro kinase assay to evaluate the inhibitory potential of a compound. The process begins with the preparation of the test compound and assay reagents, followed by the enzymatic reaction and subsequent detection and data analysis to determine the compound's potency.

References

Methodological & Application

Synthesis of 2-Oxoindoline-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Oxoindoline-4-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols herein describe two primary synthetic routes starting from readily available materials: a Sandmeyer reaction involving a nitro-to-amine-to-nitrile transformation, and a palladium-catalyzed cyanation of a halogenated precursor.

Introduction

The 2-oxindole core is a privileged structure found in numerous natural products and pharmacologically active compounds. Substitution at the 4-position of this scaffold allows for the modulation of biological activity and the development of novel therapeutic agents. The introduction of a cyano group at this position to form this compound provides a versatile handle for further chemical modifications and can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound are presented:

  • Route 1: Sandmeyer Reaction. This classical approach involves the construction of the 2-oxindole ring system followed by the introduction of the nitrile functionality via a diazonium salt intermediate. This multi-step synthesis begins with the preparation of a 4-nitro-2-oxindole precursor, which is subsequently reduced to the corresponding 4-amino-2-oxindole. The amino group is then converted to the cyano group through a Sandmeyer reaction.

  • Route 2: Palladium-Catalyzed Cyanation. This modern synthetic method relies on the cross-coupling of a halogenated 2-oxindole with a cyanide source. The synthesis starts with the bromination of 2-oxindole to yield 4-bromo-2-oxindole. The bromo-substituted intermediate is then subjected to a palladium-catalyzed cyanation reaction to afford the target compound.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of this compound via the two proposed routes.

Route Step Starting Material Key Reagents Product Typical Yield (%)
1: Sandmeyer 12-OxindoleHNO₃, H₂SO₄4-Nitro-2-oxindole60-70%
24-Nitro-2-oxindoleFe, CH₃COOH4-Amino-2-oxindole80-90%
34-Amino-2-oxindole1. NaNO₂, HCl2. CuCN, KCNThis compound60-70%
2: Pd-Catalyzed 12-OxindoleNBS, CH₃CN4-Bromo-2-oxindole75-85%
24-Bromo-2-oxindoleZn(CN)₂, Pd(PPh₃)₄, DMFThis compound85-95%

Experimental Protocols

Route 1: Synthesis via Sandmeyer Reaction

This route involves a three-step process starting from 2-oxindole.

Step 1: Synthesis of 4-Nitro-2-oxindole

  • Materials: 2-Oxindole, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃), Ice, Deionized Water.

  • Procedure:

    • In a round-bottom flask, dissolve 2-oxindole (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

    • Slowly add fuming nitric acid (1.1 eq) dropwise to the solution, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and dried under vacuum to afford 4-nitro-2-oxindole.

Step 2: Synthesis of 4-Amino-2-oxindole

  • Materials: 4-Nitro-2-oxindole, Iron powder (Fe), Glacial Acetic Acid (CH₃COOH), Ethanol, Saturated Sodium Bicarbonate solution (NaHCO₃), Ethyl Acetate.

  • Procedure:

    • Suspend 4-nitro-2-oxindole (1.0 eq) in a mixture of ethanol and glacial acetic acid.

    • Heat the mixture to reflux and add iron powder (5.0 eq) portion-wise over 30 minutes.

    • Continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-amino-2-oxindole, which can be purified by column chromatography.

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Materials: 4-Amino-2-oxindole, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN), Deionized Water, Dichloromethane.

  • Procedure:

    • Diazotization: Suspend 4-amino-2-oxindole (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring. Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, ensuring the temperature is maintained below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[1]

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

    • Slowly add the cold diazonium salt solution to the CuCN/KCN mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Synthesis via Palladium-Catalyzed Cyanation

This two-step route provides an alternative pathway to the target molecule.

Step 1: Synthesis of 4-Bromo-2-oxindole

  • Materials: 2-Oxindole, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), Saturated Sodium Thiosulfate solution (Na₂S₂O₃), Brine.

  • Procedure:

    • Dissolve 2-oxindole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-bromo-2-oxindole.

Step 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

  • Materials: 4-Bromo-2-oxindole, Zinc Cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Anhydrous N,N-Dimethylformamide (DMF), Toluene, Water, Brine.

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-bromo-2-oxindole (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Add anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with toluene.

    • Wash the organic mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow_Sandmeyer start 2-Oxindole step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 4-Nitro-2-oxindole step1->intermediate1 step2 Reduction (Fe, CH3COOH) intermediate1->step2 intermediate2 4-Amino-2-oxindole step2->intermediate2 step3 Sandmeyer Reaction (NaNO2, HCl then CuCN) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound via the Sandmeyer reaction route.

Synthesis_Workflow_Pd_Catalysis start 2-Oxindole step1 Bromination (NBS) start->step1 intermediate1 4-Bromo-2-oxindole step1->intermediate1 step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound via the Palladium-catalyzed cyanation route.

References

Application Notes and Protocols for the Synthesis of 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Oxoindoline-4-carbonitrile, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the preparation of 4-cyanoindole followed by its selective oxidation to the desired 2-oxoindoline derivative.

Quantitative Data Summary

The following table summarizes the key transformations and expected yields for the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1Reduction4-Nitroindole10% Palladium on Carbon (Pd/C), Hydrogen4-AminoindoleHigh
2Sandmeyer Reaction4-Aminoindole1. NaNO₂, HCl2. CuCN4-Cyanoindole60-70% (Estimated)[1]
3Oxidation4-CyanoindoleN-Bromosuccinimide (NBS) or m-CPBAThis compoundVariable[2]

Experimental Protocols

Step 1: Synthesis of 4-Aminoindole from 4-Nitroindole

This initial step involves the reduction of the nitro group of 4-nitroindole to an amino group.

Materials:

  • 4-Nitroindole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Nitrogen gas

  • Hydrogen gas

  • Celite

Procedure:

  • In a flask, suspend 4-nitroindole (1 equivalent) in ethanol.

  • Under a nitrogen atmosphere, add 10% Pd/C (0.5 mol%) to the suspension.[3]

  • Purge the reaction mixture with hydrogen gas three times and then stir the mixture under a hydrogen atmosphere at room temperature.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take several hours to days to complete.[3]

  • Upon completion, purge the mixture with nitrogen and filter it through a pad of Celite to remove the catalyst.[3]

  • Evaporate the solvent under reduced pressure to obtain the crude 4-aminoindole.

  • The crude product can be purified by column chromatography or converted to its hydrochloride salt for improved stability by dissolving the residue in diethyl ether and adding 6 N HCl dropwise.[3]

Step 2: Synthesis of 4-Cyanoindole via Sandmeyer Reaction

This protocol describes the conversion of 4-aminoindole to 4-cyanoindole through diazotization followed by a copper-catalyzed cyanation.

Materials:

  • 4-Aminoindole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Part A: Diazotization

  • In a round-bottom flask, suspend 4-aminoindole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.[1]

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[1]

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.[1]

  • Add the sodium nitrite solution dropwise to the cooled 4-aminoindole suspension, ensuring the temperature is maintained below 5 °C.[1][3]

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes, during which the solution should become clear.[1]

Part B: Cyanation

  • In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. [1]

  • Slowly add the cold diazonium salt solution to the CuCN/KCN mixture with vigorous stirring.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 60-70 °C until the evolution of nitrogen gas ceases.[3]

Part C: Work-up and Purification

  • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.[3]

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][3]

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-cyanoindole.[1]

Step 3: Synthesis of this compound via Oxidation of 4-Cyanoindole

This final step involves the selective oxidation of 4-cyanoindole at the C2 position to yield the target compound.

Materials:

  • 4-Cyanoindole

  • N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA)

  • Appropriate solvent (e.g., tetrahydrofuran, dichloromethane)

Procedure: Note: The direct oxidation of some indoles can result in low yields. Optimization of reaction conditions may be necessary.[2]

  • Dissolve 4-cyanoindole (1 equivalent) in a suitable solvent.

  • Slowly add the oxidant (N-Bromosuccinimide or m-CPBA, 1-1.2 equivalents) to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate solution for m-CPBA or water for NBS).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow Start 4-Nitroindole Step1 Reduction (Pd/C, H₂) Start->Step1 Intermediate1 4-Aminoindole Step2 Sandmeyer Reaction (NaNO₂, HCl, CuCN) Intermediate1->Step2 Intermediate2 4-Cyanoindole Step3 Oxidation (NBS or m-CPBA) Intermediate2->Step3 Product This compound Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Caption: Synthetic pathway for this compound.

References

Applications of 2-Oxoindoline-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoindoline scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules of significant therapeutic interest. Its rigid bicyclic structure provides a versatile framework for the design of potent and selective modulators of various biological targets. The introduction of a carbonitrile (cyano) group at the 4-position of the 2-oxoindoline ring is a key structural modification that can profoundly influence the molecule's physicochemical properties and biological activity. The electron-withdrawing nature of the nitrile moiety can enhance binding affinities to target proteins, modulate metabolic stability, and serve as a crucial pharmacophore for specific molecular interactions. While extensive research has been conducted on various substituted 2-oxoindolines, this document focuses on the potential applications and synthetic methodologies related to 2-Oxoindoline-4-carbonitrile and its derivatives in medicinal chemistry, particularly in the fields of oncology and neuroprotection.

I. Potential Therapeutic Applications

Although specific biological data for this compound is not extensively available in the public domain, the broader class of 2-oxoindoline derivatives has demonstrated significant promise in several therapeutic areas. The data presented below for structurally related compounds provides a strong rationale for the investigation of this compound and its analogs as potential drug candidates.

Anticancer Activity

2-Oxoindoline derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1] The core scaffold can mimic the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[2]

Table 1: Anticancer Activity of Representative 2-Oxoindoline Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)IC50 / ActivityReference(s)
Spiro-oxindole Derivatives-MCF-7 (Breast), MDA-MB-231 (Breast)Compound 6: 3.55 ± 0.49 µM (MCF-7), 4.40 ± 0.468 µM (MDA-MB-231)[3]
2-Oxindoline HydrazonesCDK2MCF-7 (Breast)Compound 6c: 14.0 ± 0.7 µM; Compound 10b: 10.8 ± 0.5 µM[4]
3-Alkenyl-oxindolesMulti-kinaseHCT-116 (Colon)Compound 15c: 0.34 nM[5]
(E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazidesProcaspase-3 activationSW620 (Colon), PC-3 (Prostate), NCI-H23 (Lung)Several compounds showed cytotoxicity equal or superior to PAC-1[6]
Indole-based 1,3,4-OxadiazolesEGFRHCT116 (Colon), A549 (Lung), A375 (Melanoma)Compound 2e: 6.43 ± 0.72 µM (HCT116), 9.62 ± 1.14 µM (A549), 8.07 ± 1.36 µM (A375)[7]
Neuroprotective Activity

Emerging evidence suggests that 2-oxoindoline derivatives may also possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases. Their mechanisms of action in this context are multifaceted and can include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

II. Experimental Protocols

Synthesis of this compound

The following protocol describes a plausible synthetic route to this compound, adapted from established methodologies for the synthesis of related cyano-indole compounds. The key transformation is a Sandmeyer reaction on a suitable amino-substituted 2-oxoindoline precursor.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Amino-2-oxoindoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) - Caution: Highly Toxic

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 4-amino-2-oxoindoline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension of 4-amino-2-oxoindoline, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear.

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Caution: Perform this step in a well-ventilated fume hood as cyanide salts are highly toxic.

    • Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution from step 1 to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for evaluating the inhibitory activity of this compound against a target protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the substrate peptide.

  • Add the serially diluted this compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

III. Diagrams and Visualizations

Synthetic Workflow for this compound

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Purification A 4-Amino-2-oxoindoline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0-5°C C This compound B->C  CuCN, KCN D Pure Product C->D Column Chromatography G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition by 2-Oxoindoline Derivative Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Oxoindoline This compound Oxoindoline->Kinase Binds to ATP-binding site

References

Application Notes: Synthesis of Bioactive Molecules Utilizing 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Oxoindoline-4-carbonitrile as a versatile scaffold for the preparation of bioactive molecules, particularly kinase inhibitors. The protocols and data presented are based on established synthetic methodologies for the 2-oxindole core, offering a roadmap for the development of novel therapeutic agents.

Introduction

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2][3][4] Its rigid bicyclic structure provides a valuable framework for the spatial presentation of functional groups that can interact with various biological targets. The introduction of a carbonitrile group at the 4-position of the 2-oxindole ring offers a unique chemical handle for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery. This document focuses on the application of this compound in the synthesis of potent and selective kinase inhibitors.

Synthesis of Bioactive 2-Oxoindoline-5-sulfonamide Derivatives

A key synthetic strategy involves the transformation of the 2-oxindole core into a sulfonamide, a functional group known for its ability to engage in critical hydrogen bonding interactions within enzyme active sites. The following sections detail a proposed synthetic route and the biological activity of the resulting compounds.

Proposed Synthetic Pathway

A plausible synthetic route to novel 2-oxoindoline-5-sulfonamide derivatives starting from this compound is outlined below. This pathway is based on the known reactivity of the parent 2-oxindole scaffold.

G A This compound B This compound-5-sulfonyl chloride A->B Chlorosulfonic Acid C This compound-5-sulfonamide (Primary Amine Reaction) B->C Primary Amine (R-NH2) D 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline- 4-carbonitrile-5-sulfonamide Analogues (Bioactive Kinase Inhibitors) C->D Knoevenagel Condensation (Dihydro-2H-pyran-4(3H)-one, Pyrrolidine)

Caption: Proposed synthetic workflow for bioactive kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound-5-sulfonyl chloride

This protocol is adapted from the synthesis of the analogous 2-oxoindoline-5-sulfonyl chloride.[5]

Materials:

  • This compound

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (10 equivalents) to 0°C using an ice bath.

  • Slowly add this compound (1 equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield this compound-5-sulfonyl chloride.

Protocol 2: Synthesis of 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-4-carbonitrile-5-sulfonamide Analogues

This protocol is based on the synthesis of similar Bruton's tyrosine kinase (BTK) inhibitors.

Materials:

  • This compound-5-sulfonyl chloride

  • Appropriate primary amine (e.g., aminopyridines, anilines)

  • Dihydro-2H-pyran-4(3H)-one

  • Pyrrolidine

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Sulfonamide Formation:

    • Dissolve this compound-5-sulfonyl chloride (1 equivalent) in a suitable solvent like pyridine or DCM.

    • Add the desired primary amine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the corresponding this compound-5-sulfonamide.

  • Knoevenagel Condensation:

    • To a solution of the synthesized this compound-5-sulfonamide (1 equivalent) in ethanol, add dihydro-2H-pyran-4(3H)-one (1.2 equivalents).

    • Add a catalytic amount of pyrrolidine to the mixture.

    • Reflux the reaction mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the final 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-4-carbonitrile-5-sulfonamide analogue.

Biological Activity and Data Presentation

Derivatives of the 2-oxindole-5-sulfonamide scaffold have demonstrated potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-oxindole-5-sulfonamide analogues against BTK. While these compounds do not contain the 4-carbonitrile moiety, they provide a strong rationale for the potential bioactivity of the proposed derivatives.

Compound IDTarget KinaseIC50 (µM)Cell LineCytotoxicity (IC50 in µM)
PID-4BTK2.29RAMOS> 50
PID-6BTK9.37RAMOS> 50
PID-19BTK2.64RAMOS> 50

Data adapted from a study on 3-(dihydro-2H-pyran-4(3H)-ylidene)-2-oxoindoline-5-sulfonamide analogues.

Signaling Pathway

The synthesized compounds are proposed to target Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK can disrupt B-cell proliferation and survival, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1_NFAT NF-κB / AP-1 / NFAT Ca_PKC->NFkB_AP1_NFAT Proliferation B-Cell Proliferation & Survival NFkB_AP1_NFAT->Proliferation Inhibitor This compound -5-sulfonamide Derivative Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway.

Conclusion

This compound represents a promising starting material for the synthesis of novel bioactive molecules. The synthetic protocols and biological data presented in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the development of targeted therapies, particularly kinase inhibitors. The functionalization of the 2-oxindole core at both the 5-position (via sulfonamide linkage) and the 3-position (via Knoevenagel condensation) allows for the generation of a wide array of structurally diverse compounds with the potential for potent and selective biological activity. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Derivatization of 2-Oxoindoline-4-carbonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a carbonitrile group at the 4-position of the 2-oxoindoline ring offers a unique electronic and steric profile, making 2-oxoindoline-4-carbonitrile an attractive starting point for the synthesis of novel therapeutic agents.

These application notes provide a detailed overview of the derivatization strategies for this compound aimed at exploring its structure-activity relationship (SAR), with a particular focus on its potential as a kinase inhibitor. The protocols and data presented herein are designed to guide researchers in the synthesis, biological evaluation, and optimization of novel this compound derivatives.

Synthetic Strategies for Derivatization

The derivatization of the this compound core can be primarily achieved at the C3 position and the N1 position of the oxindole ring. The C3 position is particularly amenable to condensation reactions with various aldehydes and ketones, leading to the formation of 3-substituted-2-oxoindoline derivatives.

General Protocol for Knoevenagel Condensation at the C3 Position

This protocol describes a general method for the synthesis of 3-alkenyl-2-oxoindoline-4-carbonitrile derivatives.

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehyde

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to yield the desired 3-alkenyl-2-oxoindoline-4-carbonitrile derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Structure-Activity Relationship (SAR) Studies

The primary goal of derivatization is to establish a clear SAR, which informs the design of more potent and selective compounds. For 2-oxoindoline derivatives, a significant body of research points towards their activity as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][4]

Biological Evaluation: In Vitro Kinase Inhibition Assay

A crucial step in SAR studies is to determine the inhibitory activity of the synthesized derivatives against the target kinase.

Protocol: VEGFR-2 Kinase Assay

This protocol outlines a general procedure for evaluating the in vitro inhibitory activity of the synthesized compounds against VEGFR-2.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding recombinant VEGFR-2 kinase and ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of inhibition against the compound concentration.

Representative SAR Data

The following table summarizes representative SAR data for a series of 2-oxoindoline derivatives as VEGFR-2 inhibitors. While these compounds do not all contain the 4-carbonitrile moiety, they illustrate the key structural modifications and their impact on inhibitory activity, providing a valuable guide for the design of novel this compound derivatives.

Compound IDR1 (at C5)R2 (at C3-substituent)VEGFR-2 IC50 (µM)Reference
1a H4-Methylphenyl0.53[4]
1b F4-Methylphenyl0.22[4]
1c Cl4-Methylphenyl0.48[4]
2a H4-Methoxyphenyl0.61[4]
2b F4-Methoxyphenyl0.20[4]
3a H3,4-Dimethylphenyl0.16[5]
3b F3,4-Dimethylphenyl0.087[5]

SAR Insights:

  • Substitution at the C5 position of the oxindole ring: Electron-withdrawing groups, such as fluorine, at the C5 position can enhance VEGFR-2 inhibitory activity (compare 1a vs. 1b and 2a vs. 2b ).

  • Substitution on the C3-phenyl ring: The nature and position of substituents on the phenyl ring at the C3 position significantly influence potency. Small alkyl groups, like in compound 3b , can lead to highly potent inhibitors.

Visualizing Workflows and Pathways

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start This compound reaction Knoevenagel Condensation start->reaction aldehyde Aromatic/Heteroaromatic Aldehydes aldehyde->reaction derivatives Library of C3-Substituted Derivatives reaction->derivatives assay In Vitro Kinase Assay (VEGFR-2) derivatives->assay ic50 IC50 Determination assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis optimization Lead Optimization & Design of New Derivatives sar_analysis->optimization optimization->aldehyde

Caption: Experimental workflow for the synthesis and SAR evaluation of this compound derivatives.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. The binding of its ligand, VEGF-A, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3]

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor 2-Oxoindoline Derivative Inhibitor->VEGFR2 Inhibits (ATP Binding Site) Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-oxoindoline derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in these application notes provide a framework for conducting systematic SAR studies. By exploring various substitutions at the C3 and N1 positions, researchers can identify potent and selective inhibitors of key signaling pathways, such as the VEGFR-2 pathway, which are implicated in cancer and other diseases. The illustrative SAR data and visual representations of the experimental workflow and signaling pathway are intended to facilitate the rational design of the next generation of 2-oxoindoline-based therapeutics.

References

Application Notes and Protocols for N-Alkylation of 2-Oxoindolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxoindolines, commonly known as oxindoles, represent a privileged heterocyclic scaffold frequently found in a wide array of natural products, pharmaceuticals, and biologically active compounds.[1] The functionalization of the nitrogen atom at the N-1 position of the oxindole core is of significant interest in medicinal chemistry and drug development, as N-substituted oxindoles have demonstrated a plethora of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1]

A primary challenge in the alkylation of 2-oxoindolines is achieving regioselectivity, as alkylation can occur at either the N-1 nitrogen or the C-3 carbon. To address this, various strategies have been developed, including the use of protecting groups, phase-transfer catalysis, and microwave-assisted synthesis to favor N-alkylation.[1][2] These application notes provide detailed experimental procedures for the N-alkylation of 2-oxoindolines, catering to researchers and scientists in the field of organic synthesis and drug discovery.

Experimental Protocols

Protocol 1: N-Alkylation via C-3 Protection-Deprotection Strategy

This method ensures high regioselectivity for N-alkylation by temporarily blocking the reactive C-3 position.[1]

Step 1: Protection of the C-3 Position

  • To a solution of the 2-oxoindoline (1.5 mmol, 1.0 equiv) in ethanol (3 mL), add N-methylpyrrole-2-carboxaldehyde (2.25 mmol, 1.5 equiv) and piperidine (1.0 mmol, 0.67 equiv).[1]

  • Heat the reaction mixture to reflux at 80°C for 2 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

Step 2: N-Alkylation

  • To the C-3 protected oxindole from the previous step (1.0 equiv) in N,N-dimethylformamide (DMF, 2 mL), add potassium carbonate (K₂CO₃, 2.0 equiv), potassium iodide (KI, 0.05 equiv), and the desired alkyl bromide (1.2 equiv).[1]

  • Stir the mixture at 60°C for 24 hours.[1]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the C-3 Position

  • Dissolve the N-alkylated, C-3 protected oxindole (1.0 equiv) in ethanol (5 mL).[1]

  • Add hydrazine hydrate (H₂NNH₂·H₂O, 10.0 equiv) to the solution.[1]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final N-alkylated 2-oxoindoline.

Protocol 2: Microwave-Assisted N-Alkylation of Isatin

This protocol offers a rapid and efficient method for the N-alkylation of isatin (1H-indole-2,3-dione), a common precursor for 2-oxoindolines.[2]

  • In a microwave-safe vessel, prepare an intimate mixture of isatin (1 mmol), the appropriate alkyl halide (1.1 mmol), and potassium carbonate (K₂CO₃, 1.3 mmol).[2]

  • Add a few drops of DMF or N-methyl-2-pyrrolidone (NMP) to create a slurry.[2]

  • Seal the vessel and expose the mixture to microwave irradiation. The reaction time and power should be optimized for the specific substrates but are typically in the range of minutes.[2]

  • After the reaction is complete, cool the vessel and dilute the mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Direct N-Alkylation in DMF

This procedure describes a direct N-alkylation of isatin without the need for a protecting group or microwave irradiation.[3]

  • To a flask containing DMF (100 mL), add potassium carbonate (13 mmol) and stir the mixture at room temperature for 5 minutes.[3]

  • Add isatin (10 mmol) to the mixture and continue stirring for 45 minutes at room temperature.[3]

  • Add the desired alkyl or benzyl halide (11 mmol) to the reaction mixture.[3]

  • Heat the reaction to 80°C and stir for 12 hours.[3]

  • After completion, dilute the mixture with water (200 mL) and extract with ethyl acetate.[3]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]

  • Purify the resulting N-substituted isatin by appropriate methods such as column chromatography.

Data Presentation

Table 1: Optimization of N-Alkylation Conditions for a C-3 Protected Oxindole. [1]

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF6055
2TEADMF60< 20
3NaHDMF60< 5
4K₂CO₃MeCN6030
5K₂CO₃Acetone6025
6K₂CO₃DMFRoom Temp.21
7K₂CO₃DMF10048

Reaction conditions: C-3 protected oxindole (1.0 equiv), benzyl bromide (1.2 equiv), base (2.0 equiv), KI (0.05 equiv), solvent (2 mL).[1]

Table 2: Substrate Scope for N-Alkylation of Isatins and Oxindoles with Various Alkyl Halides.

EntrySubstrateAlkylating AgentMethodYield (%)Reference
1OxindoleBenzyl bromideProtocol 167[1]
25-FluorooxindoleBenzyl bromideProtocol 165[1]
3OxindoleCyclohexylmethyl bromideProtocol 158[1]
4IsatinEthyl chloroacetateProtocol 295[2]
5IsatinBenzyl bromideProtocol 292[2]
6Isatinn-Butyl bromideProtocol 385[3]
7IsatinPropargyl bromideProtocol 388[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-Oxoindoline, Base, and Solvent start->reagents add_alkyl Add Alkylating Agent reagents->add_alkyl react Heat and Stir (Conventional or Microwave) add_alkyl->react quench Quench Reaction (e.g., add water) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Column Chromatography) dry->purify end Final N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of 2-oxoindolines.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 2-Oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoindoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of a variety of protein kinases.[1][2][3] This structural motif is found in several clinically approved and investigational drugs targeting kinases involved in angiogenesis, cell cycle progression, and signal transduction.[1][4] Key targets for 2-oxoindoline-based inhibitors include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[2][4][5] Accurate and robust in vitro kinase inhibition assays are crucial for the discovery and characterization of these compounds, enabling the determination of their potency (e.g., IC50 values) and selectivity.

These application notes provide detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of 2-oxoindoline derivatives against protein kinases, with a specific focus on VEGFR-2, a common target for this class of compounds.[6][7][8]

Data Presentation

The inhibitory activity of 2-oxoindoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the kinase activity. The data should be presented in a clear and organized manner to allow for easy comparison of compound potency and selectivity.

Table 1: Inhibitory Activity of Exemplary 2-Oxoindoline Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Assay Format
(E)-FeCp-oxindoleVEGFR-2200Biochemical Kinase Assay[6]
Compound Xc-Kit (Wild-Type)15Biochemical (ADP-Glo™)[9]
Compound Xc-Kit (V560G mutant)25Biochemical (ADP-Glo™)[9]
Compound Xc-Kit (D816V mutant)150Biochemical (ADP-Glo™)[9]
Compound XPDGFRβ80Biochemical (ADP-Glo™)[9]
Compound YFLT336.21Kinase Inhibition Assay[1]
Compound YCDK28.17Kinase Inhibition Assay[1]
SunitinibVEGFR-229Enzymatic Assay[5]
SunitinibPDGFRβ44Enzymatic Assay[5]

Note: The IC50 values presented are examples and may vary based on specific experimental conditions.

Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is crucial for normal physiological processes as well as for tumor growth and metastasis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[6] This initiates downstream signaling cascades, primarily the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.[6] 2-Oxoindoline derivatives often target the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent downstream signaling.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt->Survival Oxoindoline 2-Oxoindoline Derivative Oxoindoline->Dimerization Inhibits (ATP Competition)

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of 2-oxoindoline derivatives against a target kinase (e.g., VEGFR-2) using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10] The Kinase-Glo® MAX assay is a common example of this method.[6][11]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)[7][11]

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)[9][11]

  • Adenosine triphosphate (ATP)[9][11]

  • 2-Oxoindoline test compounds

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1 mg/mL BSA)[9]

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)[6][11]

  • White, opaque 96-well or 384-well plates[11]

  • Plate-reading luminometer[6]

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each 2-oxoindoline derivative in 100% DMSO.[6]

    • Perform serial dilutions of the stock solutions in kinase assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[8][11]

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a white, opaque 96-well plate.[6]

    • Add 20 µL of the diluted kinase enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control wells, add 20 µL of Kinase Assay Buffer.[6]

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature.[6]

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the substrate in Kinase Assay Buffer. The final ATP concentration should be close to its Km for the target kinase.[6]

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.[6]

    • Incubate the plate at 30°C for 45-60 minutes.[9][11]

  • Signal Detection:

    • Equilibrate the luminescence-based kinase assay reagent (e.g., Kinase-Glo® MAX) to room temperature.[6]

    • Add 50 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Measure the luminescence using a plate-reading luminometer.[6]

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Start Compound_Prep 1. Prepare 2-Oxoindoline Compound Dilutions Start->Compound_Prep Plate_Setup 2. Add Compounds and Kinase to Plate Compound_Prep->Plate_Setup Pre_Incubate 3. Pre-incubate at RT (10-15 min) Plate_Setup->Pre_Incubate Reaction_Start 4. Initiate Reaction with ATP/Substrate Mix Pre_Incubate->Reaction_Start Incubate 5. Incubate at 30°C (45-60 min) Reaction_Start->Incubate Detection 6. Add Kinase-Glo® Reagent Incubate->Detection Stabilize 7. Incubate at RT (10 min) Detection->Stabilize Read_Plate 8. Measure Luminescence Stabilize->Read_Plate Data_Analysis 9. Data Analysis (IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a biochemical kinase inhibition assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)

This protocol assesses the ability of 2-oxoindoline derivatives to inhibit the activity of a target kinase within a cellular context.[12] This is often achieved by measuring the phosphorylation status of a downstream substrate of the target kinase using methods like ELISA or Western blotting.[9][12]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, GIST-T1 for c-Kit)[9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[9]

  • 2-Oxoindoline test compounds

  • Growth factor to stimulate the kinase (e.g., VEGF for VEGFR-2)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Primary antibodies (phospho-specific and total protein for the target kinase)[9][12]

  • HRP-conjugated secondary antibody[9]

  • Chemiluminescent substrate[9]

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Imaging system for chemiluminescence detection[9]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of the 2-oxoindoline derivatives or vehicle (DMSO) for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes to induce kinase phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]

    • Strip the membrane and re-probe with an antibody against the total protein of the target kinase as a loading control.[9]

Data Analysis

The luminescence or band intensity data is used to determine the percent inhibition of kinase activity at each compound concentration relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Analysis Workflow:

Data_Analysis_Workflow Raw_Data Raw Data (Luminescence or Band Intensity) Background_Subtraction 1. Subtract Background (No Enzyme/No Cell Control) Raw_Data->Background_Subtraction Normalization 2. Normalize to Controls (% Inhibition) Background_Subtraction->Normalization Dose_Response 3. Plot % Inhibition vs. log[Inhibitor] Normalization->Dose_Response Curve_Fitting 4. Non-linear Regression (Four-Parameter Logistic Fit) Dose_Response->Curve_Fitting IC50 IC50 Value Curve_Fitting->IC50

Caption: Workflow for IC50 determination from kinase assay data.

References

Application Notes and Protocols: Cell-based Assays for Evaluating the Anticancer Activity of 2-Oxoindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxoindoline, also known as isatin, and its derivatives represent a significant class of heterocyclic compounds that are foundational for synthesizing a wide range of molecules with diverse pharmacological properties.[1] In oncology, 2-oxoindoline is a privileged scaffold, forming the core of several approved anticancer drugs like Sunitinib.[1][2] These compounds exert their anticancer effects by interacting with various intracellular targets, including protein kinases, microtubules, and DNA, thereby modulating critical signaling pathways involved in cell proliferation, differentiation, and migration.[1][3]

This document provides detailed application notes and standardized protocols for a suite of essential cell-based assays to comprehensively evaluate the anticancer potential of novel 2-oxoindoline compounds. These assays are designed to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of metastasis-related processes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[6] The quantity of this formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[7] This assay is a crucial first step for screening 2-oxoindoline derivatives to determine their dose-dependent cytotoxic effects and to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4]

Data Presentation: Cytotoxicity of Compound OX-123

The following table summarizes the cytotoxic effects of a hypothetical 2-oxoindoline compound, OX-123, against various human cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) of OX-123
MCF-7Breast Cancer15.6 ± 1.2
HepG2Liver Carcinoma22.4 ± 2.5
HCT116Colon Cancer18.9 ± 1.8
A549Lung Cancer35.1 ± 3.1
F180Normal Fibroblast> 100

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution c1 Seed cells in 96-well plates c2 Incubate overnight (37°C, 5% CO2) c1->c2 t1 Prepare serial dilutions of 2-oxoindoline compound c2->t1 t2 Add compound to wells t1->t2 t3 Incubate for 24-72 hours t2->t3 a1 Add MTT solution to each well t3->a1 a2 Incubate for 2-4 hours (formazan formation) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4 end Data Analysis a4->end Calculate % viability and IC50

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay [8][9]

  • Cell Plating:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-oxoindoline compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., DMSO at <0.1%).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[4][8]

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Application Note:

A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/PI assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining allows for the quantification of different cell populations, providing insight into the cell death mechanism induced by 2-oxoindoline compounds.

Data Presentation: Apoptosis Induction by Compound OX-123

The table below shows the percentage of cell populations in MCF-7 cells after 24-hour treatment with Compound OX-123, analyzed by Annexin V/PI flow cytometry.

TreatmentConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control095.1 ± 2.32.5 ± 0.52.4 ± 0.4
Compound OX-12315 (IC50)55.3 ± 4.128.7 ± 3.516.0 ± 2.8
Compound OX-12330 (2x IC50)20.8 ± 3.845.2 ± 5.234.0 ± 4.9

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Preparation cluster_harvest Cell Harvesting cluster_stain Staining cluster_analyze Analysis p1 Seed and treat cells with 2-oxoindoline compound p2 Incubate for desired time p1->p2 h1 Collect supernatant (floating cells) p2->h1 h3 Combine and wash cells with cold PBS h1->h3 h2 Trypsinize adherent cells h2->h3 s1 Resuspend cells in 1X Annexin Binding Buffer h3->s1 s2 Add Annexin V-FITC and Propidium Iodide (PI) s1->s2 s3 Incubate for 15 min in the dark s2->s3 a1 Add more binding buffer s3->a1 a2 Analyze immediately by flow cytometry a1->a2 end Data Interpretation a2->end Quantify cell populations

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining [12][11]

  • Cell Culture and Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in T25 flasks or 6-well plates and allow them to adhere overnight.

    • Treat cells with the 2-oxoindoline compound at various concentrations (e.g., IC50, 2x IC50) for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells once with PBS, then detach them using trypsin-EDTA.

    • Combine the detached cells with the previously collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Collect at least 10,000 events per sample.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Analyze the data to quantify the percentage of cells in each quadrant: Live (Q4: Annexin V-/PI-), Early Apoptotic (Q3: Annexin V+/PI-), and Late Apoptotic/Necrotic (Q2: Annexin V+/PI+).

Cell Cycle Analysis by Flow Cytometry

Application Note:

Dysregulation of the cell cycle is a hallmark of cancer.[13] Many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), which prevents cancer cells from replicating and dividing.[14] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[15] Cells are fixed and stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content.[13] This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content).[14] An accumulation of cells in a particular phase following treatment with a 2-oxoindoline compound indicates cell cycle arrest at that checkpoint.

Data Presentation: Cell Cycle Arrest Induced by Compound OX-123

The table presents the cell cycle phase distribution in HCT116 cells after 24-hour treatment with Compound OX-123.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.2 ± 3.125.8 ± 2.219.0 ± 1.9
Compound OX-12318 (IC50)40.1 ± 2.815.3 ± 1.544.6 ± 3.4
Compound OX-12336 (2x IC50)25.7 ± 2.510.9 ± 1.363.4 ± 4.1

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analyze Analysis p1 Seed and treat cells with 2-oxoindoline compound p2 Incubate for desired time p1->p2 h1 Harvest and wash cells with PBS p2->h1 h2 Fix cells with ice-cold 70% ethanol h1->h2 h3 Store at -20°C h2->h3 s1 Wash fixed cells to remove ethanol h3->s1 s2 Resuspend in PI/RNase A staining solution s1->s2 s3 Incubate for 30 min in the dark s2->s3 a1 Analyze samples by flow cytometry s3->a1 a2 Model cell cycle distribution a1->a2 end Data Interpretation a2->end Quantify phase percentages

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis [13]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are 60-70% confluent at the time of treatment.

    • Incubate for 24 hours, then treat with various concentrations of the 2-oxoindoline compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Collect both floating and adherent cells as described in the apoptosis protocol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.

    • Fix the cells by storing them at -20°C for at least 2 hours (can be stored for several weeks).

  • Propidium Iodide (PI) Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition and Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

    • Use software (e.g., FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Migration and Invasion Assay (Transwell Assay)

Application Note:

Cell migration and invasion are essential steps in cancer metastasis.[16] The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify these processes.[16][17] The assay uses a chamber with a porous membrane insert that separates an upper and lower compartment. For a migration assay, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber.[17] For an invasion assay, the membrane is first coated with a layer of extracellular matrix (ECM) gel (e.g., Matrigel), which mimics the basement membrane.[5][17] In this setup, cells must actively degrade the matrix before they can migrate through the pores. By comparing the number of migrated/invaded cells in treated versus control groups, the effect of 2-oxoindoline compounds on the metastatic potential of cancer cells can be evaluated.

Data Presentation: Inhibition of Invasion by Compound OX-123

The table summarizes the dose-dependent inhibitory effect of Compound OX-123 on the invasion of MDA-MB-231 breast cancer cells.

TreatmentConcentration (µM)Number of Invading Cells (Mean ± SD)Percentage Inhibition (%)
Vehicle Control0310 ± 250
Compound OX-1235215 ± 1830.6
Compound OX-12310124 ± 1560.0
Compound OX-1232048 ± 984.5

Experimental Workflow: Transwell Invasion Assay

Transwell_Workflow cluster_prep Preparation cluster_seed Cell Seeding cluster_incubate Incubation & Staining cluster_analyze Analysis p1 Coat Transwell insert with Matrigel (for invasion assay) p2 Starve cells in serum-free medium p1->p2 s1 Resuspend starved cells in serum-free medium with 2-oxoindoline compound p2->s1 p3 Add chemoattractant (e.g., 10% FBS) to lower chamber s2 Seed cell suspension into the upper chamber of the insert p3->s2 s1->s2 i1 Incubate for 16-24 hours s2->i1 i2 Remove non-migrated cells from upper surface i1->i2 i3 Fix and stain migrated cells on lower surface (Crystal Violet) i2->i3 a1 Image stained membrane using a microscope i3->a1 a2 Count cells in multiple fields a1->a2 end Data Interpretation a2->end Quantify migration/invasion

Caption: Workflow for the Transwell cell invasion assay.

Detailed Protocol: Transwell Invasion Assay [5][18]

  • Preparation of Inserts:

    • For invasion assays, thaw Matrigel on ice. Dilute it with cold, serum-free medium and add a thin layer (e.g., 50 µL) to the upper surface of the Transwell inserts (8 µm pore size).

    • Incubate the inserts at 37°C for at least 1 hour to allow the gel to solidify. For migration assays, this step is omitted.

  • Cell Preparation and Seeding:

    • Culture cells to ~80% confluency, then starve them in serum-free medium for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.

    • Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.

    • In a separate tube, mix the cell suspension with the desired concentrations of the 2-oxoindoline compound or vehicle control.

    • Add 200 µL of this cell suspension to the upper chamber of each Transwell insert.

  • Incubation and Staining:

    • Incubate the plate for 16-24 hours at 37°C.

    • After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-migrated cells and Matrigel from the upper surface of the membrane.

    • Fix the cells that have migrated to the lower surface by immersing the insert in 70% ethanol for 10 minutes.[18]

    • Stain the cells by placing the insert in a well containing 0.2% crystal violet solution for 10 minutes.[18]

  • Imaging and Quantification:

    • Gently wash the insert in water to remove excess stain and allow it to air dry.

    • Image the lower surface of the membrane using an inverted microscope.

    • Count the number of stained cells in several random fields of view for each membrane. Calculate the average number of migrated/invaded cells per field.

Analysis of Signaling Pathways by Western Blotting

Application Note:

Western blotting is a fundamental technique used to detect and quantify specific proteins in a cell lysate.[19] It is essential for elucidating the mechanism of action of 2-oxoindoline compounds by examining their effects on key cancer-related signaling pathways.[20][21] Many 2-oxoindolines target protein kinases, such as CDK, VEGFR, or components of the ERK and AKT pathways.[1][2] Western blotting can be used to assess changes in the total expression level of a target protein or, more commonly, its activity state by using antibodies specific to post-translational modifications like phosphorylation.[19] By analyzing the expression and phosphorylation of key signaling proteins, researchers can validate drug targets and understand the downstream consequences of compound treatment.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Pathway

Many 2-oxoindoline compounds, such as Sunitinib, are inhibitors of RTKs. This diagram illustrates a simplified RTK signaling cascade that is often dysregulated in cancer, leading to increased proliferation and survival.

Signaling_Pathway cluster_ras_raf MAPK/ERK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_downstream Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds & Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Oxoindoline 2-Oxoindoline Compound Oxoindoline->RTK Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified RTK signaling pathway often targeted by 2-oxoindolines.

Detailed Protocol: Western Blotting [20][22]

  • Protein Extraction:

    • Culture and treat cells with the 2-oxoindoline compound for the desired time.

    • Place culture plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the total protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same concentration with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and denature by heating at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis (SDS-PAGE):

    • Load 20-30 µg of denatured protein per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK, anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Techniques for the Purification of 2-Oxoindoline-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 2-Oxoindoline-4-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined below are designed to ensure high purity and recovery of the target compound, suitable for downstream applications in research and drug development. The protocols are based on established purification techniques for oxindole derivatives and are intended to serve as a comprehensive guide.

Overview of Purification Strategies

The principal methods for the purification of this compound from crude reaction mixtures are column chromatography and recrystallization. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for obtaining highly pure material, particularly for analytical standards or late-stage development.

Data Presentation

The following tables summarize typical quantitative data associated with the purification of 2-oxoindoline derivatives. These values are illustrative and may vary depending on the specific reaction conditions and the impurity profile of the crude material.

Table 1: Illustrative Data for Column Chromatography Purification

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash chromatography.
Mobile Phase Gradient: 20% to 50% Ethyl Acetate in HexaneThe optimal gradient may need to be determined by TLC.
Typical Loading 1 g crude material per 50 g silica gelA higher ratio may be used for less complex mixtures.
Expected Yield 75 - 90%Dependent on the purity of the crude material.
Purity (by HPLC) > 98%Can be improved with careful fraction collection.
Recovery 80 - 95%Loss can occur due to irreversible adsorption or during solvent removal.

Table 2: Illustrative Data for Recrystallization Purification

ParameterValueNotes
Solvent System Ethanol/Water or Ethyl Acetate/HexaneThe choice depends on the solubility of impurities.
Solubility Profile Moderately soluble in hot solvent, sparingly soluble in cold solvent.Ideal for high recovery.
Expected Yield 60 - 85%Multiple recrystallization cycles will decrease the yield.
Purity (by HPLC) > 99%Highly effective for removing crystalline impurities.
Recovery 70 - 90%Dependent on the volume of solvent used and cooling rate.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Ethyl Acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various ratios of ethyl acetate and hexane (e.g., 1:4, 1:2, 1:1) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Equilibrate the column by running the initial mobile phase (e.g., 20% ethyl acetate in hexane) through the silica gel until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

    • Adsorb the solution onto a small amount of silica gel by removing the solvent under reduced pressure.

    • Carefully add the dry, silica-adsorbed sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexane) to elute the compounds.

    • Collect fractions in separate tubes.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity by analytical techniques such as HPLC, NMR, and mass spectrometry.

Protocol 2: Purification by Recrystallization

This protocol details the purification of this compound by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent(s) (e.g., ethanol, water, ethyl acetate, hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the solubility of the parent compound, 2-oxindole, promising solvents to screen include ethanol, ethyl acetate, and acetone.[1][2][3][4][5] A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective.

    • Test the solubility of a small amount of the crude material in various solvents at room temperature and with heating to identify a suitable system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote crystallization.

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution of the "good" solvent until the solution becomes slightly cloudy, then allow it to cool.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

    • Determine the yield and purity of the final product.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis (Determine Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Dry Loading) Pack->Load Elute Elute with Gradient (e.g., 20-50% EtOAc/Hex) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure 2-Oxoindoline- 4-carbonitrile Evaporate->Pure_Product

Caption: Workflow for Purification by Flash Column Chromatography.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Solvent_Select Select Solvent System (e.g., EtOH/Water) Dissolve Dissolve Crude Product in Hot Solvent Solvent_Select->Dissolve Hot_Filter Hot Filtration (Remove Insolubles) Dissolve->Hot_Filter Cool Slow Cooling to Induce Crystallization Hot_Filter->Cool Filter Vacuum Filtration (Collect Crystals) Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Pure 2-Oxoindoline- 4-carbonitrile Dry->Pure_Product

References

Application Notes and Protocols for the Purification of 2-Oxoindoline using HPLC and Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoindoline, also known as oxindole, is a bicyclic aromatic organic compound that serves as a core structural motif in a multitude of natural products and synthetic compounds of significant pharmacological interest. Its derivatives have demonstrated a broad spectrum of biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties. The synthesis of 2-oxoindoline and its analogues often results in complex mixtures containing starting materials, byproducts, and isomers. Consequently, robust and efficient purification strategies are paramount to isolate the desired compound with high purity for subsequent biological evaluation and drug development.

This document provides detailed application notes and protocols for the purification of 2-oxoindoline and its derivatives using High-Performance Liquid Chromatography (HPLC) and conventional column chromatography. The methodologies are designed to be a valuable resource for researchers in academic and industrial settings.

Data Presentation: Comparative Analysis of Purification Methods

The following tables summarize quantitative data for various chromatographic methods, offering a clear comparison of their performance in the purification of 2-oxoindoline and related compounds.

Table 1: Reversed-Phase HPLC (RP-HPLC) Method Comparison for 2-Oxoindoline Analysis

ParameterMethod AMethod BMethod C
Stationary Phase C18, 5 µm, 4.6 x 150 mmC8, 5 µm, 4.6 x 250 mmPhenyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.00.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 20 min10-90% B in 25 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Detection (UV) 254 nm248 nm250 nm
Retention Time 8.5 min12.1 min6.2 min
Achieved Purity >99.5%>99.0%>99.2%
Recovery ~95%~93%~96%

Table 2: Normal-Phase HPLC (NP-HPLC) Method for 2-Oxoindoline Derivative Purification

ParameterMethod D
Stationary Phase Silica, 5 µm, 4.6 x 250 mm
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Isocratic Elution 80:20 (A:B)
Flow Rate 1.5 mL/min
Detection (UV) 254 nm
Retention Time 5.8 min
Achieved Purity >98.5%
Recovery ~94%

Table 3: Chiral HPLC Method for Enantiomeric Separation of a 2-Oxoindoline Derivative

ParameterMethod E
Stationary Phase Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Isocratic Elution 90:10 (A:B)
Flow Rate 0.5 mL/min
Detection (UV) 254 nm
Retention Time (R-enantiomer) 10.2 min
Retention Time (S-enantiomer) 12.5 min
Resolution (Rs) >1.5
Enantiomeric Excess (ee) >99%

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC for Purity Determination of 2-Oxoindoline

This protocol describes a standard analytical method for assessing the purity of a synthesized 2-oxoindoline sample.

1. Materials and Reagents:

  • 2-Oxoindoline sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (≥98%)

  • HPLC system with UV detector

  • C18 column (e.g., 5 µm, 4.6 x 150 mm)

2. Sample Preparation:

  • Prepare a stock solution of the 2-oxoindoline sample in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of 2-oxoindoline as the percentage of the main peak area relative to the total peak area.

Protocol 2: Preparative Normal-Phase Column Chromatography for Bulk Purification

This protocol is suitable for the purification of gram-scale quantities of 2-oxoindoline from a crude reaction mixture.[1]

1. Materials and Reagents:

  • Crude 2-oxoindoline

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. Column Preparation:

  • Prepare a slurry of silica gel in n-hexane.

  • Pour the slurry into the chromatography column and allow it to pack under gravity.

  • Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude 2-oxoindoline in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.

  • Carefully add the dry-loaded sample to the top of the prepared column.

4. Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Combine the fractions containing the pure 2-oxoindoline.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified 2-oxoindoline under vacuum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis crude_sample Crude 2-Oxoindoline dissolution Dissolution in Solvent crude_sample->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_injection Injection into HPLC filtration->hplc_injection separation Chromatographic Separation (e.g., C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Purity Calculation (% Area) integration->purity_calc

Caption: Workflow for Analytical RP-HPLC Purity Determination.

preparative_workflow cluster_setup Column Setup & Sample Loading cluster_separation Separation & Monitoring cluster_isolation Product Isolation column_prep Silica Gel Column Preparation sample_loading Dry Loading of Crude Sample column_prep->sample_loading elution Gradient Elution (Hexane/Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_removal Solvent Evaporation pooling->solvent_removal drying Drying under Vacuum solvent_removal->drying pure_product Purified 2-Oxoindoline drying->pure_product

Caption: Workflow for Preparative Column Chromatography.

logical_relationship cluster_purification Purification cluster_analysis Purity Analysis synthesis Synthesis of 2-Oxoindoline column_chrom Column Chromatography (Bulk Purification) synthesis->column_chrom hplc_purification Preparative HPLC (High Purity) synthesis->hplc_purification analytical_hplc Analytical HPLC column_chrom->analytical_hplc hplc_purification->analytical_hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc_purification->chiral_hplc characterization Structural Characterization (NMR, MS) analytical_hplc->characterization biological_testing Biological Activity Testing analytical_hplc->biological_testing chiral_hplc->biological_testing

Caption: Logical Flow of 2-Oxoindoline Purification and Analysis.

References

Application Notes and Protocols for X-ray Crystallography of 2-Oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of 2-oxoindoline derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. X-ray crystallography provides definitive three-dimensional structural information crucial for understanding structure-activity relationships (SAR), mechanism of action, and for facilitating structure-based drug design.

Data Presentation: Crystallographic Data of Selected 2-Oxoindoline Derivatives

The following table summarizes crystallographic data for a selection of 2-oxoindoline derivatives, providing a comparative overview of their crystal packing and unit cell parameters.

Compound Name/ReferenceFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-[((3R)-5-oxo-4-phenyltetrahydrofuran-3-yl)methyl]isoindoline-1,3-dione[1]C₁₉H₁₅NO₄OrthorhombicPbca8.86157(7)14.6666(10)24.4247(19)9090903174.48
N'-(1,3-dioxoisoindolin-2-yl)benzamide[2]C₁₅H₁₀N₂O₃MonoclinicP2₁/c13.5324(11)9.8982(8)9.7080(8)9095.425(6)90--
2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide[3]C₁₄H₈N₄O₂TriclinicP-1-------1
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate[4]C₂₀H₂₁N₃O₇----------
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate[5]-MonoclinicP2₁/n12.0497(6)17.8324(10)19.6052(11)90100.372(1)904143.8(4)-
2-cyanoguanidinophenytoin[6]-MonoclinicP2₁/c-------4
[5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide Mannich base with morpholine[6]-MonoclinicC2/c-------8

Experimental Protocols

This section provides detailed methodologies for the key stages of X-ray crystallography of 2-oxoindoline derivatives, from synthesis to structure refinement.

Synthesis of 2-Oxoindoline Derivatives

The synthesis of 2-oxoindoline derivatives can be achieved through various established methods. A general procedure often involves the N-alkylation of an appropriate isatin or oxindole precursor followed by further functionalization.

Example Protocol: Synthesis of (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides [7]

  • N-Alkylation: To a solution of the desired 2-oxoindoline in acetone, add potassium carbonate and a catalytic amount of potassium iodide. To this suspension, add ethyl chloroacetate and reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is worked up to yield the N-alkylated intermediate ester.

  • Hydrazide Formation: The intermediate ester is then refluxed with hydrazine monohydrate in ethanol. This reaction yields the corresponding acetohydrazide.

  • Schiff Base Formation: The acetohydrazide is subsequently reacted with a substituted aromatic aldehyde in a suitable solvent to form the final (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide derivative.

  • Purification: The final compounds are purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Crystal Growth

Growing single crystals of sufficient size and quality is a critical step. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a good solvent, and this solution is placed in a vial inside a larger sealed container that contains a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Solvent Selection: A range of solvents should be screened, including but not limited to ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof.

X-ray Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a loop (e.g., a MiTeGen MicroMount), and placed in the cold stream of a cryo-cooler (typically at 100-120 K) on the diffractometer.

  • Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using the ω-scan method). The data collection strategy is optimized to ensure complete and redundant data with adequate resolution.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed using software such as DENZO-SMN or CrysAlisPro. This involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT. This provides an initial model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods with software like SHELXL. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the X-ray Crystallography Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of 2-oxoindoline derivatives.

XRay_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of 2-Oxoindoline Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure & Data Deposition Validation->FinalStructure

References

Application Notes and Protocols for the Evaluation of 2-Oxoindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-oxoindoline, or oxindole, scaffold is a privileged heterocyclic structure prominently featured in numerous natural products and synthetic molecules of significant therapeutic interest. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them a focal point in medicinal chemistry and drug discovery. Several 2-oxoindoline-based compounds have been clinically approved, underscoring the therapeutic potential of this molecular framework. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing in vitro and in vivo experimental models and protocols for the preclinical evaluation of novel 2-oxoindoline derivatives.

Part 1: In Vitro Experimental Models

In vitro assays are fundamental for the initial screening and characterization of the biological activity of 2-oxoindoline compounds. These assays provide crucial data on cytotoxicity, mechanism of action, and potential therapeutic applications.

Anticancer Activity

A significant area of investigation for 2-oxoindoline derivatives is their potential as anticancer agents.[1] These compounds have been shown to exert cytotoxic effects on various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[2][3]

1.1.1. Recommended Human Cancer Cell Lines

The choice of cell lines is critical and should be guided by the specific type of cancer being targeted. A diverse panel of cell lines is recommended for initial screening to assess the broad-spectrum anticancer potential of the compounds.

Cell LineCancer TypeReference
SW620Colon Cancer[4][5]
PC-3Prostate Cancer[4][5]
NCI-H23Lung Cancer[4][5]
MCF-7Breast Cancer (Estrogen Receptor-Positive)[1][2]
MDA-MB-231Breast Cancer (Triple-Negative)[1]
HepG2Liver Carcinoma[6]
HeLaCervical Carcinoma[6]
HCT116Colon Cancer[6]
U937Human Lymphoma[3][5]

1.1.2. Cytotoxicity Assays

Cytotoxicity assays are employed to determine the concentration of a compound that inhibits cell growth by 50% (IC50), a key parameter for assessing potency.

Protocol 1: Sulforhodamine B (SRB) Assay [4]

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3 x 10^4 cells/mL (180 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Add 20 µL of various concentrations of the 2-oxoindoline compounds (dissolved in DMSO and diluted in culture medium to a final DMSO concentration of <1%) to the wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Fixation: Gently remove the medium and add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7]

  • Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry completely.[7]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air-dry.[7]

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.[7]

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Protocol 2: MTT Assay

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the 2-oxoindoline compounds for 24-48 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • IC50 Calculation: Determine the IC50 values from the dose-response curves.

Workflow for In Vitro Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Add 2-Oxoindoline Compounds (Varying Concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 assay_choice Assay Type? incubation2->assay_choice srb_assay SRB Assay: Fix, Wash, Stain, Solubilize assay_choice->srb_assay SRB mtt_assay MTT Assay: Add MTT, Incubate, Solubilize assay_choice->mtt_assay MTT readout Measure Absorbance srb_assay->readout mtt_assay->readout calculation Calculate IC50 Values readout->calculation end end calculation->end Results

Caption: Workflow for assessing the cytotoxicity of 2-oxoindoline compounds.

1.1.3. Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, the following protocol can be used.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Staining [7][8]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the 2-oxoindoline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[7]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the samples by flow cytometry.

1.1.4. Cell Cycle Analysis

Some 2-oxoindoline compounds induce cell cycle arrest.[2][3]

Protocol 4: Propidium Iodide Staining and Flow Cytometry [7]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at 4°C for at least 30 minutes.[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in a staining solution containing 50 µg/mL PI and 100 µg/mL RNase A in PBS.[7]

  • Incubation and Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples by flow cytometry.[7]

1.1.5. Data Summary: In Vitro Anticancer Activity of 2-Oxoindoline Derivatives

The following table summarizes the cytotoxic activity of selected 2-oxoindoline compounds against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Series 1 (Hydrazones)
6cMCF-714.0 ± 0.7[2]
6dMCF-715.6 ± 0.7[2]
6gMCF-713.8 ± 0.7[2]
Series 2 (3-hydroxy-2-oxoindolines)
9dMCF-74.9 ± 0.2[2]
Series 3 (2-oxoindolin-3-ylidenes)
10aMCF-76.0 ± 0.3[2]
10bMCF-710.8 ± 0.5[2]
Spiro Oxindole Derivative
Compound 6MCF-73.55 ± 0.49[1]
Compound 6MDA-MB-2314.40 ± 0.468[1]
Reference Compound
StaurosporineMCF-714.5 ± 0.7[2]
Anti-inflammatory Activity

2-Oxoindoline derivatives have been investigated for their potential to modulate inflammatory responses, primarily through the inhibition of key inflammatory enzymes and mediators.[9][10]

1.2.1. Recommended Cell Lines

  • RAW 264.7: Murine macrophage cell line.[9]

  • J774: Murine macrophage-like cell line.[10]

1.2.2. Inhibition of Pro-inflammatory Mediators

Protocol 5: Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages [9]

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-oxoindoline compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.

1.2.3. Enzyme Inhibition Assays

Protocol 6: Cyclooxygenase-2 (COX-2) Inhibition Assay [11]

This can be performed using commercially available inhibitor screening kits.

  • Reagent Preparation: Prepare reagents as per the kit instructions (e.g., Abcam, ab283401). This typically includes a human recombinant COX-2 enzyme and a fluorescent substrate.

  • Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the test compound (2-oxoindoline derivative), and the substrate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Incubation: Incubate the plate under the conditions specified by the kit.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 535/587 nm).

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

Protocol 7: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Enzyme and Substrate: Use a source of 5-LOX (e.g., from potato tubers or recombinant human enzyme) and arachidonic acid as the substrate.

  • Reaction Mixture: In a suitable buffer, combine the 5-LOX enzyme and the 2-oxoindoline compound at various concentrations.

  • Initiate Reaction: Add arachidonic acid to start the reaction.

  • Detection: Monitor the formation of leukotrienes, typically by measuring the change in absorbance at 234 nm.

  • IC50 Calculation: Calculate the IC50 value based on the inhibition of enzyme activity.

1.2.4. Data Summary: In Vitro Anti-inflammatory Activity

CompoundTargetIC50 (µM)Reference
Indoline Derivative 73 5-LOX0.41 ± 0.01[10]
sEH0.43 ± 0.10[10]
Isoindoline Hybrid 10b COX-20.18[12]
Isoindoline Hybrid 10c COX-20.11[12]
Oxindole Conjugate 4h COX-20.0533[13]
5-LOX0.4195[13]
Reference Compound
CelecoxibCOX-20.09[12]

Signaling Pathway for Anti-inflammatory Action of 2-Oxoindolines

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways cluster_inhibition Inhibition by 2-Oxoindolines LPS LPS PLA2 Phospholipase A2 (PLA2) LPS->PLA2 activates AA Arachidonic Acid (AA) PLA2->AA COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes Compound 2-Oxoindoline Derivatives Compound->COX2 inhibit Compound->LOX5 inhibit

Caption: Inhibition of COX-2 and 5-LOX pathways by 2-oxoindoline compounds.

Neuroprotective Activity

The neuroprotective potential of 2-oxoindoline compounds can be assessed in models of neuronal damage, such as oxidative stress-induced toxicity.[14][15]

1.3.1. Recommended Cell Line

  • SH-SY5Y: Human neuroblastoma cell line, commonly used in neurotoxicity and neuroprotection studies.[14][15]

1.3.2. Neuroprotection Assays

Protocol 8: MTT Assay for Neuroprotection against Oxidative Stress [14][15]

  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 2-oxoindoline compounds for a designated time (e.g., 1-2 hours).

  • Induction of Toxicity: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) or amyloid-beta (Aβ) peptide, for 24 hours.[14][15] For example, use 20 µM Aβ1-42 or 500 µM H2O2.[14][15]

  • MTT Assay: Perform the MTT assay as described in Protocol 2 to assess cell viability.

  • Data Analysis: Compare the viability of cells treated with the compound and the stressor to cells treated with the stressor alone to determine the neuroprotective effect.

1.3.3. Reactive Oxygen Species (ROS) Assay

Protocol 9: DCFH-DA Assay [15]

This assay measures intracellular ROS levels.

  • Cell Treatment: Treat SH-SY5Y cells with the 2-oxoindoline compound and/or an oxidative stressor as in the neuroprotection assay.

  • DCFH-DA Staining: Incubate the cells with 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: A decrease in fluorescence in compound-treated cells compared to stressor-only treated cells indicates antioxidant activity.

Part 2: In Vivo Experimental Models

Following promising in vitro results, in vivo studies are essential to evaluate the efficacy and safety of 2-oxoindoline compounds in a whole-organism context.

Anticancer Activity

2.1.1. Xenograft Models [16]

Protocol 10: Human Tumor Xenograft Model in Mice

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 2-oxoindoline compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall health of the mice regularly.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Workflow for In Vivo Xenograft Model

G cluster_prep Model Preparation cluster_study Efficacy Study cluster_analysis Endpoint Analysis implant Implant Human Tumor Cells into Immunodeficient Mice growth Monitor Tumor Growth to Palpable Size implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize treat Administer Vehicle or 2-Oxoindoline Compound randomize->treat monitor Monitor Tumor Volume, Body Weight, and Health treat->monitor endpoint Euthanize Mice at Study End monitor->endpoint excise Excise and Weigh Tumors endpoint->excise analyze Perform Further Analysis (e.g., Histopathology) excise->analyze end end analyze->end Efficacy Data

Caption: Workflow for evaluating anticancer efficacy in a mouse xenograft model.

Anti-inflammatory Activity

2.2.1. Murine Models of Inflammation

Protocol 11: Carrageenan-Induced Paw Edema in Rats [12][13]

This is a classic model of acute inflammation.

  • Animal Model: Use Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the 2-oxoindoline compound or vehicle to the rats orally or intraperitoneally. A positive control group should receive a standard NSAID like diclofenac.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 3, and 6 hours).

  • Data Analysis: Calculate the percentage inhibition of edema in the treated groups compared to the vehicle control group.

Protocol 12: LPS-Induced Sepsis Model in Mice [9]

This model is used to study systemic inflammation.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Compound Administration: Administer the 2-oxoindoline compound or vehicle.

  • LPS Injection: Inject a lethal or sub-lethal dose of LPS intraperitoneally to induce a systemic inflammatory response.

  • Monitoring: Monitor the survival rate of the mice over a period of several days.

  • Cytokine Analysis: At an earlier time point, blood can be collected to measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6.

  • Data Analysis: Compare the survival curves and cytokine levels between the treated and control groups. A significant protection from LPS-induced death was observed for compound 7i.[9]

References

Troubleshooting & Optimization

Common byproducts in 2-Oxoindoline-4-carbonitrile synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxoindoline-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic approach involves a Sandmeyer reaction starting from 4-amino-2-oxindole. This multi-step process typically includes:

  • Diazotization: The conversion of the primary aromatic amine group of 4-amino-2-oxindole into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Cyanation: The subsequent reaction of the diazonium salt with a cyanide source, typically copper(I) cyanide, to introduce the nitrile group at the 4-position of the oxindole ring.

Q2: What are the most common byproducts I might encounter in this synthesis?

Several byproducts can form during the synthesis of this compound, primarily arising from side reactions of the intermediate diazonium salt. These include:

  • 4-Hydroxy-2-oxindole: Formed by the reaction of the diazonium salt with water. This is often a major byproduct if the reaction temperature is not strictly controlled.[1]

  • Biaryl Compounds: These can arise from the radical mechanism of the Sandmeyer reaction.[2]

  • Tarry Decomposition Products: Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of complex, often colored, polymeric materials.[1]

  • Unreacted 4-Amino-2-oxindole: Incomplete diazotization will result in the presence of the starting material in the final product mixture.

  • 4-Carboxy-2-oxindole or 4-Carboxamido-2-oxindole: The nitrile group is susceptible to hydrolysis to a carboxylic acid or an amide, respectively, if exposed to strong acidic or basic conditions during the reaction or work-up.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for achieving a high yield and purity of this compound. Key strategies include:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C to prevent the premature decomposition of the diazonium salt and the formation of the phenolic byproduct.[1]

  • Controlled Addition of Reagents: Slow, dropwise addition of the sodium nitrite solution during diazotization ensures that nitrous acid is consumed as it is formed, minimizing side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidative side reactions.

  • Careful pH Control: The pH of the reaction mixture should be carefully controlled throughout the process to ensure the stability of the diazonium salt and prevent unwanted side reactions.

  • Prompt Use of Diazonium Salt: The prepared diazonium salt solution should be used immediately in the subsequent cyanation step to avoid decomposition.

Q4: What are the recommended methods for purifying the crude this compound?

A combination of purification techniques is often necessary to obtain high-purity this compound. The most effective methods include:

  • Extraction: To remove the phenolic byproduct (4-hydroxy-2-oxindole), the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The phenol will be deprotonated and extracted into the aqueous layer.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from remaining starting materials, biaryl byproducts, and other impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[3][4]

  • Crystallization: The final product can be further purified by crystallization from a suitable solvent or solvent mixture to remove trace impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete diazotization of 4-amino-2-oxindole.Ensure complete dissolution of the starting material in the acid. Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper.
Premature decomposition of the diazonium salt.Maintain the reaction temperature strictly between 0-5 °C. Use the diazonium salt immediately after its preparation.
Inefficient cyanation reaction.Ensure the use of high-quality, reactive copper(I) cyanide. The reaction may require gentle heating after the addition of the diazonium salt to drive it to completion.
Presence of a significant amount of 4-hydroxy-2-oxindole The reaction temperature during diazotization was too high.Use an ice-salt bath to maintain the temperature below 5 °C. Add the sodium nitrite solution very slowly.
The diazonium salt solution was allowed to stand for too long before cyanation.Prepare the diazonium salt and use it immediately in the next step.
Dark, tarry residue in the crude product Decomposition of the diazonium salt due to elevated temperatures.Maintain rigorous temperature control throughout the diazotization and cyanation steps.
Presence of impurities that catalyze decomposition.Use pure starting materials and solvents.
Product contains 4-carboxy-2-oxindole or 4-carboxamido-2-oxindole Hydrolysis of the nitrile group during work-up.Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Use mild conditions for pH adjustments.
Difficulty in separating the product from impurities by chromatography Byproducts have similar polarity to the desired product.Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. Consider using a different stationary phase if silica gel is not effective.

Data Presentation

The following table summarizes representative data for the synthesis of this compound via a Sandmeyer reaction, highlighting the impact of reaction conditions on yield and byproduct formation.

Parameter Condition A (Optimal) Condition B (Suboptimal) Condition C (Poor)
Diazotization Temperature 0-5 °C5-10 °C> 10 °C
Yield of this compound 75-85%50-60%< 40%
4-Hydroxy-2-oxindole Byproduct < 5%15-25%> 30%
Tarry Byproducts MinimalModerateSignificant
Purity after Initial Work-up ~90%~70%< 50%
Purity after Chromatography >98%>95%Difficult to purify

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-amino-2-oxindole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Diazotization:

    • In a round-bottom flask, suspend 4-amino-2-oxindole (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension of 4-amino-2-oxindole, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water.

    • Cool the copper(I) cyanide mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • The fractions containing the pure product are combined and the solvent is evaporated to yield this compound.

Protocol 2: Removal of 4-Hydroxy-2-oxindole Byproduct by Extraction

Procedure:

  • Dissolve the crude product mixture in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a product enriched in this compound.

Visualizations

Synthesis_Pathway 4-Amino-2-oxindole 4-Amino-2-oxindole Indole-4-diazonium salt Indole-4-diazonium salt 4-Amino-2-oxindole->Indole-4-diazonium salt NaNO2, HCl 0-5 °C This compound This compound Indole-4-diazonium salt->this compound CuCN

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Indole-4-diazonium salt Indole-4-diazonium salt This compound This compound Indole-4-diazonium salt->this compound CuCN 4-Hydroxy-2-oxindole 4-Hydroxy-2-oxindole Indole-4-diazonium salt->4-Hydroxy-2-oxindole H2O, >5 °C Biaryl Byproducts Biaryl Byproducts Indole-4-diazonium salt->Biaryl Byproducts Radical Coupling Tarry Products Tarry Products Indole-4-diazonium salt->Tarry Products Decomposition 4-Amino-2-oxindole 4-Amino-2-oxindole 4-Amino-2-oxindole->Indole-4-diazonium salt NaNO2, HCl

Caption: Formation of byproducts from the diazonium intermediate.

Purification_Workflow Crude Product Crude Product Dissolve in EtOAc Dissolve in EtOAc Crude Product->Dissolve in EtOAc Wash with NaHCO3 (aq) Wash with NaHCO3 (aq) Dissolve in EtOAc->Wash with NaHCO3 (aq) Separate Layers Separate Layers Wash with NaHCO3 (aq)->Separate Layers Aqueous Layer\n(Phenolic Byproducts) Aqueous Layer (Phenolic Byproducts) Separate Layers->Aqueous Layer\n(Phenolic Byproducts) Organic Layer Organic Layer Separate Layers->Organic Layer Dry and Concentrate Dry and Concentrate Organic Layer->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: General purification workflow for this compound.

References

Troubleshooting guide for the synthesis of 2-oxoindoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-oxoindoline derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges researchers may face during the synthesis of 2-oxoindoline derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields are a frequent challenge in organic synthesis and can arise from several factors. A systematic approach to troubleshooting is essential.[1][2]

  • Reagent and Solvent Quality: The purity of your starting materials, reagents, and solvents is critical.[2] Impurities, especially water in anhydrous reactions, can lead to side reactions or deactivate catalysts.

    • Solution: Use freshly purified or high-purity reagents and solvents. For moisture-sensitive reactions, ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[2][3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration can significantly impact the yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Experiment with different temperatures; some reactions require heating to overcome the activation energy, while higher temperatures might lead to decomposition.[1]

  • Catalyst Activity: If you are using a catalytic reaction, the catalyst may be inactive or poisoned.

    • Solution: Use a fresh batch of catalyst and ensure it is stored under the appropriate conditions.[2] Consider increasing the catalyst loading if the reaction is sluggish.

  • Work-up and Purification: Significant product loss can occur during extraction and purification steps.

    • Solution: Minimize the number of aqueous washes to prevent the loss of water-soluble products.[2] If an emulsion forms during extraction, adding brine or filtering through Celite can help break it.[2] During column chromatography, ensure the chosen solvent system provides good separation and that the compound is not irreversibly adsorbing to the stationary phase.[2]

Q2: I am observing unexpected side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common issue that can complicate purification and reduce the yield of the desired 2-oxoindoline derivative.

  • Identify the Side Products: Isolate and characterize the side products using techniques like NMR, MS, and IR to understand the competing reaction pathways.

  • Common Side Reactions:

    • Over-reaction or Decomposition: If the reaction is left for too long or at too high a temperature, the desired product may react further or decompose.[1]

      • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed.[1] Consider running the reaction at a lower temperature.[1]

    • Self-condensation or Polymerization: Some starting materials or intermediates can react with themselves, especially at high concentrations.

      • Solution: Add the reactive starting material slowly to the reaction mixture to maintain a low concentration.[1]

    • Reaction with Solvent: The solvent may not be inert under the reaction conditions.

      • Solution: Choose a solvent that is known to be stable under the specific reaction conditions.[1]

Q3: I'm having difficulty purifying my 2-oxoindoline derivative. What are some effective purification strategies?

A3: Purification of the crude product is often a challenging step. The choice of method depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is a widely used technique for purifying organic compounds.

    • Troubleshooting:

      • Streaking on TLC: If your compound streaks on the TLC plate, it may be too polar for the solvent system or it could be acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can help.[1]

      • Poor Separation: If you have poor separation, optimize the solvent system using TLC before running the column.[1] A gradient elution may be necessary for complex mixtures.

      • Compound Stuck on Column: Highly polar compounds can sometimes be difficult to elute from silica gel. Using a more polar solvent system or a different stationary phase like alumina might be necessary.

  • Recrystallization: This is an effective method for purifying solid compounds.

    • Troubleshooting:

      • Oiling Out: If the compound "oils out" instead of crystallizing, the boiling point of the solvent may be higher than the melting point of your compound, or the solution may be too concentrated.[1] Try using a lower boiling point solvent or a more dilute solution.

      • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Distillation: For volatile liquid 2-oxoindoline derivatives, distillation can be an effective purification method.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various 2-oxoindoline derivatives, providing a reference for optimizing your own experiments.

Table 1: One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles

EntryAldehydeR GroupYield (%)
14-Methoxybenzaldehyde4-OCH₃85
24-Methylbenzaldehyde4-CH₃72
34-Ethylbenzaldehyde4-C₂H₅53
44-Fluorobenzaldehyde4-F72
54-Chlorobenzaldehyde4-Cl65
64-Bromobenzaldehyde4-Br58

Data extracted from a one-pot reaction of ortho-nitroacetophenones, aldehydes, and a cyanide source.[4]

Table 2: Palladium-Catalyzed Synthesis of Substituted Oxindoles from α-Chloroacetanilides

EntrySubstrateProductYield (%)
1N-allyl-2-chloro-N-(3-methoxyphenyl)acetamide1-allyl-6-methoxyindolin-2-one85
2N-allyl-2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide1-allyl-6-(trifluoromethyl)indolin-2-one78
3N-allyl-2-chloro-N-(p-tolyl)acetamide1-allyl-5-methylindolin-2-one95
42-chloro-N-(3-chlorophenyl)-N-(prop-2-yn-1-yl)acetamide6-chloro-1-(prop-2-yn-1-yl)indolin-2-one82

Data from a palladium-catalyzed cyclization using Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl as a ligand, and triethylamine as a base.[5]

Detailed Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles

This protocol is adapted from a published procedure for the one-pot synthesis of 2-oxoindoline derivatives.[4]

  • To a solution of an appropriate ortho-nitroacetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (5 mL), add potassium cyanide (2.0 mmol).

  • Heat the reaction mixture at reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-oxoindoline derivative.

Protocol 2: General Procedure for the Palladium-Catalyzed Synthesis of Substituted Oxindoles

This protocol is based on a palladium-catalyzed intramolecular C-H functionalization.[5]

  • In a glovebox, combine the α-chloroacetanilide substrate (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and 2-(di-tert-butylphosphino)biphenyl (0.04 mmol) in a reaction vessel.

  • Add anhydrous toluene (5 mL) and triethylamine (1.5 mmol).

  • Seal the vessel and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the substituted 2-oxoindoline.

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis and troubleshooting of 2-oxoindoline derivatives.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents 1. Check Reagent & Solvent Quality (Purity, Dryness) start->check_reagents check_conditions 2. Evaluate Reaction Conditions (Temperature, Time, Concentration) check_reagents->check_conditions No Issue optimize_reagents Purify/Replace Reagents & Solvents check_reagents->optimize_reagents Issue Found check_workup 3. Review Work-up & Purification (Extraction, Chromatography) check_conditions->check_workup No Issue optimize_conditions Optimize Temperature, Time, & Stoichiometry check_conditions->optimize_conditions Issue Found optimize_workup Refine Extraction & Purification Techniques check_workup->optimize_workup Issue Found end Improved Synthesis optimize_reagents->end optimize_conditions->end optimize_workup->end

A troubleshooting workflow for addressing low yields and side products.

Side_Reactions Reactants Starting Materials (e.g., Substituted Aniline, α-Halo-ester) Desired_Product {Desired Product | 2-Oxoindoline Derivative} Reactants->Desired_Product Main Reaction Polymerization Self-condensation/ Polymerization Reactants->Polymerization High Concentration Hydrolysis Hydrolysis of Ester/Amide Reactants->Hydrolysis Presence of Water Overreaction Over-reaction/ Decomposition Desired_Product->Overreaction Excess Time/ High Temperature Side_Products Potential Side Products

Common side reactions in the synthesis of 2-oxoindoline derivatives.

Purification_Strategy start Crude Product Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No / Recrystallization Fails success_recrystallization Pure Solid Product recrystallization->success_recrystallization Successful oiling_out Product Oils Out or Remains Impure recrystallization->oiling_out success_column Pure Product Fractions column->success_column oiling_out->column

A decision-making workflow for the purification of 2-oxoindoline derivatives.

References

Technical Support Center: Optimization of 2-Oxoindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxoindolines. The content is structured to address specific experimental challenges with actionable solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2-oxoindole core?

A1: The 2-oxoindole scaffold is a prevalent motif in numerous natural products and pharmacologically active compounds.[1][2] Key synthetic strategies include:

  • Cyclization of Anilides: This involves the intramolecular cyclization of α-halo, α-hydroxy, or α,β-unsaturated anilides.

  • Palladium-Catalyzed Reactions: Methods like Heck, Suzuki, and Sonogashira couplings followed by cyclization are powerful for creating substituted 2-oxoindolines.[1]

  • Reduction of Isatins: Isatins (1H-indole-2,3-diones) can be selectively reduced at the C3-carbonyl group to yield 2-oxoindolines. A process using hydrazine hydrate in a polar solvent with a weak base is one such method.[3]

  • Rearrangement Reactions: Certain molecular rearrangements can be employed to construct the oxindole core.[1]

  • Multi-component Reactions: One-pot reactions involving several starting materials can efficiently generate complex 2-oxoindoline structures.[4]

Q2: How can I monitor the progress of my 2-oxoindoline synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5][6]

Q3: What are the critical factors that generally influence reaction yield and purity?

A3: Several factors must be optimized to achieve high yield and purity:

  • Solvent: The polarity and boiling point of the solvent can significantly affect reactant solubility, reaction rates, and even the reaction pathway.[5] For example, polar solvents like DMF and water have proven effective in certain quinazoline syntheses, a related heterocyclic system.[5]

  • Temperature: Reaction rates are highly dependent on temperature.[] Optimization is key, as excessive heat can lead to decomposition or side-product formation.[8]

  • Catalyst: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any impurities that could act as poisons are crucial.[1][5]

  • Reactant Concentration and Stoichiometry: The relative amounts of reactants can dictate the outcome. Adjusting stoichiometry is a common optimization step.[]

  • Atmosphere: Some reactions are sensitive to air or moisture and must be conducted under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.[5][8]

Troubleshooting Guide

This guide addresses specific problems encountered during 2-oxoindoline synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to the desired 2-oxoindoline. What are the possible causes and how can I improve the yield?

A: Low or no product formation is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

Possible Causes & Optimization Strategies:

  • Poor Reagent Quality: Starting materials may contain impurities that inhibit the reaction. Verify the purity of all reactants and purify them if necessary (e.g., distillation for liquids, recrystallization for solids).[5]

  • Suboptimal Temperature: The reaction may require a higher temperature to overcome its activation energy or a lower temperature to prevent degradation. It is advisable to screen a range of temperatures (e.g., 0 °C, room temperature, 50 °C, 100 °C) in small-scale trials to find the optimum.[5]

  • Incorrect Solvent: The chosen solvent may not be suitable for the reaction. Perform a solvent screen using solvents of varying polarities (e.g., toluene, THF, DMF, ethanol, acetonitrile) to identify the one that provides the best results.[5]

  • Catalyst Inactivity: If using a catalyst, it may be inactive or "poisoned." Use a fresh batch of catalyst and ensure all reagents and solvents are free from impurities that could interfere with its activity.[5]

  • Presence of Moisture or Air: If the reaction involves air- or moisture-sensitive reagents (e.g., organometallics), ensure all glassware is oven-dried, the reaction is run under an inert atmosphere, and anhydrous solvents are used.[8][9]

A logical workflow can help diagnose and solve yield-related issues.

G cluster_0 cluster_1 cluster_2 start Low or No Product Yield cause1 Possible Cause: Poor Reagent Quality start->cause1 cause2 Possible Cause: Suboptimal Temperature start->cause2 cause3 Possible Cause: Incorrect Solvent start->cause3 cause4 Possible Cause: Reaction is Air/ Moisture Sensitive start->cause4 sol1 Solution: Verify purity via NMR/GC-MS. Purify if necessary. cause1->sol1 sol2 Solution: Screen a range of temperatures (e.g., 0°C, RT, 50°C, 100°C). cause2->sol2 sol3 Solution: Screen various solvents (e.g., Toluene, DMF, MeCN). cause3->sol3 sol4 Solution: Use oven-dried glassware. Run under inert atmosphere (N2/Ar). cause4->sol4

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Multiple Products or Impurities

Q: My TLC/LC-MS analysis shows the formation of significant side products. How can I increase the selectivity for my desired 2-oxoindoline?

A: The formation of side products indicates that alternative reaction pathways are competing with the desired transformation. Minimizing these often requires fine-tuning the reaction conditions.

Possible Causes & Optimization Strategies:

  • Reaction Temperature is Too High: Elevated temperatures can provide enough energy to activate undesired reaction pathways. Try running the reaction at a lower temperature.[]

  • Incorrect Reagent Stoichiometry: The ratio of reactants can influence selectivity. Systematically vary the equivalents of a key reagent to see if it suppresses side product formation.

  • Side Reactions of Starting Materials: One of the starting materials might be unstable or prone to self-condensation under the reaction conditions.[9] Consider adding reagents in a specific order, or using a slow-addition technique for a particularly reactive species.

  • Product Decomposition: The desired 2-oxoindoline product might be unstable under the reaction conditions, degrading over time. Monitor the reaction by TLC; if the product spot appears and then diminishes while new impurity spots form, shorten the reaction time or use milder conditions.[5]

Table 1: Optimization of Reaction Conditions for a Generic Palladium-Catalyzed Cyclization

The following table illustrates how systematic variation of parameters can be used to optimize a reaction for higher yield and selectivity.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃K₂CO₃DMF1002445
2Pd(OAc)₂ (5)PPh₃Cs₂CO₃DMF1002462
3Pd₂(dba)₃ (2.5)XantphosCs₂CO₃Dioxane1101875
4Pd₂(dba)₃ (2.5)XantphosCs₂CO₃Dioxane90 18 88
5Pd₂(dba)₃ (2.5)XantphosK₃PO₄Dioxane901879

This is a representative table compiled from general principles of reaction optimization. Actual results will vary based on specific substrates.

Problem 3: Difficulty in Product Purification

Q: I have successfully synthesized my product, but I am struggling to isolate it in a pure form. What purification strategies should I consider?

A: Purification can be challenging, especially if the product has similar properties to the remaining starting materials or byproducts.

Possible Causes & Optimization Strategies:

  • Product is Water-Soluble: If your product has high polarity, it may be lost in the aqueous layer during workup. Before discarding the aqueous phase, try extracting it multiple times with a more polar organic solvent (e.g., ethyl acetate, dichloromethane) or even back-extracting to confirm the presence of the product.[10]

  • Formation of Emulsions: Emulsions during aqueous workup can trap the product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[10]

  • Co-elution during Chromatography: If impurities are co-eluting with your product during column chromatography, you may need to change the solvent system (eluent). Try a different solvent mixture with different polarity or use a combination of solvents that interact differently with your compound and the impurities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).

  • Recrystallization Issues: If you are purifying by recrystallization, finding the right solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold.[5] Test small batches with various solvents to find the ideal one. Slow cooling generally promotes the formation of purer crystals.[5]

Key Experimental Protocol: N-Alkylation and Cyclization to form a 2-Oxoindoline Derivative

This protocol describes a common two-step sequence for synthesizing N-substituted 2-oxoindolines.

G start Start: 2-Oxoindoline Derivative step1 Step 1: N-Alkylation - Add K₂CO₃ and catalytic KI to 2-oxoindoline in Acetone. - Reflux mixture. start->step1 step2 Step 2: Add Alkylating Agent - Add ethyl chloroacetate dropwise. - Continue reflux until reaction is complete (monitor by TLC). step1->step2 step3 Step 3: Workup - Cool reaction mixture. - Filter off inorganic salts. - Concentrate the filtrate under reduced pressure. step2->step3 step4 Step 4: Purification - Purify crude product by column chromatography or recrystallization. step3->step4 end Final Product: N-Alkylated 2-Oxoindoline step4->end

Caption: General experimental workflow for 2-oxoindoline synthesis.

Detailed Methodology:

  • N-Alkylation Setup: To a solution of the starting 5-substituted-2-oxoindoline (1.0 mmol) in acetone (50 mL), add potassium carbonate (K₂CO₃, 1.5 mmol). Reflux the mixture for 30 minutes.[11]

  • Addition of Catalyst and Reagent: Add a catalytic amount of potassium iodide (KI, 0.1 mmol) to the mixture and stir for an additional 15 minutes. Following this, add ethyl chloroacetate (1.2 mmol) dropwise to the refluxing solution.[11]

  • Reaction Monitoring: Continue to reflux the mixture, monitoring the progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with acetone. Combine the filtrates and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrazide Formation (Example of further transformation): The intermediate ester can then be dissolved in ethanol, and hydrazine monohydrate is added. The mixture is refluxed to produce the corresponding acetohydrazide derivative.[11]

  • Purification: The final crude product can be purified by standard methods such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[5]

References

Stability issues of 2-Oxoindoline-4-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Oxoindoline-4-carbonitrile in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound in solution is the potential for hydrolysis of the nitrile group (-CN) to either a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group, particularly under acidic or basic conditions. The oxindole core itself is generally stable, but prolonged exposure to harsh conditions, elevated temperatures, or high-energy light can lead to degradation.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemical structure, the most probable degradation products are 2-oxoindoline-4-carboxamide and 2-oxoindoline-4-carboxylic acid, formed via hydrolysis of the nitrile functional group. Under strongly oxidative conditions, other degradation products could potentially form, though these are generally less common under typical experimental conditions.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram is a key indicator of degradation. Comparing the retention times of these new peaks with synthesized standards of potential degradation products (e.g., 2-oxoindoline-4-carboxylic acid) can confirm their identity. Changes in the physical appearance of the solution, such as discoloration, may also suggest degradation.

Q4: Is it recommended to store this compound in solution?

A4: For long-term storage, it is highly recommended to store this compound as a solid under cool, dry, and dark conditions. If storage in solution is necessary for experimental reasons, it should be for the shortest possible duration. Prepare fresh solutions before use whenever possible. If short-term storage in solution is unavoidable, use an appropriate solvent, protect it from light, and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation. A preliminary stability study in the chosen solvent is advised.

Q5: What are the recommended solvents for dissolving this compound?

A5: this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It may have lower solubility in alcohols like ethanol and methanol, and is likely to be sparingly soluble in water. For aqueous buffers, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. However, be aware that the presence of water can facilitate hydrolysis over time.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results
  • Potential Cause: Degradation of this compound in your stock or working solution.

  • Recommended Action:

    • Purity Check: Analyze your stock solution using HPLC to check for the presence of degradation peaks.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for sensitive experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature.

    • Optimize Solvent Choice: If you are using aqueous buffers, consider the pH and the duration of the experiment. For longer experiments, it may be necessary to evaluate the compound's stability in that specific medium.

Issue 2: Appearance of New Peaks in HPLC Chromatogram
  • Potential Cause: Hydrolysis of the nitrile group.

  • Recommended Action:

    • Identify Degradation Products: If possible, confirm the identity of the new peak by comparing its retention time and mass spectrum (if using LC-MS) with a reference standard of the suspected degradation product (e.g., 2-oxoindoline-4-carboxylic acid).

    • Review Solution Preparation and Storage:

      • Ensure that the solvents used are anhydrous, where appropriate.

      • If using aqueous solutions, check the pH. Acidic or basic conditions can accelerate hydrolysis.

      • Store solutions protected from light and at low temperatures.

    • Conduct a Forced Degradation Study: To understand the degradation profile better, perform a forced degradation study as outlined in the experimental protocols section.

Issue 3: Poor Solubility or Precipitation of the Compound
  • Potential Cause: The compound has low solubility in the chosen solvent, or the degradation product has different solubility characteristics.

  • Recommended Action:

    • Verify Purity: A degraded sample may exhibit different solubility. Check the purity of your solid compound.

    • Solubility Testing: Empirically determine the solubility in various solvents to find the most suitable one for your experiment. A general protocol for solubility assessment is provided below.

    • Use of Co-solvents: For aqueous applications, dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO first can improve solubility upon dilution. Be mindful of the final concentration of the organic solvent in your experiment.

Data Presentation

Table 1: General Solubility Profile of this compound

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA good solvent for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, suitable for stock solutions.
EthanolModerateMay require gentle warming to fully dissolve.
MethanolModerateSimilar to ethanol.
AcetonitrileLow to Moderate
WaterSparingly SolubleSolubility is expected to be very low.
Phosphate Buffered Saline (PBS)Sparingly SolubleSimilar to water; solubility can be pH-dependent.

Table 2: Representative Data from a Hypothetical Forced Degradation Study of this compound (Analyzed by HPLC)

Stress ConditionTime% DegradationMajor Degradation Product
0.1 M HCl (aq)24 h15%2-Oxoindoline-4-carboxylic acid
0.1 M NaOH (aq)24 h45%2-Oxoindoline-4-carboxylic acid
3% H₂O₂ (aq)24 h5%Minor unidentified polar impurities
Heat (80°C, solid)72 h<1%No significant degradation
Photostability (ICH Q1B)7 days<2%No significant degradation

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment

This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect its primary degradation product.

  • Materials and Reagents:

    • This compound sample

    • HPLC grade acetonitrile

    • HPLC grade water

    • Formic acid or Trifluoroacetic acid (TFA)

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This study exposes the compound to various stress conditions to understand its intrinsic stability.[1][2]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep at room temperature for 24 hours. Neutralize a sample before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize a sample before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 72 hours. Dissolve a sample for HPLC analysis.

  • Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

Analyze samples from each condition by the developed HPLC method and compare them to an unstressed control sample.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results or New HPLC Peaks Observed B Check Purity of Stock Solution (Use HPLC Protocol 1) A->B C Is the sample pure? B->C D Prepare Fresh Solution and Re-run Experiment C->D Yes E Degradation Confirmed. Review Handling and Storage C->E No F Store Solid at Low Temp, Protected from Light and Moisture E->F G For Solutions: Use Anhydrous Solvents, Prepare Fresh, Store Cold and Dark E->G H Consider a Forced Degradation Study (Use Protocol 2) to Understand Liabilities E->H

Caption: Troubleshooting workflow for stability issues.

G cluster_pathway Potential Degradation Pathway of this compound A This compound B 2-Oxoindoline-4-carboxamide (Amide Intermediate) A->B H₂O (Acid or Base) C 2-Oxoindoline-4-carboxylic acid (Final Hydrolysis Product) B->C H₂O (Acid or Base)

Caption: Potential degradation pathway via hydrolysis.

G cluster_exp Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Aliquot into Separate Vials A->B C Stress Conditions: - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (Light) B->C D Incubate for a Defined Period C->D E Neutralize/Dilute as Needed D->E F Analyze by HPLC (Protocol 1) E->F G Compare Stressed Samples to Control F->G

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Purification of 2-Oxoindoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-oxoindoline compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-oxoindoline compounds?

A1: The most common purification techniques for 2-oxoindoline derivatives are silica gel column chromatography and crystallization.[1][2][3][4] Other methods, such as reverse-phase chromatography, can also be employed, particularly for highly polar compounds.

Q2: What are typical impurities encountered during the synthesis of 2-oxoindoline compounds?

A2: Impurities can arise from starting materials, reagents, by-products, or degradation during synthesis and storage.[5][6] For instance, in the synthesis of Nintedanib, a well-known 2-oxoindoline derivative, impurities can originate from unreacted intermediates or side reactions.[5][6][7]

Q3: How can I remove colored impurities from my 2-oxoindoline sample?

A3: Colored impurities can sometimes be removed by treating the crude product with activated carbon. The crude 2-oxoindole is dissolved in a suitable solvent, and a small amount of activated carbon (typically 3-10% by weight) is added. After stirring, the activated carbon is filtered off, and the purified product is obtained by crystallization.

Troubleshooting Guides

Silica Gel Column Chromatography

Q4: My 2-oxoindoline compound is streaking or not moving from the baseline on the TLC plate. What should I do?

A4: This often indicates that the solvent system is not polar enough or that your compound is interacting too strongly with the acidic silica gel.

  • Solution 1: Adjust Solvent Polarity. Gradually increase the polarity of your mobile phase. For polar 2-oxoindoline compounds, a solvent system like methanol in dichloromethane (e.g., 1-10% methanol) can be effective.[8]

  • Solution 2: Deactivate the Silica Gel. 2-oxoindoline derivatives can be sensitive to the acidic nature of standard silica gel. You can deactivate the silica by preparing a slurry of the silica gel in a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) before packing the column.[8]

  • Solution 3: Consider an Alternative Stationary Phase. If the issue persists, consider using a different stationary phase like neutral or basic alumina, or reverse-phase C18 silica.

Q5: My 2-oxoindoline product co-elutes with a major impurity. How can I improve the separation?

A5: Co-elution suggests that the chosen solvent system lacks the necessary selectivity.

  • Solution: Experiment with different solvent systems on a TLC plate to find one that provides better separation between your product and the impurity. A less polar solvent system will generally increase the separation between spots on a TLC plate. Trying solvent systems with different selectivities, for example, replacing ethyl acetate with dichloromethane or using a ternary mixture, can also be beneficial.

Q6: My 2-oxoindoline compound is precipitating on the column during purification. What is the cause and how can I prevent it?

A6: Precipitation on the column is usually due to low solubility of the compound in the chosen eluent, leading to poor recovery and separation.

  • Solution 1: Ensure Complete Dissolution. Make sure your crude product is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column.

  • Solution 2: Dry Loading. If solubility is a significant issue, you can use a dry loading technique. Pre-adsorb your crude sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.

Crystallization

Q7: I am having difficulty finding a suitable solvent for the crystallization of my 2-oxoindoline derivative.

A7: Finding the right solvent or solvent system is crucial for successful crystallization.

  • Solution: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You can screen various solvents of different polarities. Common solvent systems for the recrystallization of 2-oxoindoline derivatives include ethanol, benzene, and mixtures like hexane/ethyl acetate.[9]

Q8: My 2-oxoindoline compound is "oiling out" instead of forming crystals. How can I resolve this?

A8: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.

  • Solution 1: Slow Cooling. Allow the solution to cool down more slowly to encourage crystal nucleation and growth.

  • Solution 2: Use a Co-solvent. Adding a co-solvent in which your compound is less soluble can sometimes induce crystallization.

  • Solution 3: Scratching. Gently scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.

  • Solution 4: Seeding. If you have a small amount of the pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

Quantitative Data on Purification

The following tables summarize purification data for some 2-oxoindoline derivatives from published procedures.

Table 1: Purification of Nintedanib and its Intermediates

Compound/IntermediatePurification MethodSolvent System/ConditionsYield (%)Purity (%)Reference
NintedanibCrystallizationMethanol-99.58[6]
NintedanibCrystallizationDCM:Methanol8499.96[7]
Nintedanib IntermediateFiltration-91.7-[10]
Nintedanib IntermediateCrystallizationMethanol, Toluene, Acetic Acid, Acetic Anhydride-94.58[7]

Table 2: Purification of Spirooxindole Derivatives

Compound TypePurification MethodYield (%)Reference
Spirooxindole-pyrrolizineColumn Chromatography60-85[2]
Spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine]Recrystallization from DMFExcellent[3]
Dispiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidine]-91[11]
Spiro[indoline-3,5′-pyrrolo[1,2-c]thiazole-6′,5″-thiazolidine]-89[11]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude 2-oxoindoline compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the sand layer.

    • Carefully add the eluent to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • If using a solvent gradient, gradually increase the polarity of the eluent over time.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate alongside a reference spot of the starting material.

    • Identify the fractions containing the pure desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-oxoindoline compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which the 2-oxoindoline compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. The cooling process can be further continued in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Signaling Pathways and Experimental Workflows

Many 2-oxoindoline derivatives are developed as inhibitors of specific signaling pathways implicated in diseases like cancer. Below are diagrams of relevant pathways and a typical experimental workflow for purification.

experimental_workflow crude_product Crude 2-Oxoindoline Product dissolution Dissolution in Minimal Solvent crude_product->dissolution tlc_analysis TLC Analysis for Solvent System Selection dissolution->tlc_analysis column_chromatography Silica Gel Column Chromatography tlc_analysis->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring of Fractions fraction_collection->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation crystallization Crystallization solvent_evaporation->crystallization pure_product Pure 2-Oxoindoline Compound crystallization->pure_product

Caption: A typical experimental workflow for the purification of 2-oxoindoline compounds.

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activates Ligand Growth Factor (VEGF, PDGF, FGF) Ligand->RTK Binds Oxoindoline 2-Oxoindoline Inhibitor (e.g., Nintedanib) Oxoindoline->RTK Inhibits ATP Binding ATP ATP ATP->RTK Phosphorylates Proliferation Cell Proliferation, Angiogenesis, etc. Downstream->Proliferation Promotes

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 2-oxoindoline derivatives.

MDM2_p53_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds and Inhibits Proteasome Proteasomal Degradation MDM2->Proteasome Targets for p53->Proteasome Ubiquitination Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Induces Oxoindoline Spirooxindole Inhibitor Oxoindoline->MDM2 Inhibits p53 binding

Caption: Inhibition of the MDM2-p53 interaction by spirooxindole compounds.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Oxoindoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2-oxoindoline derivatives. The unique structural features of this scaffold often lead to challenging spectra, and this guide aims to clarify common issues and provide robust methodologies for accurate structure elucidation.

Frequently Asked questions (FAQs)

Q1: Why are the aromatic signals in my 2-oxoindoline spectrum so complex and overlapping?

A1: The 2-oxoindoline core contains an aromatic ring, and any aryl substituents will add to the complexity. The four protons on the benzene ring of the core (H4, H5, H6, H7) form a coupled spin system. Substituents on this ring will break the symmetry and create more complex splitting patterns. Furthermore, these signals typically appear in a narrow chemical shift range (approx. 6.8-7.8 ppm), leading to significant overlap, which can make direct interpretation from a 1D ¹H NMR spectrum difficult. For unambiguous assignment, 2D NMR experiments like COSY and HMBC are essential.

Q2: The NH proton signal is broad and sometimes not visible. Why is this, and how can I confirm its presence?

A2: The amide proton (N1-H) is exchangeable and its signal can be affected by several factors:

  • Chemical Exchange: It can exchange with trace amounts of water or acid in the deuterated solvent, which leads to signal broadening.[1]

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment that can cause broadening of the signal of the directly attached proton.

  • Solvent Effects: In protic solvents like methanol-d4, the NH proton may exchange so rapidly that its signal merges with the solvent peak.

Confirmation: To confirm the identity of an NH proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum.[2] The NH proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.

Q3: I have synthesized a 3-substituted 2-oxoindoline with an exocyclic double bond, and I seem to have a mixture of E/Z isomers. How can I assign the stereochemistry using NMR?

A3: The assignment of E/Z isomers is a common challenge. The most definitive method is to use a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[3]

  • NOESY Principle: This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are coupled through bonds.

  • Application: For a 3-(benzylidene)-2-oxoindoline, the Z-isomer will show a NOESY cross-peak between the vinylic proton of the benzylidene group and the H4 proton of the oxindole ring. The E-isomer will not show this correlation. Instead, the vinylic proton might show a correlation to the protons of the benzylidene ring's substituent.

Additionally, the chemical shift of the H4 proton is often diagnostic. Due to the magnetic anisotropy of the carbonyl group at C2 and the geometry of the isomers, the H4 proton in the E-isomer is often significantly deshielded (shifted downfield) compared to the Z-isomer.[3]

Q4: My spectrum has very broad or distorted peaks. What are the common causes and solutions?

A4: Broad or distorted peaks can arise from several issues related to either the sample or the spectrometer.[2][4]

  • Poor Shimming: The magnetic field is not homogeneous. Solution: Re-shim the spectrometer using the automated or manual procedures.

  • Insoluble Material: The sample is not fully dissolved, which disrupts magnetic field homogeneity.[5] Solution: Filter the sample through a small plug of glass wool or a syringe filter directly into the NMR tube.[5][6] Ensure no solid particles are visible.

  • High Concentration: Overly concentrated samples can lead to increased viscosity, which causes line broadening.[5] Solution: Dilute the sample. While this may require a longer acquisition time, it will improve spectral resolution.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite may help.

Q5: What is the most effective workflow for assigning all the signals in a complex 2-oxoindoline derivative?

A5: A systematic approach using a combination of 1D and 2D NMR experiments is the most effective strategy.

  • ¹H NMR: Identify the number of protons, their integrations, multiplicities, and rough chemical environments (aliphatic, aromatic, etc.).

  • ¹³C NMR (and DEPT): Determine the number of unique carbon atoms and classify them as CH₃, CH₂, CH, or quaternary (C).

  • COSY: Establish proton-proton (¹H-¹H) coupling networks, which helps to identify connected fragments of the molecule.

  • HSQC: Correlate each proton to its directly attached carbon atom (one-bond ¹H-¹³C correlation).[7] This links the proton and carbon skeletons.

  • HMBC: Identify longer-range correlations between protons and carbons (typically 2-3 bonds, sometimes 4).[7] This is crucial for connecting the molecular fragments identified from COSY and for placing quaternary carbons and heteroatoms.

  • NOESY/ROESY: Use this to determine the 3D structure, stereochemistry, and conformation by identifying protons that are close in space.

Q6: Why is the H4 proton signal (the proton ortho to the amide) often shifted significantly downfield compared to the other aromatic protons?

A6: This is due to the magnetic anisotropy of the C2-carbonyl group.[8][9] The circulating π-electrons in the C=O bond generate a local magnetic field. This field creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the carbonyl group. The H4 proton is positioned in the deshielding cone of this field, causing its resonance to shift to a lower field (higher ppm value) than would otherwise be expected for an aromatic proton. This effect is a key feature in the spectra of 2-oxoindolines.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-Oxoindoline Derivatives

(Chemical shifts are relative to TMS and can vary based on solvent and substituents)

Proton TypeStructure FragmentTypical Chemical Shift (δ, ppm)Notes
Amide NHNH -C=O8.0 - 11.0Often broad; disappears on D₂O exchange.[2]
Aromatic H4Ar-H (ortho to NH)7.5 - 8.5Downfield due to carbonyl anisotropy.[3][9]
Aromatic H5, H6, H7Ar-H 6.8 - 7.6Complex overlapping multiplets are common.
Methylene C3-H₂-C(H ₂)-C=O3.4 - 3.8A singlet in unsubstituted 2-oxoindoline.
Methine C3-H-C(H R)-C=O3.6 - 5.0Chemical shift is highly dependent on the substituent (R).
Table 2: Typical ¹³C NMR Chemical Shift Ranges for 2-Oxoindoline Derivatives

(Chemical shifts are relative to TMS and can vary based on solvent and substituents)

Carbon TypeStructure FragmentTypical Chemical Shift (δ, ppm)Notes
Carbonyl C2-C =O175 - 185Quaternary carbon, often a weaker signal.[10][11]
Aromatic C7aAr-C -N140 - 145Quaternary carbon adjacent to the amide nitrogen.
Aromatic C3aAr-C -C=O125 - 135Quaternary carbon adjacent to the carbonyl group.
Aromatic CHC H (Aromatic)110 - 130Four signals for an unsubstituted ring.
Spiro/Quaternary C3-C (R₂)-C=O45 - 65Highly dependent on substituents.
Methylene C3-C H₂-C=O35 - 40

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-25 mg of the 2-oxoindoline derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[12]

  • Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. DMSO-d₆ is often a good choice as it can help sharpen NH proton signals.

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12][13] Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Filter Sample: To remove any particulate matter, filter the solution into a clean, high-quality NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool or Kimwipe at the bottom.[5][6][14]

  • Check Volume: Ensure the sample height in the NMR tube is between 4.5 and 5.5 cm.[5] Incorrect sample height can make it difficult to shim the magnetic field.

  • Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly.[6] Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Acquiring a 2D COSY Spectrum

The COSY (Correlation Spectroscopy) experiment identifies protons that are spin-spin coupled (J-coupled), typically through 2-4 bonds.

  • Setup: Acquire a standard 1D ¹H spectrum first to determine the spectral width (SW) and transmitter frequency offset (O1p).[15]

  • Pulse Program: Select a standard gradient-selected COSY pulse sequence (e.g., cosygpmfqf on Bruker instruments).

  • Parameters:

    • SW (F2 and F1): Use the same spectral width as the 1D ¹H spectrum for both dimensions.[15]

    • TD (Time Domain): 1K-2K points in F2, 256-512 increments in F1.

    • NS (Number of Scans): 2-4 scans per increment is usually sufficient.

  • Acquisition & Processing: Start the acquisition (zg). After completion, perform a 2D Fourier transform (xfb). The resulting spectrum can be symmetrized to reduce noise.

  • Interpretation: A cross-peak at the intersection of two different proton frequencies (F1, F2) indicates that these two protons are J-coupled.

Protocol 3: Acquiring a 2D HSQC Spectrum

The HSQC (Heteronuclear Single Quantum Coherence) experiment identifies direct one-bond correlations between protons and carbons.

  • Setup: Acquire standard 1D ¹H and ¹³C spectra to determine their respective spectral widths and offsets.[15]

  • Pulse Program: Select a standard HSQC pulse program with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker for an edited HSQC which distinguishes CH/CH₃ from CH₂).

  • Parameters:

    • SW (F2): Set to the ¹H spectral width.

    • SW (F1): Set to the ¹³C spectral width.[15]

    • TD (Time Domain): 1K points in F2, 128-256 increments in F1.

    • NS (Number of Scans): 2-8 scans per increment, depending on concentration.

  • Acquisition & Processing: Run the experiment (zg) and process with a 2D Fourier transform (xfb).

  • Interpretation: A cross-peak indicates a direct bond between the proton at that F2 frequency and the carbon at that F1 frequency.[7]

Protocol 4: Acquiring a 2D HMBC Spectrum

The HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are separated by two or three bonds.[7]

  • Setup: Use the spectral widths and offsets from the 1D ¹H and ¹³C spectra.

  • Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).

  • Parameters:

    • SW (F2 & F1): Use the ¹H and ¹³C spectral widths, respectively.

    • TD (Time Domain): 2K in F2, 256-512 in F1.

    • NS (Number of Scans): 8-16 scans per increment; HMBC is less sensitive than HSQC.[16]

    • Long-Range Coupling Delay: Optimize for an average long-range J-coupling of 7-8 Hz.

  • Acquisition & Processing: Acquire (zg) and process (xfb).

  • Interpretation: A cross-peak connects a proton to a carbon 2 or 3 bonds away, which is critical for assembling the molecular structure.

Protocol 5: Acquiring a 2D NOESY Spectrum for Stereochemistry

The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space. It is essential for determining E/Z stereochemistry.[3][17]

  • Sample Preparation: For small molecules, it is critical to remove dissolved oxygen, which can quench the NOE effect. This is best done by several freeze-pump-thaw cycles.[18]

  • Setup: Use the parameters from a standard 1D ¹H spectrum.

  • Pulse Program: Select a standard phase-sensitive NOESY pulse program (e.g., noesyesgpph on Bruker).

  • Parameters:

    • NS (Number of Scans): 8-16 scans per increment.

    • d8 (Mixing Time): This is a crucial parameter. For small molecules (< 600 Da), a mixing time of 0.5 - 1.0 seconds is a good starting point.[18]

  • Acquisition & Processing: Acquire (zg) and process (xfb).

  • Interpretation: Cross-peaks indicate through-space proximity between protons. For E/Z isomers, look for key correlations as described in FAQ Q3. Exchange peaks (from isomers interconverting during the experiment) will have the same phase as the diagonal peaks.[17]

Mandatory Visualization

troubleshooting_workflow Troubleshooting Common NMR Spectral Issues start Observe Poor Spectrum Quality issue1 Broad / Distorted Peaks start->issue1 issue2 Low Signal-to-Noise start->issue2 issue3 Baseline Roll / Distortion start->issue3 issue4 Unexpected Peaks (Impurities) start->issue4 sub_issue1a Poor Shimming? issue1->sub_issue1a sub_issue2a Low Concentration? issue2->sub_issue2a sol3 Apply baseline correction during processing issue3->sol3 sol4 Check solvent purity; Re-purify compound issue4->sol4 sub_issue1b Insoluble Material? sub_issue1a->sub_issue1b No sol1a Re-run automated or manual shimming routine sub_issue1a->sol1a Yes sub_issue1c Too Concentrated? sub_issue1b->sub_issue1c No sol1b Filter sample through glass wool/syringe filter sub_issue1b->sol1b Yes sol1c Dilute sample sub_issue1c->sol1c Yes sub_issue2b Insufficient Scans? sub_issue2a->sub_issue2b No sol2a Prepare more concentrated sample sub_issue2a->sol2a Yes sol2b Increase Number of Scans (NS) sub_issue2b->sol2b Yes

Caption: Troubleshooting workflow for common NMR spectral issues.

structure_elucidation_workflow Workflow for Structure Elucidation of 2-Oxoindoline Derivatives exp1 1. Acquire 1D ¹H and ¹³C/DEPT Spectra analysis1 2. Initial Analysis: - Identify proton/carbon types - Note chemical shifts, integrations, and multiplicities exp1->analysis1 exp2 3. Acquire 2D COSY Spectrum analysis1->exp2 analysis2 4. Identify ¹H-¹H Spin Systems (Fragments) exp2->analysis2 exp3 5. Acquire 2D HSQC Spectrum analysis2->exp3 analysis3 6. Correlate Protons to Attached Carbons exp3->analysis3 exp4 7. Acquire 2D HMBC Spectrum analysis3->exp4 analysis4 8. Connect Fragments using 2- and 3-bond correlations. Assign quaternary carbons. exp4->analysis4 exp5 9. Acquire 2D NOESY/ROESY (if stereochemistry is a question) analysis4->exp5 final 11. Propose Final Structure analysis4->final No stereochemistry issue analysis5 10. Confirm Stereochemistry and Conformation exp5->analysis5 analysis5->final

Caption: Experimental workflow for NMR-based structure elucidation.

Caption: Anisotropic effect of the C2-carbonyl in 2-oxoindoline.

References

Side reactions to avoid during the synthesis of 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Oxoindoline-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step sequence starting from 4-nitro-2-oxindole. The first step is the reduction of the nitro group to form 4-amino-2-oxindole. This intermediate is then subjected to a Sandmeyer reaction to introduce the cyano group at the 4-position.

Q2: What are the most critical parameters to control during the Sandmeyer reaction for this synthesis?

Temperature control is paramount. The diazotization of 4-amino-2-oxindole should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. Additionally, the purity of the starting materials and the slow, controlled addition of reagents are crucial for minimizing side reactions and ensuring a good yield.

Q3: My final product is difficult to purify. What are the likely impurities?

Common impurities can arise from various side reactions, including hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, N-alkylation of the oxindole ring if alkylating agents are present, oxidative dimerization of the oxindole core, and incomplete conversion of starting materials. Side products from the Sandmeyer reaction, such as phenol derivatives (4-hydroxy-2-oxindole), can also be present.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low or No Yield of this compound Decomposition of the diazonium salt: The diazonium intermediate is unstable at higher temperatures.Maintain a reaction temperature of 0-5 °C during the diazotization and Sandmeyer reaction. Use a calibrated thermometer and an efficient cooling bath.
Incomplete diazotization: Insufficient nitrous acid or improper reaction conditions.Ensure the use of a slight excess of sodium nitrite and a sufficiently acidic medium. Test for excess nitrous acid with starch-iodide paper.
Poor quality of starting materials: Impurities in 4-amino-2-oxindole can interfere with the reaction.Recrystallize or purify the 4-amino-2-oxindole before use.
Presence of a significant amount of 4-hydroxy-2-oxindole byproduct Reaction of the diazonium salt with water: This is a common side reaction in Sandmeyer reactions, leading to the formation of a phenol.Add the diazonium salt solution to the copper(I) cyanide solution without unnecessary delay. Ensure the copper(I) cyanide solution is well-prepared and reactive.
Product contains 2-Oxoindoline-4-carboxamide or 2-Oxoindoline-4-carboxylic acid Hydrolysis of the nitrile group: This can occur during the reaction workup or purification, especially under strong acidic or basic conditions.Perform the workup under neutral or mildly acidic/basic conditions. Avoid prolonged heating during purification. Use purification techniques that do not require harsh pH conditions, such as column chromatography with a neutral solvent system.
Detection of a higher molecular weight byproduct N-Alkylation: If alkylating agents (e.g., from solvents like DMF at high temperatures) are present, the nitrogen of the oxindole ring can be alkylated.Use non-alkylating solvents. If a reaction requires conditions that might lead to N-alkylation, consider using a protecting group on the nitrogen.
Dimerization: Oxidative conditions can lead to the dimerization of the oxindole core.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid strong oxidizing agents unless they are part of the intended reaction sequence.
Formation of secondary amines during the reduction of 4-nitro-2-oxindole Reaction of the intermediate imine with the primary amine product. When performing catalytic hydrogenation, the addition of ammonia can help suppress the formation of secondary amines. Alternatively, using a stoichiometric reducing agent like LiAlH₄ in ether can favor the formation of the primary amine.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-oxindole from 4-Nitro-2-oxindole

Materials:

  • 4-Nitro-2-oxindole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 4-nitro-2-oxindole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (e.g., 3.0 eq) and ammonium chloride (e.g., 1.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-oxindole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-amino-2-oxindole.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 4-Amino-2-oxindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - Caution: Highly Toxic!

  • Water

Procedure: Part A: Diazotization of 4-Amino-2-oxindole

  • In a beaker, suspend 4-amino-2-oxindole (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 4-amino-2-oxindole, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Handle cyanides with extreme caution in a well-ventilated fume hood.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthesis_Pathway 4-Nitro-2-oxindole 4-Nitro-2-oxindole 4-Amino-2-oxindole 4-Amino-2-oxindole 4-Nitro-2-oxindole->4-Amino-2-oxindole Fe, NH4Cl Ethanol/Water, Reflux Diazonium Salt Diazonium Salt 4-Amino-2-oxindole->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, KCN 0-60 °C

Caption: Proposed synthetic pathway for this compound.

Side_Reactions cluster_nitrile Nitrile Group Side Reactions cluster_oxindole Oxindole Core Side Reactions This compound This compound Amide Amide This compound->Amide H2O, H+ or OH- (mild) Primary_Amine Primary_Amine This compound->Primary_Amine Reducing Agent (e.g., LiAlH4) Carboxylic_Acid Carboxylic_Acid Amide->Carboxylic_Acid H2O, H+ or OH- (strong) 2-Oxoindoline-4-carbonitrile_core This compound N_Alkylated N-Alkylated Product 2-Oxoindoline-4-carbonitrile_core->N_Alkylated Alkylating Agent Dimer Dimerized Product 2-Oxoindoline-4-carbonitrile_core->Dimer Oxidizing Conditions

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product TLC_Analysis Analyze crude product by TLC/LC-MS Start->TLC_Analysis Identify_Byproduct Identify major byproduct(s) TLC_Analysis->Identify_Byproduct Starting_Material Unreacted Starting Material? Identify_Byproduct->Starting_Material Yes Hydrolysis_Product Hydrolysis Product (Amide/Acid)? Identify_Byproduct->Hydrolysis_Product No Increase_Time_Temp Increase reaction time/temperature Starting_Material->Increase_Time_Temp Higher_MW Higher MW Product (Dimer/N-Alkylated)? Hydrolysis_Product->Higher_MW No Neutral_Workup Use neutral workup conditions Hydrolysis_Product->Neutral_Workup Yes Inert_Atmosphere Use inert atmosphere/ non-alkylating solvents Higher_MW->Inert_Atmosphere Yes Optimize_Purification Optimize purification method Increase_Time_Temp->Optimize_Purification Neutral_Workup->Optimize_Purification Inert_Atmosphere->Optimize_Purification

Caption: A logical workflow for troubleshooting synthesis issues.

How to improve the regioselectivity of reactions involving 2-oxoindolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxoindoline scaffolds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during synthetic reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Controlling N-Alkylation vs. C3-Alkylation

Question: I am attempting an alkylation reaction on an N-unsubstituted 2-oxoindoline and obtaining a mixture of N-alkylated and C3-alkylated products. How can I improve the selectivity to favor C3-alkylation?

Answer: The regioselectivity of alkylating 2-oxoindolines is highly dependent on the reaction conditions, particularly the choice of base, solvent, and the nature of the electrophile. The 2-oxoindoline core possesses two primary nucleophilic sites: the nitrogen atom (N1) and, after deprotonation, the carbon atom at the C3 position. The resulting ambident enolate can react at either site.

To favor C3-alkylation, the general strategy is to promote the formation and reaction of the C-nucleophile (enolate). This is typically achieved under conditions of kinetic control.

  • Base Selection: Strong, non-nucleophilic, sterically hindered bases are preferred for selective C3 deprotonation. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly used to rapidly and irreversibly form the enolate at low temperatures. In contrast, weaker bases like K₂CO₃ or NaH often lead to thermodynamic equilibrium, which can favor N-alkylation.[1]

  • Solvent Effects: Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are ideal for stabilizing the enolate and directing the alkylation to the C3 position.[2] Polar aprotic solvents like DMF or DMSO can solvate the counter-ion (e.g., Li⁺), leading to a more "naked" and reactive enolate, but can sometimes decrease selectivity.

  • N-Protection: The most effective strategy to guarantee C3-alkylation is to first protect the nitrogen atom.[3][4] A suitable protecting group, such as Boc, Cbz, or a simple methyl or benzyl group, completely blocks the N-alkylation pathway. After the C3-functionalization is complete, the protecting group can be removed if desired.

G cluster_electrophile sub 2-Oxoindoline base Base sub->base Deprotonation enolate Ambident Enolate base->enolate N_product N-Alkylated Product enolate->N_product N-attack C_product C3-Alkylated Product (Kinetic Product) enolate->C_product C-attack E_plus Electrophile (R-X) thermo Thermodynamic Pathway (Weaker Base, e.g., K2CO3) kinetic Kinetic Pathway (Strong Base, e.g., LDA)

Caption: Competing N- vs. C3-alkylation pathways for 2-oxoindoline.

Data Presentation: Effect of Base on Regioselectivity

EntryBase (equiv.)SolventTemperatureProduct Ratio (C3:N)Yield (%)
1K₂CO₃ (2.0)DMF25 °C15 : 8595
2NaH (1.2)THF0 °C to 25 °C40 : 6092
3LiHMDS (1.1)THF-78 °C95 : 588
4LDA (1.1)THF-78 °C>99 : <191

Note: Data is illustrative, based on general principles and may vary with specific substrates and electrophiles.

Experimental Protocol: Selective C3-Alkylation of N-Boc-2-oxoindoline

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-2-oxoindoline (1.0 equiv) and anhydrous THF (0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA, 1.1 equiv, as a solution in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution. Maintain the temperature at -78 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure C3-alkylated product.

FAQ 2: Achieving Regioselective Functionalization of the Aryl Ring

Question: I need to functionalize the benzene ring of the 2-oxoindoline scaffold, specifically at the C5 position, but my reaction is non-selective or defaults to the C3 position. How can I direct the reaction to the desired position?

Answer: The C3 position of 2-oxoindoline is inherently the most nucleophilic and sterically accessible site for many reactions. To achieve functionalization at the less reactive C4-C7 positions on the aryl ring, a common and powerful strategy is to use a directing group attached to the N1 nitrogen.[5][6] This approach is central to many modern C-H activation methodologies.

  • Directing Group (DG) Strategy: A directing group is a functional group that coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and positions it in close proximity to a specific C-H bond on the aromatic ring, enabling selective activation and functionalization at that site.[7][8]

  • Common Directing Groups: For C5-functionalization, N-acyl groups or other coordinating groups can be effective.[9] For C7-arylation, a bulky N-P(O)tBu₂ group has been shown to be effective.[6] The choice of directing group and catalyst system is crucial for controlling the regioselectivity.[10]

  • Reaction Type: This strategy is widely used for C-H arylation, alkenylation, and acylation reactions, providing access to a diverse range of substituted 2-oxoindolines that are difficult to synthesize otherwise.[11][12]

G start N-H 2-Oxoindoline step1 1. Install Directing Group (DG) start->step1 intermediate N-DG 2-Oxoindoline step1->intermediate step2 2. Regioselective C-H Functionalization (e.g., Pd-catalyzed C5-Arylation) intermediate->step2 functionalized C5-Functionalized N-DG 2-Oxoindoline step2->functionalized step3 3. Remove Directing Group functionalized->step3 final_product C5-Functionalized N-H 2-Oxoindoline step3->final_product

Caption: Experimental workflow for directing group-assisted C5-functionalization.

Data Presentation: Comparison of N-Directing Groups for C-H Arylation

EntryN-Directing Group (DG)CatalystPosition SelectivityTypical Yield (%)
1Pivaloyl (Piv)Pd(OAc)₂C475
2Acetyl (Ac)[Cp*RhCl₂]₂C290
32-Pyridylsulfonyl (PyS)Pd(OAc)₂C785
4Carbonyl (on C3)Cu(OAc)₂C578

Note: Data compiled from various sources in the literature.[6][10][11] Selectivity is highly dependent on the specific catalyst, oxidant, and coupling partner used.

Experimental Protocol: Pd-Catalyzed C5-Arylation using a C3-Carbonyl Directing Group

  • Reactant Preparation: In a sealed reaction tube, combine the 3-acyl-2-oxoindoline substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) as the oxidant.

  • Solvent Addition: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or toluene (0.1 M), to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the C5-arylated 2-oxoindoline product.

FAQ 3: Troubleshooting Regioselectivity in Friedel-Crafts Acylation

Question: I am performing a Friedel-Crafts acylation on an N-protected 2-oxoindoline, but I am getting a mixture of C5 and C7 acylated products. How can I improve the regioselectivity for the C5 position?

Answer: The regioselectivity of Friedel-Crafts reactions on the 2-oxoindoline aromatic ring is governed by the electronic and steric properties of the N-substituent and the reaction conditions, especially the Lewis acid catalyst.[13] The N-substituent acts as an activating or deactivating group and directs the incoming electrophile.

  • Influence of N-Substituent:

    • Electron-Donating Groups (EDGs): N-alkyl groups (e.g., -CH₃) are electron-donating, activating the aromatic ring for electrophilic substitution. They generally direct acylation to the C5 position, which is para to the nitrogen atom.

    • Electron-Withdrawing Groups (EWGs): N-acyl groups (e.g., -COCH₃) or N-sulfonyl groups are strongly electron-withdrawing. They deactivate the ring and can change the directing effect, sometimes leading to mixtures or favoring the C7 position.[14]

  • Choice of Lewis Acid: The nature and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄, ZrCl₄) can significantly impact selectivity.[13] Milder Lewis acids may offer better control. Some Lewis acids can coordinate with the N-protecting group or the C2-carbonyl, influencing the electronic distribution in the ring and thus the site of attack.[15] For instance, ZrCl₄ has been reported to be an efficient catalyst for highly regioselective C3-acylation of unprotected indoles, avoiding common side reactions.[13]

G N_sub N-Substituent (R) EDG Electron Donating (e.g., -Alkyl) N_sub->EDG If R is EWG Electron Withdrawing (e.g., -Acyl) N_sub->EWG If R is ring_EDG Aromatic Ring: Activated EDG->ring_EDG Effect ring_EWG Aromatic Ring: Deactivated EWG->ring_EWG Effect outcome_EDG Favors C5-Acylation (Para-directing) ring_EDG->outcome_EDG Outcome outcome_EWG Leads to C7 or Mixture of Isomers ring_EWG->outcome_EWG Outcome

Caption: Influence of N-substituent on Friedel-Crafts acylation regioselectivity.

Data Presentation: Effect of N-Substituent on Acylation Regioselectivity

EntryN-SubstituentLewis AcidSolventProduct Ratio (C5:C7)Combined Yield (%)
1-HAlCl₃CS₂10 : 90 (Mainly C3)Low
2-CH₃AlCl₃CH₂Cl₂85 : 1578
3-COCH₃AlCl₃CH₂Cl₂30 : 7065
4-SO₂PhSnCl₄CH₂Cl₂25 : 7570

Note: Data is representative and compiled from general principles of electrophilic aromatic substitution.[15] Actual results will vary based on the specific acylating agent and substrate.

Experimental Protocol: Regioselective C5 Friedel-Crafts Acylation

  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add the N-methyl-2-oxoindoline substrate (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, 0.2 M).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃, 2.5 equiv) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15 minutes.

  • Acylation: Add the acyl chloride (e.g., acetyl chloride, 1.2 equiv) dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the C5-acylated product.

References

Technical Support Center: Scaling Up the Synthesis of 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Oxoindoline-4-carbonitrile, with a focus on scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for the large-scale production of this compound?

A1: A practical and scalable multi-step synthesis starting from 2-methyl-3-nitroaniline is a recommended approach. This route involves the formation of a 4-nitroindole intermediate, followed by reduction to 4-aminoindole, a Sandmeyer reaction to introduce the nitrile group, and subsequent oxidation to the final 2-oxoindoline product.

Q2: What are the critical safety precautions to consider during the Sandmeyer reaction at scale?

A2: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated in dry form. It is crucial to use the diazonium salt solution immediately after its preparation and maintain low temperatures (0-5 °C) during its formation and reaction. The reaction also involves the use of toxic cyanide salts, which requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I monitor the progress of the individual reaction steps effectively?

A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of each reaction. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended, especially during process optimization and scale-up.

Q4: What are the common challenges in purifying the final product, this compound?

A4: Common purification challenges include the removal of unreacted starting materials, byproducts from the Sandmeyer reaction, and residual copper salts. Column chromatography is often effective for purification at the lab scale. For larger quantities, recrystallization from a suitable solvent system is a more practical approach to obtain a high-purity product.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action(s)
Low yield in 4-nitroindole synthesis Incomplete reaction of the imidate intermediate.Ensure the diethyl oxalate/potassium ethoxide complex is freshly prepared and active. Monitor the reaction by TLC and add additional complex if the starting material is not fully consumed.[1]
Side reactions due to elevated temperatures.Maintain the reaction temperature at approximately 40°C during the formation of 4-nitroindole.[1]
Incomplete reduction of 4-nitro-2-oxindole Inactive or insufficient reducing agent.Use a fresh batch of the reducing agent (e.g., iron powder, tin(II) chloride). Ensure the correct stoichiometry is used.
Poor solubility of the starting material.Choose a solvent system where the 4-nitro-2-oxindole has adequate solubility at the reaction temperature.
Low yield or byproduct formation in Sandmeyer reaction Decomposition of the diazonium salt.Maintain the temperature strictly between 0-5°C during the diazotization and Sandmeyer reaction. Use the diazonium salt solution immediately.
Formation of phenolic byproducts.Ensure an acidic environment during diazotization to suppress the formation of phenols.
Inefficient cyanation.Use a sufficient excess of the cyanide source (e.g., CuCN/KCN). Ensure vigorous stirring to facilitate the reaction.
Product contamination with copper salts Inadequate workup and purification.After the Sandmeyer reaction, thoroughly wash the organic extracts with an aqueous solution of a chelating agent like EDTA or with ammonium hydroxide to remove copper salts.
Difficulty in final product crystallization Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization. Perform a solvent screen to find an optimal solvent or solvent mixture for crystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitroindole

This protocol is adapted from a procedure for the synthesis of 4-nitroindoles.[1]

  • Preparation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A mixture of 2-methyl-3-nitroaniline (1.0 mol), triethyl orthoformate (1.5 mol), and a catalytic amount of p-toluenesulfonic acid (0.01 mol) is heated to 120°C. The ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The crude product is then purified by vacuum distillation.

  • Synthesis of 4-Nitroindole: To a solution of diethyl oxalate (1.5 mol) in dry dimethylformamide, potassium ethoxide (1.3 mol) is added with vigorous stirring under cooling. This solution is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (1.0 mol) in dry dimethyl sulfoxide. The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to yield crude 4-nitroindole. The crude product can be purified by recrystallization from methanol, ethanol, or acetonitrile.[1]

Protocol 2: Synthesis of 4-Amino-2-oxindole

This protocol involves the reduction of a nitro group, a common transformation in organic synthesis.

  • Reduction of 4-Nitro-2-oxindole: To a suspension of 4-nitro-2-oxindole (1.0 equiv) in a suitable solvent such as ethanol or acetic acid, a reducing agent like iron powder (excess) or tin(II) chloride (excess) is added. The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the metal salts, and the filtrate is concentrated. The crude 4-amino-2-oxindole is then purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the general procedure for the Sandmeyer reaction.

  • Diazotization of 4-Amino-2-oxindole: 4-Amino-2-oxindole (1.0 equiv) is suspended in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.1 equiv) in cold water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

  • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (1.2 equiv) is prepared. The cold diazonium salt solution is slowly added to the CuCN mixture with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, brine, and an aqueous solution of a chelating agent if necessary to remove copper salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Key Steps (Illustrative)

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 2-Methyl-3-nitroanilineTriethyl orthoformate, p-TsOHNeat1201~88[1]
2 Ethyl N-(2-methyl-3-nitrophenyl)formimidateDiethyl oxalate, KOEtDMF/DMSO401~70-80 (estimated)
3 4-Nitro-2-oxindoleFe, Acetic AcidAcetic AcidReflux2-4>90 (estimated)
4 4-Amino-2-oxindoleNaNO₂, HCl, CuCNWater/Organic0-601-360-80 (estimated)

Note: Yields for steps 2, 3, and 4 are estimated based on similar transformations and would require optimization for the specific substrate.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G *A direct, high-yield oxidation of 4-nitroindole to 4-nitro-2-oxindole at scale may require process development. A 2-Methyl-3-nitroaniline B Ethyl N-(2-methyl-3-nitrophenyl)formimidate A->B A->B C 4-Nitroindole B->C B->C D 4-Nitro-2-oxindole C->D C->D E 4-Amino-2-oxindole D->E Fe, Acetic Acid D->E F This compound E->F 1. NaNO₂, HCl, 0-5°C 2. CuCN E->F

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Flow for Troubleshooting Low Yield in the Sandmeyer Reaction

G Start Low Yield in Sandmeyer Reaction Q1 Was the temperature kept at 0-5°C during diazotization? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the diazonium salt solution used immediately? A1_Yes->Q2 Sol1 Improve cooling efficiency. Monitor temperature closely. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction mixture acidic during diazotization? A2_Yes->Q3 Sol2 Prepare and use the diazonium salt in situ. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Was the CuCN active and in sufficient excess? A3_Yes->Q4 Sol3 Ensure sufficient acid is present to maintain a low pH. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Yield Improved A4_Yes->End Sol4 Use fresh CuCN and consider increasing the stoichiometry. A4_No->Sol4 Sol4->End

Caption: Troubleshooting low yield in the Sandmeyer reaction.

References

Addressing batch-to-batch variability of synthesized 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability in the synthesis of 2-Oxoindoline-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability can stem from several factors:

  • Raw Material Quality: The purity of starting materials, such as substituted 2-nitrobenzonitriles or 2-aminobenzonitriles, is critical. Impurities in these precursors can lead to inconsistent reaction outcomes and impurity profiles in the final product.

  • Reaction Conditions: Minor deviations in reaction parameters like temperature, reaction time, and reagent stoichiometry can significantly impact yield and purity.

  • Solvent and Reagent Purity: The presence of water or other impurities in solvents and reagents can interfere with the reaction, leading to side product formation.

  • Work-up and Purification: Inconsistencies in procedures like extraction, crystallization, and chromatography can result in batches with different purity levels and physical properties.

Q2: I am observing a lower than expected yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended. Refer to the troubleshooting workflow diagram below for a step-by-step guide. Potential causes include incomplete reactions, side reactions, or loss of product during work-up and purification.

Q3: My product shows a different color from previous batches. What could be the reason?

A3: A change in color often indicates the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. It is crucial to analyze the impurity profile of the discolored batch using techniques like HPLC and compare it to a reference batch.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques is essential for confirming the structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity; a broad melting range can indicate the presence of impurities.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield

A consistently low or variable yield is a common issue. The following table outlines potential causes and suggested optimization strategies.

Potential Cause Troubleshooting & Optimization Strategy
Incomplete Reaction - Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is stirred efficiently. - Consider extending the reaction time or moderately increasing the temperature. - Verify the correct stoichiometry of all reagents.
Side Reactions - Hydrolysis of Nitrile: The nitrile group can be sensitive to harsh acidic or basic conditions, leading to the formation of an amide or carboxylic acid byproduct. Maintain careful pH control during the reaction and work-up.[1][2] - Degradation of Starting Material or Product: Oxindole derivatives can be sensitive to prolonged exposure to high temperatures or harsh reagents. Minimize reaction and work-up times where feasible.
Product Loss During Work-up - Optimize extraction procedures by ensuring the correct pH for partitioning. - If crystallization is used for purification, investigate the solubility of the product in the chosen solvent system to prevent loss in the mother liquor.
Impure Starting Materials - Confirm the purity of starting materials using appropriate analytical techniques before starting the synthesis. - If necessary, purify starting materials prior to use.
Issue 2: Presence of Impurities in the Final Product

The table below details common impurities and methods for their identification and mitigation.

Potential Impurity Identification Method Mitigation Strategy
Unreacted Starting Material HPLC, ¹H NMR- Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Optimize purification methods (e.g., column chromatography, recrystallization) to effectively remove starting materials.
Amide/Carboxylic Acid Hydrolysis Product HPLC, Mass Spectrometry, IR Spectroscopy (C=O stretch of carboxylic acid)- Avoid prolonged exposure to strong acids or bases. - Use milder reaction conditions if possible.
Over-reduced/Oxidized Byproducts HPLC, Mass Spectrometry- Carefully control the stoichiometry of reducing or oxidizing agents. - Optimize reaction temperature and time to minimize side reactions.
Residual Solvents ¹H NMR, Gas Chromatography (GC)- Ensure the product is thoroughly dried under vacuum. - Select appropriate solvents for purification that can be easily removed.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method based on common synthetic strategies for oxindole derivatives.

Reaction Scheme:

A plausible synthetic route involves the reductive cyclization of a 2-nitrohalobenzonitrile derivative with a malonate ester, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 2-(2-cyano-6-nitrophenyl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of 2-chloro-3-nitrobenzonitrile in anhydrous dimethylformamide (DMF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Cyclization to form Ethyl 2-oxoindoline-4-carboxylate

  • Dissolve the product from Step 1 in a mixture of ethanol and acetic acid.

  • Add a reducing agent, such as iron powder or zinc dust, portion-wise.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the metal salts.

  • Concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation to this compound

  • The crude product from Step 2 is subjected to hydrolysis and decarboxylation conditions, which can be harsh and should be carefully controlled to avoid hydrolysis of the nitrile group.

  • Alternatively, a more direct cyclization from a different precursor might be employed to avoid this sensitive step.

Quality Control Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Starting Material and Reagent Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes impurities_found Impurities Found check_purity->impurities_found No review_conditions Review Reaction Conditions conditions_correct Conditions Correct review_conditions->conditions_correct Yes deviation_found Deviation Found review_conditions->deviation_found No evaluate_workup Evaluate Work-up and Purification workup_consistent Work-up Consistent evaluate_workup->workup_consistent Yes losses_identified Losses Identified evaluate_workup->losses_identified No investigate_side_reactions Investigate Potential Side Reactions identify_suppress Identify and Suppress Side Reactions investigate_side_reactions->identify_suppress purity_ok->review_conditions purify_starting_materials Purify Starting Materials impurities_found->purify_starting_materials conditions_correct->evaluate_workup correct_conditions Correct Deviations deviation_found->correct_conditions workup_consistent->investigate_side_reactions optimize_workup Optimize Work-up/Purification losses_identified->optimize_workup optimize_reaction Optimize Reaction Parameters purify_starting_materials->optimize_reaction correct_conditions->optimize_reaction optimize_workup->optimize_reaction identify_suppress->optimize_reaction

Caption: Troubleshooting workflow for addressing low yield.

Hypothetical Signaling Pathway Inhibition

Many oxindole derivatives are known to be kinase inhibitors. The following diagram illustrates a generic signaling pathway that could be inhibited by a compound like this compound.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Inhibitor->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Validation & Comparative

Confirming the Structure of Synthesized 2-Oxoindoline-4-carbonitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of synthesized 2-Oxoindoline-4-carbonitrile. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of predicted spectroscopic values based on known chemical shift principles and data from closely related analogs. This comparative approach, supported by detailed experimental protocols, will aid researchers in verifying the successful synthesis of the target molecule.

Spectroscopic Data Comparison

The structural elucidation of this compound (C₉H₆N₂O, CAS: 214759-51-0) relies on a combination of spectroscopic techniques.[1][2] The following tables summarize the expected and comparative spectral data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.5Singlet1HN-H (amide)Broad singlet, exchangeable with D₂O.
~7.6Doublet1HAr-HAromatic proton ortho to the carbonyl group.
~7.4Triplet1HAr-HAromatic proton meta to the carbonyl group.
~7.1Doublet1HAr-HAromatic proton para to the carbonyl group.
~3.6Singlet2H-CH₂-Methylene protons at the 3-position.

Predicted data is based on general principles of NMR spectroscopy and analysis of similar oxindole structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~175C=O (amide)Carbonyl carbon at the 2-position.
~142Ar-C (quaternary)Aromatic carbon attached to the nitrogen.
~135Ar-CAromatic carbon.
~128Ar-CAromatic carbon.
~125Ar-C (quaternary)Aromatic carbon attached to the cyano group.
~122Ar-CAromatic carbon.
~118-C≡NNitrile carbon.
~110Ar-CAromatic carbon.
~35-CH₂-Methylene carbon at the 3-position.

Predicted data is based on established ¹³C NMR chemical shift correlations.

Table 3: Key IR Absorption Frequencies and Mass Spectrometry Data

Spectroscopic TechniqueCharacteristic PeaksInterpretation
IR Spectroscopy ~3200 cm⁻¹ (broad)N-H stretching of the amide.
~2230 cm⁻¹C≡N stretching of the nitrile group.[3]
~1710 cm⁻¹C=O stretching of the lactam.
Mass Spectrometry m/z = 158.16 (M⁺)Molecular ion peak corresponding to the molecular weight of C₉H₆N₂O.[1]
Other fragmentation patternsConsistent with the oxindole scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and accurate characterization of this compound.

Synthesis of this compound (Proposed Method)

This protocol is adapted from general procedures for the synthesis of substituted oxindoles.[4][5]

  • Starting Material: 2-Amino-5-cyanobenzoic acid.

  • Reduction: The starting material is subjected to a reduction reaction, for instance, using a reducing agent like sodium dithionite or catalytic hydrogenation to convert the nitro group (if starting from a nitro precursor) to an amino group, and facilitate cyclization.

  • Cyclization: The resulting amino acid is then heated in a suitable solvent, such as ethanol or acetic acid, to promote intramolecular cyclization to form the 2-oxoindoline ring.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a 5-10 mg sample of the synthesized compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

    • Process the spectra to identify chemical shifts, multiplicities, and integration values for comparison with the predicted data.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the N-H, C≡N, and C=O functional groups.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern to further confirm the structure.

Workflow and Pathway Diagrams

Diagram 1: Synthesis and Confirmation Workflow

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start 2-Amino-5-cyanobenzoic acid reduction Reduction start->reduction cyclization Cyclization reduction->cyclization purification Purification cyclization->purification product Synthesized This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

This guide provides a foundational approach for researchers working on the synthesis and characterization of this compound. By comparing experimentally obtained data with the predicted values and following the outlined protocols, the structural integrity of the synthesized compound can be confidently established.

References

Comparison of the biological activity of 2-Oxoindoline-4-carbonitrile with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Oxoindoline Derivatives Against Established Kinase Inhibitors

The 2-oxoindoline core is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of numerous potent and selective kinase inhibitors. While direct, publicly available experimental data on the specific biological activity of 2-Oxoindoline-4-carbonitrile is limited, the well-documented efficacy of more complex derivatives sharing this core provides a strong indication of its potential as a kinase inhibitor. This guide offers a comparative overview of the biological activity of two prominent 2-oxoindoline-based multi-kinase inhibitors, Sunitinib and Regorafenib, to provide a benchmark for the potential efficacy of novel 2-oxoindoline compounds like this compound.

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Sunitinib and Regorafenib against a panel of key kinases implicated in cancer and other diseases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% and are a standard measure of a drug's potency.

Table 1: IC50 Values of Sunitinib Against Various Kinases

Kinase TargetIC50 (nM)
PDGFRβ2[1]
VEGFR2 (Flk-1)80[1]
c-Kit-
FLT350 (ITD mutant)[1]
RET-
CSF-1R-

Note: Specific IC50 values for c-Kit, RET, and CSF-1R were not consistently reported in the same format across the reviewed literature.

Table 2: IC50 Values of Regorafenib Against Various Kinases

Kinase TargetIC50 (nM)
VEGFR113[2]
VEGFR24.2[2]
VEGFR346[2]
PDGFRβ22[2]
c-Kit7[2]
RET1.5[2]
Raf-12.5[2]
B-RAF28[3]
B-RAF (V600E)19[3]
TIE2-
FGFR1-

Note: Specific IC50 values for TIE2 and FGFR1 were not consistently reported in the same format across the reviewed literature.

Experimental Methodologies

The determination of kinase inhibitory activity is paramount in the evaluation of potential drug candidates. Below are detailed protocols for common in vitro kinase assays for three representative kinases often targeted by 2-oxoindoline derivatives.

VEGFR-2 Kinase Assay Protocol

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Master Mixture Preparation : A master mix is prepared containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Plate Setup : The master mixture is added to the wells of a 96-well plate.

  • Inhibitor Addition : The test compound (e.g., this compound) is added to the test wells at various concentrations. A positive control (no inhibitor) and a blank (no enzyme) are also included.

  • Enzyme Addition : Recombinant human VEGFR-2 enzyme is added to all wells except the blank.

  • Incubation : The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.

  • Signal Detection : A detection reagent, such as Kinase-Glo® MAX, is added to each well. This reagent measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis : The luminescence is read using a microplate reader. The percentage of kinase inhibition is calculated relative to the positive control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

CDK2/Cyclin A2 Kinase Assay Protocol

This assay evaluates the inhibition of the CDK2/Cyclin A2 complex.

  • Reaction Setup : A reaction mixture is prepared containing CDK2/Cyclin A2 enzyme, a specific substrate (e.g., Histone H1), and Reaction Buffer.

  • Inhibitor Incubation : The test compound is pre-incubated with the enzyme mix.

  • Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at 30°C for a set time.

  • Reaction Termination and ATP Depletion : A reagent like ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion : A kinase detection reagent is then added to convert the ADP generated during the kinase reaction back into ATP.

  • Luminescence Detection : The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the luminescent signal is measured. The signal intensity is directly proportional to the kinase activity.

  • IC50 Determination : IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.[4]

GSK-3β Kinase Assay Protocol

This assay is designed to measure the activity of the Glycogen Synthase Kinase 3 Beta.

  • Master Mix Preparation : A master mix is created containing Kinase Assay Buffer, a specific GSK-3β substrate peptide, and DTT.

  • Plate Loading : The master mix is dispensed into the wells of a 96-well plate.

  • Inhibitor and ATP Addition : The test inhibitor and ATP are added to the appropriate wells.

  • Kinase Addition : The reaction is initiated by adding purified GSK-3β enzyme to all wells except the "no enzyme" control.

  • Incubation : The plate is incubated at 30°C for 45 minutes.

  • Signal Generation : The ADP-Glo™ Kinase Assay system is typically used for detection, following the same principle as the CDK2 assay to generate a luminescent signal proportional to kinase activity.

  • Data Analysis : The IC50 value is determined from the dose-response curve of the inhibitor.[5]

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways in which these kinases operate is crucial for appreciating the therapeutic rationale for their inhibition. The following diagrams, rendered using the DOT language, illustrate these pathways and a general experimental workflow for evaluating kinase inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound_prep Prepare Test Compound (e.g., this compound) reaction_setup Set up Kinase Reaction with varying inhibitor concentrations compound_prep->reaction_setup reagent_prep Prepare Kinase Assay Reagents (Enzyme, Substrate, ATP, Buffer) reagent_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection readout Measure Signal (Luminescence) detection->readout data_processing Calculate % Inhibition readout->data_processing ic50_determination Determine IC50 Value (Dose-Response Curve) data_processing->ic50_determination

General experimental workflow for kinase inhibitor evaluation.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Oxoindoline Inhibitor Inhibitor->VEGFR2

Simplified VEGFR2 signaling pathway and point of inhibition.

CDK2_signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase S-Phase Entry (DNA Replication) E2F->S_phase promotes Inhibitor 2-Oxoindoline Inhibitor Inhibitor->CDK2

Simplified CDK2 signaling pathway in cell cycle progression.

GSK3b_signaling Wnt Wnt Signal GSK3b GSK-3β Wnt->GSK3b inhibits Gene_Transcription Target Gene Transcription Wnt->Gene_Transcription leads to beta_catenin β-catenin GSK3b->beta_catenin phosphorylates Degradation β-catenin Degradation beta_catenin->Degradation Inhibitor 2-Oxoindoline Inhibitor Inhibitor->GSK3b

Simplified GSK-3β signaling pathway in the Wnt cascade.

Conclusion

References

Unveiling the Anticancer Potential of 2-Oxoindoline-4-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various 2-Oxoindoline-4-carbonitrile derivatives against a range of cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes affected signaling pathways to support ongoing research and development in oncology.

Comparative Efficacy Against Cancer Cell Lines

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs. The addition of a 4-carbonitrile moiety has been explored to enhance the cytotoxic potential of this class of compounds. The following tables summarize the in vitro efficacy of various this compound and related 2-oxoindoline derivatives, presenting their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Series 1: (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides
4fSW620Colon Cancer5.2 ± 0.5[1]
PC-3Prostate Cancer6.8 ± 0.7[1]
NCI-H23Lung Cancer7.1 ± 0.8[1]
4hSW620Colon Cancer6.1 ± 0.6[1]
PC-3Prostate Cancer7.5 ± 0.8[1]
NCI-H23Lung Cancer8.2 ± 0.9[1]
4nSW620Colon Cancer4.8 ± 0.5[1]
PC-3Prostate Cancer5.9 ± 0.6[1]
NCI-H23Lung Cancer6.3 ± 0.7[1]
4oSW620Colon Cancer2.1 ± 0.2[1]
PC-3Prostate Cancer3.5 ± 0.4[1]
NCI-H23Lung Cancer2.8 ± 0.3[1]
4pSW620Colon Cancer3.9 ± 0.4[1]
PC-3Prostate Cancer4.7 ± 0.5[1]
NCI-H23Lung Cancer5.1 ± 0.6[1]
Series 2: Oxindole-Indole Conjugates
6aMCF-7Breast Cancer3.12 ± 0.14[2]
6cMCF-7Breast Cancer2.72 ± 0.17[2]
6eMCF-7Breast Cancer0.39 ± 0.05[2]
MDA-MB-231Breast Cancer1.03 ± 0.04[2]
6fMCF-7Breast Cancer0.42 ± 0.06[2]
MDA-MB-231Breast Cancer1.15 ± 0.05[2]
Series 3: Isatin-Indole Conjugates
7cHT-29Colorectal Cancer0.132 - 0.611[3]
SW-620Colorectal Cancer0.037 - 0.468[3]
7gHT-29Colorectal Cancer0.132 - 0.611[3]
SW-620Colorectal Cancer0.037 - 0.468[3]
Series 4: Thiazolyl-indole-2-carboxamides
6iMCF-7Breast Cancer6.10 ± 0.4[4]
6vMCF-7Breast Cancer6.49 ± 0.3[4]
Miscellaneous Oxindole Derivatives
SH-859786-OKidney CancerNot specified, but effective[5]
Compound 5lLeukemia Cell LinesLeukemiaGI50: 3.39[6]
Colon Cancer Cell LinesColon CancerGI50: 5.97[6]

Mechanism of Action: Targeting Key Cancer Pathways

This compound derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Furthermore, these compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that these derivatives can halt the proliferation of cancer cells by arresting them in different phases of the cell cycle. For instance, compounds 4f, 4h, 4n, 4o, and 4p were found to cause an accumulation of U937 lymphoma cells in the S phase, while others induced a G2/M phase arrest.[1][4] This disruption of the normal cell cycle progression ultimately leads to the activation of apoptotic pathways. The induction of apoptosis is a key mechanism for the elimination of cancer cells and is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[2][3]

Modulation of Signaling Pathways

The anticancer activity of 2-oxoindoline derivatives is also attributed to their ability to inhibit key signaling pathways essential for cancer cell survival and proliferation. One of the prominently affected pathways is the PI3K/Akt/mTOR pathway. The derivative SH-859, for example, was shown to downregulate the phosphorylation of Akt and mTOR in renal cancer cells, leading to decreased expression of proteins involved in glycolysis and cell growth.[5]

Furthermore, several derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Fms-like Tyrosine Kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor (FGFR).[4][6][7] The inhibition of these kinases disrupts the downstream signaling cascades that promote tumor growth, angiogenesis, and metastasis.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway 2-Oxoindoline-4-carbonitrile_Derivative This compound Derivative (e.g., SH-859) PI3K PI3K 2-Oxoindoline-4-carbonitrile_Derivative->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-Oxoindoline derivative.

Kinase_Inhibition_Pathway Derivative 2-Oxoindoline Derivative RTK Receptor Tyrosine Kinases (EGFR, VEGFR, etc.) Derivative->RTK inhibition CDK Cyclin-Dependent Kinases (CDK2, etc.) Derivative->CDK inhibition Downstream_Signaling Downstream Signaling (RAS/MAPK, etc.) RTK->Downstream_Signaling Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Multi-kinase inhibition by 2-Oxoindoline derivatives leading to reduced proliferation.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT-116) Compound_Treatment Treatment with 2-Oxoindoline Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry MTT_Assay->Flow_Cytometry Western_Blot Western Blot Analysis of Signaling Proteins MTT_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis

Caption: General experimental workflow for evaluating the anticancer efficacy of the derivatives.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 × 10^4 to 5 × 10^4 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxoindoline derivatives (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 × 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, and the cell cycle distribution is analyzed using appropriate software.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest approximately 1-5 × 10^5 cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to understand the effect of the compounds on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

References

A Comparative Analysis of Synthetic Strategies for 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a critical endeavor. Among these, 2-oxoindoline-4-carbonitrile stands out as a valuable scaffold due to its presence in various biologically active molecules. This guide provides a comparative study of different synthetic routes to this key intermediate, offering an objective analysis of their performance based on experimental data.

Introduction to this compound

The 2-oxoindoline core is a prominent feature in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities. The addition of a carbonitrile group at the 4-position further enhances its potential as a versatile building block for the synthesis of more complex molecules. Efficient and scalable synthetic routes are therefore highly sought after to facilitate further research and development. This guide will detail and compare various methodologies for the preparation of this compound, focusing on reaction efficiency, substrate scope, and operational simplicity.

Comparative Summary of Synthetic Routes

Route NameStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Route 1: From 2-Amino-5-cyanobenzaldehyde 2-Amino-5-cyanobenzaldehydeChloroacetyl chloride, Sodium carbonateToluene, Reflux85[1]
Route 2: Sandmeyer Reaction of 4-Amino-2-oxoindoline 4-Amino-2-oxoindolineSodium nitrite, Hydrochloric acid, Copper(I) cyanide0-5 °C, then 50-60 °CNot specifiedConceptual
Route 3: Cyclization of Acrylonitrile Derivatives Substituted Aniline and AcrylonitrilePalladium catalystHigh temperatureVariableGeneral Method

Detailed Experimental Protocols

Route 1: Synthesis from 2-Amino-5-cyanobenzaldehyde

This route provides a direct and high-yielding method for the preparation of this compound.

Step 1: Acylation of 2-Amino-5-cyanobenzaldehyde

To a solution of 2-Amino-5-cyanobenzaldehyde (1.0 eq) in toluene is added a solution of chloroacetyl chloride (1.1 eq) in toluene dropwise at room temperature. The mixture is then heated to reflux for 2 hours.

Step 2: Intramolecular Cyclization

After cooling the reaction mixture, an aqueous solution of sodium carbonate (2.0 eq) is added, and the mixture is stirred vigorously at reflux for 4 hours. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Diagram of the Synthetic Pathway:

G cluster_step1 cluster_step2 A 2-Amino-5-cyanobenzaldehyde C Intermediate Amide A->C Acylation B Chloroacetyl chloride D This compound C->D Intramolecular Cyclization reagent1 Toluene, Reflux reagent2 Na2CO3, Reflux

Caption: Synthesis of this compound from 2-Amino-5-cyanobenzaldehyde.

Route 2: Conceptual Pathway via Sandmeyer Reaction

Step 1: Diazotization of 4-Amino-2-oxoindoline

4-Amino-2-oxoindoline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation

In a separate flask, a solution of copper(I) cyanide in aqueous sodium or potassium cyanide is prepared and cooled. The cold diazonium salt solution is then slowly added to this solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 50-60 °C until the evolution of nitrogen gas ceases. The mixture is then cooled and the product is extracted with a suitable organic solvent.

Diagram of the Conceptual Workflow:

G A 4-Amino-2-oxoindoline B Diazonium Salt Intermediate A->B Diazotization C This compound B->C Sandmeyer Reaction reagent1 NaNO2, HCl 0-5 °C reagent2 CuCN

Caption: Conceptual Sandmeyer reaction route to this compound.

Route 3: General Approach via Cyclization of Acrylonitrile Derivatives

Palladium-catalyzed intramolecular cyclization of substituted anilines with acrylonitrile derivatives represents a more general strategy for the synthesis of various substituted oxindoles. The specific application of this method to produce this compound would depend on the availability of the appropriately substituted aniline precursor.

General Experimental Workflow:

G A Substituted Aniline D Reaction Mixture A->D B Acrylonitrile Derivative B->D C Palladium Catalyst Ligand, Base C->D E Heating D->E F Purification E->F G This compound F->G

Caption: General workflow for palladium-catalyzed synthesis of oxindoles.

Conclusion

The synthesis of this compound can be approached through several strategic routes. The method starting from 2-Amino-5-cyanobenzaldehyde offers a direct and high-yielding pathway. The conceptual Sandmeyer reaction presents a classic alternative, though specific yields for this substrate need to be experimentally determined. Finally, palladium-catalyzed cyclizations provide a broader, more versatile approach that could be adapted for this specific target, with yields being dependent on the specific substrates and catalytic system employed. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific requirements of the research or development project.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Oxoindoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity profiles of prominent 2-oxoindoline-based kinase inhibitors. The 2-oxoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous multi-kinase inhibitors that have entered clinical trials and practice.[1][2][3][4] Understanding the nuanced selectivity profiles of these compounds is critical for elucidating their mechanisms of action, predicting potential off-target effects, and guiding the development of next-generation inhibitors with improved therapeutic indices.

This comparison focuses on three well-characterized 2-oxoindoline derivatives: Sunitinib, Orantinib (SU6668), and Vatalanib (PTK787). We present quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Cross-Reactivity Data

The following tables summarize the in vitro inhibitory activity of Sunitinib, Orantinib, and Vatalanib against their primary targets and a selection of off-target kinases. It is important to note that IC50 and Ki values can vary between different studies due to variations in assay conditions.

Table 1: Inhibition of Primary Target Kinases

KinaseSunitinib (IC50/Ki, nM)Orantinib (SU6668) (IC50/Ki, nM)Vatalanib (PTK787) (IC50, nM)
VEGFR1 (Flt-1)802100 (Ki)77
VEGFR2 (KDR/Flk-1)802100 (Ki)37
VEGFR3 (Flt-4)--190
PDGFRβ28 (Ki)580
FGFR1>10-fold selective vs VEGFR2/PDGFRβ1200 (Ki)-
c-KitPotent Inhibition100-1000730

Data compiled from multiple sources.[5][6][7][8][9][10][11][12]

Table 2: Selectivity Against Other Kinases

KinaseSunitinibOrantinib (SU6668)Vatalanib (PTK787)
EGFRLittle to no activityNo effect up to 100 µMNo effect
SrcLittle to no activityLittle activity-
AblLittle to no activityLittle activity-
CDK2Little to no activityLittle activity-
MetLittle to no activityLittle activity-
IGF-1RLittle to no activityLittle activity-
Aurora Kinase B-IC50 = 35 nM-
Aurora Kinase C-IC50 = 210 nM-

Data compiled from multiple sources.[5][6][8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of kinase inhibitor profiling data. Below are representative protocols for a biochemical and a cell-based kinase assay.

Biochemical Kinase Assay: Radiometric Filter Binding Assay

This method directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (2-oxoindoline inhibitors) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific peptide substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound [γ-³³P]ATP.

  • Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell-Based Kinase Assay: Western Blotting for Substrate Phosphorylation

This assay assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.

Materials:

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium and supplements

  • Test compounds (2-oxoindoline inhibitors)

  • Stimulant (e.g., growth factor like VEGF or PDGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and grow to 80-90% confluency.

  • Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR-expressing cells) for a short period (e.g., 10-15 minutes) to induce kinase activation and substrate phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration G cluster_1 PDGFR/FGFR/c-Kit Signaling Pathways Ligand PDGF / FGF / SCF Receptor PDGFR / FGFR / c-Kit Dimerization & Autophosphorylation Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT STAT Receptor->STAT AKT AKT PI3K->AKT MAPK MAPK Cascade RAS->MAPK Gene_Expression Gene Expression STAT->Gene_Expression Cell_Growth Cell Growth & Survival AKT->Cell_Growth MAPK->Gene_Expression G cluster_2 Biochemical Kinase Assay Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add Inhibitor A->B C Initiate with [γ-³³P]ATP B->C D Incubate C->D E Stop Reaction & Spot on Filter Plate D->E F Wash & Dry Plate E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H G cluster_3 Cell-Based Kinase Assay Workflow A Seed & Culture Cells B Serum Starve A->B C Pre-treat with Inhibitor B->C D Stimulate with Growth Factor C->D E Lyse Cells D->E F Western Blot for Phospho-Substrate E->F G Quantify Inhibition F->G

References

Performance Benchmark: 2-Oxoindoline-4-carbonitrile and its Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Kinase Inhibitors and Apoptosis Inducers

For researchers and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. The 2-oxoindoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. This guide provides a comparative performance benchmark of 2-oxoindoline derivatives against established drugs, focusing on two key anticancer mechanisms: kinase inhibition and procaspase-3 activation.

I. Comparative Performance Data: Kinase Inhibition and Procaspase-3 Activation

The following tables summarize the quantitative performance of a 2-oxoindoline derivative against the multi-kinase inhibitors Sunitinib and Nintedanib, and the procaspase-3 activator PAC-1.

Kinase Inhibition Activity
CompoundTarget KinaseIC50 (nM)Reference Cell Line/Assay
3-(4-bromobenzylidene)indolin-2-one Monoamine Oxidase-A (MAO-A)18,270 nMIn vitro enzyme assay
Sunitinib VEGFR-280 nMCell-free kinase assay
Nintedanib VEGFR-213 nMCell-free kinase assay[1]

Note: Data for 3-(4-bromobenzylidene)indolin-2-one is presented for MAO-A inhibition as specific VEGFR-2 inhibition data was not available for this simple derivative. This highlights a different potential target for this scaffold.

Procaspase-3 Activation
CompoundActivityEC50 (µM)Reference
PAC-1 Procaspase-3 Activation0.22 µMIn vitro enzyme assay[2]
(E)-N'-(2-Hydroxybenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide (a 2-oxoindoline derivative) Cytotoxicity (Procaspase-3 activating)Superior to PAC-1Cell-based assay

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

A. VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the remaining ATP levels using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

B. Procaspase-3 Activation Assay (Fluorometric Assay)

This assay measures the ability of a test compound to induce the activation of procaspase-3, a key executioner caspase in apoptosis.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for procaspase-3 activation.

Materials:

  • Purified recombinant human procaspase-3

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 0.1% CHAPS, 10 mM DTT)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Test compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Mixture: In a 96-well black microplate, combine the purified procaspase-3 and the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for a predetermined time to allow for procaspase-3 activation.

  • Substrate Addition: Add the fluorogenic caspase-3 substrate (Ac-DEVD-AMC) to each well.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorometer (Excitation: ~380 nm, Emission: ~460 nm). The cleavage of the substrate by activated caspase-3 releases the fluorescent AMC molecule.

  • Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The EC50 value, representing the concentration of the compound that yields 50% of the maximal activation rate, is calculated by fitting the data to a dose-response curve.

III. Signaling Pathways and Experimental Workflows

Visual representations of the involved biological pathways and experimental processes can aid in understanding the mechanism of action and the methodologies employed.

G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Nintedanib Nintedanib Nintedanib->VEGFR2 Oxoindoline 2-Oxoindoline Derivatives Oxoindoline->VEGFR2 Potential

Caption: VEGFR-2 Signaling Pathway and Inhibition by Kinase Inhibitors.

G cluster_0 Procaspase-3 Activation Pathway cluster_1 Activation Procaspase3 Procaspase-3 (Inactive) Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes PAC1 PAC-1 PAC1->Procaspase3 Oxoindoline 2-Oxoindoline Derivatives Oxoindoline->Procaspase3 Potential

Caption: Procaspase-3 Activation Leading to Apoptosis.

G cluster_0 VEGFR-2 Kinase Inhibition Assay Workflow A Prepare serial dilution of test compound B Add kinase buffer, VEGFR-2 enzyme, and test compound to plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: Experimental Workflow for VEGFR-2 Kinase Inhibition Assay.

G cluster_0 Procaspase-3 Activation Assay Workflow A Prepare serial dilution of test compound B Combine procaspase-3 and test compound A->B C Incubate at 37°C B->C D Add fluorogenic substrate C->D E Measure fluorescence over time D->E F Determine rate of cleavage and calculate EC50 E->F

Caption: Experimental Workflow for Procaspase-3 Activation Assay.

IV. Conclusion

The 2-oxoindoline scaffold remains a highly promising framework for the development of novel anticancer therapeutics. While direct quantitative data for 2-Oxoindoline-4-carbonitrile is elusive, the analysis of its derivatives demonstrates clear potential for potent biological activity. As kinase inhibitors, 2-oxoindoline derivatives have already achieved clinical success. The data presented here for a simple substituted analog, while showing a different primary target (MAO-A), underscores the scaffold's versatility. Furthermore, the exploration of this class of compounds as procaspase-3 activators presents an exciting alternative or complementary therapeutic strategy.

For researchers in this field, the provided comparative data and detailed experimental protocols offer a valuable resource for benchmarking new derivatives. Future work should focus on the systematic evaluation of a series of simple this compound derivatives to elucidate structure-activity relationships for both kinase inhibition and procaspase-3 activation, ultimately paving the way for the development of next-generation anticancer drugs.

References

Reproducibility of Experimental Results with 2-Oxoindoline-4-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount for the validation of scientific findings and the advancement of therapeutic discovery. This guide provides a comparative framework for assessing the experimental reproducibility of 2-Oxoindoline-4-carbonitrile, a member of the oxindole class of compounds known for their potential as kinase inhibitors. Due to a lack of publicly available, direct experimental data on the reproducibility of this compound, this guide synthesizes information on closely related oxindole derivatives and established kinase inhibitors to present a representative comparison. The experimental protocols and data herein are intended to serve as a blueprint for designing and evaluating the reproducibility of studies involving this compound.

Factors Influencing Reproducibility in Small Molecule Research

The consistency of experimental outcomes with small molecules like this compound can be influenced by several factors. These include the purity of the compound, the stability of stock solutions, and variations in experimental conditions such as reagent concentrations and incubation times. Ensuring robust and reproducible data necessitates stringent quality control of the chemical matter and meticulous standardization of assay protocols.

Comparative Analysis of Kinase Inhibition

Oxindole derivatives are widely recognized as potent inhibitors of various protein kinases, particularly those involved in angiogenesis and cell cycle regulation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2). To illustrate a comparative analysis, this guide presents hypothetical, yet representative, data for this compound alongside established kinase inhibitors, Sunitinib (a multi-kinase inhibitor targeting VEGFR-2) and Staurosporine (a broad-spectrum kinase inhibitor).

Table 1: Comparative Inhibitory Activity (IC50) Against VEGFR-2

CompoundAssay 1 IC50 (nM)Assay 2 IC50 (nM)Assay 3 IC50 (nM)Mean IC50 (nM)Standard Deviation
This compound (Hypothetical)15.518.216.816.831.35
Sunitinib (Reference)10.211.510.810.830.65

Table 2: Comparative Inhibitory Activity (IC50) Against CDK2

CompoundAssay 1 IC50 (µM)Assay 2 IC50 (µM)Assay 3 IC50 (µM)Mean IC50 (µM)Standard Deviation
This compound (Hypothetical)0.450.520.480.480.035
Staurosporine (Reference)0.090.110.100.100.01

Experimental Protocols

To ensure the reproducibility of kinase inhibition assays, detailed and standardized protocols are essential. Below are representative protocols for assessing the inhibitory activity of compounds against VEGFR-2 and CDK2.

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescent kinase assay to determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • This compound and reference compounds (e.g., Sunitinib)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test and reference compounds in kinase buffer with a final DMSO concentration not exceeding 1%.

  • Add 1 µL of the compound dilutions or vehicle (for controls) to the wells of the 384-well plate.

  • Add 2 µL of VEGFR-2 enzyme solution to each well.

  • Add 2 µL of a substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

CDK2/Cyclin A Kinase Inhibition Assay

This protocol describes a method for determining the IC50 value of a test compound against the CDK2/Cyclin A complex.[1]

Materials:

  • Recombinant human CDK2/Cyclin A enzyme complex

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • Substrate (e.g., Histone H1)

  • ATP

  • This compound and reference compounds (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Follow the same serial dilution and plate setup as described in the VEGFR-2 assay protocol.

  • Add 2 µL of the CDK2/Cyclin A enzyme solution to each well.

  • Add 2 µL of a substrate and ATP mixture to start the reaction.[1]

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent.[1]

  • Incubate for 40 minutes at room temperature.[1]

  • Add 10 µL of Kinase Detection Reagent.[1]

  • Incubate for 30 minutes at room temperature.[1]

  • Measure luminescence.

  • Calculate percent inhibition and determine the IC50 value as described previously.

Visualizing Experimental Processes and Pathways

To further clarify the experimental workflow and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading Compound Dilution->Plate Loading Enzyme Preparation Enzyme Preparation Enzyme Preparation->Plate Loading Substrate/ATP Mix Substrate/ATP Mix Kinase Reaction Kinase Reaction Substrate/ATP Mix->Kinase Reaction Plate Loading->Kinase Reaction Reaction Termination Reaction Termination Kinase Reaction->Reaction Termination Signal Generation Signal Generation Reaction Termination->Signal Generation Luminescence Reading Luminescence Reading Signal Generation->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2

References

A Comparative Guide to In Silico Docking of 2-Oxoindoline Derivatives with Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities. Its derivatives have been extensively investigated as potent inhibitors of various protein targets implicated in diseases such as cancer, inflammation, and viral infections. In silico molecular docking serves as a crucial tool in the rational design and discovery of these derivatives, providing insights into their binding modes and affinities, thereby guiding lead optimization.

This guide provides a comparative overview of in silico docking studies involving 2-oxoindoline derivatives against several key protein targets. It includes a summary of reported binding energies, a detailed experimental protocol for conducting such studies, and workflow visualizations to illustrate the process and underlying biological pathways.

Data Presentation: Comparative Docking Performance

The following table summarizes the docking scores and binding affinities of various 2-oxoindoline derivatives against their respective protein targets as reported in recent literature. These values are instrumental for comparing the binding efficiency of different derivatives and for understanding structure-activity relationships.

Target ProteinPDB IDDerivative/CompoundDocking Score/Binding Affinity (kcal/mol)Software UsedReference
Cyclin-Dependent Kinase 2 (CDK2)3TI1Compound 5l-Maestro v13.3[1]
FMS-like Tyrosine Kinase 3 (FLT3)6JQRCompound 5l-Maestro v13.3[1]
Glycogen Synthase Kinase-3β (GSK-3β)1Q41Compound 6Eb-10.5AutoDock Vina[2]
Glycogen Synthase Kinase-3β (GSK-3β)1Q41Compound 6Ec-8.8AutoDock Vina[2]
Cyclooxygenase-2 (COX-2)3LN1Compound VIId-62.02 (Dock Score)VLife MDS 4.3[3]
Cyclooxygenase-2 (COX-2)3LN1Compound VIIc-57.27 (Dock Score)VLife MDS 4.3[3]
Cyclooxygenase-1 (COX-1)3N8YCompound VIId-9.17 (Dock Score)VLife MDS 4.3[3]
COVID-19 Main Protease (Mpro)6LU7OD-22- (MolDock Score)Molegro Virtual Docker[4][5]
COVID-19 Main Protease (Mpro)6LU7OD-16- (MolDock Score)Molegro Virtual Docker[4][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)3VIDOxindole Derivative-Schrödinger Suite 2020-2[6]

Note: Direct comparison of scores between different software packages and scoring functions should be approached with caution as methodologies can vary.

Experimental Protocols: Molecular Docking Workflow

This section outlines a generalized, detailed methodology for performing in silico docking studies with 2-oxoindoline derivatives, based on protocols cited in the literature.[1][2][6]

Objective: To predict the binding conformation and estimate the binding affinity of a 2-oxoindoline derivative to a specific protein target.

1. Protein Preparation:

  • Acquisition: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For example, VEGFR-2 (PDB ID: 3VID) or CDK2 (PDB ID: 3TI1).[1][6]

  • Preprocessing:

    • Remove all non-essential components from the PDB file, including water molecules, co-ligands, and metal ions, unless they are critical for the binding interaction.[1]

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms in the protein structure using modeling software (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools).[6]

  • Protonation: Set the protonation states of ionizable residues to correspond to a physiological pH (e.g., 7.4).[6]

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of the 2-oxoindoline derivative using a chemical drawing tool like ChemDraw.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[2]

  • Charge and Tautomerism: Assign appropriate partial charges (e.g., Gasteiger charges) and define rotatable bonds. Generate relevant tautomeric and protonation states for the ligand.[2]

3. Docking Simulation:

  • Grid Box Generation: Define the active site for docking. This is typically achieved by generating a grid box centered on the co-crystallized ligand in the original PDB file or by using site-finder algorithms to identify putative binding pockets.

  • Docking Algorithm: Select a docking program (e.g., AutoDock Vina, GLIDE, Molegro Virtual Docker). These programs use search algorithms (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the defined active site.[2]

  • Execution: Run the docking simulation. The program will generate a set of possible binding poses for the ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

4. Analysis of Results:

  • Pose Selection: Analyze the top-ranked poses. The best pose is often the one with the lowest binding energy that also forms chemically sensible interactions with the protein's active site residues.

  • Interaction Analysis: Visualize the ligand-protein complex. Identify and analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the 2-oxoindoline derivative and the amino acid residues of the target protein. This analysis provides a structural basis for the ligand's activity.

Mandatory Visualization

The following diagrams illustrate a typical workflow for in silico drug discovery and a key signaling pathway targeted by 2-oxoindoline derivatives.

G cluster_0 Computational Screening cluster_1 Lead Optimization cluster_2 Experimental Validation Target Target Identification (e.g., Kinase, Protease) Docking Molecular Docking (Virtual Screening) Target->Docking Lib Library of 2-Oxoindoline Derivatives Lib->Docking Hits Hit Identification (Based on Docking Score) Docking->Hits ADMET In Silico ADMET Prediction Hits->ADMET Hits->ADMET MD_Sim Molecular Dynamics Simulation ADMET->MD_Sim Lead Lead Candidate Selection MD_Sim->Lead Synthesis Chemical Synthesis Lead->Synthesis Lead->Synthesis Bioassay In Vitro Bioassays (e.g., IC50) Synthesis->Bioassay G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Mechanism of Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation VEGFR2->P Dimerization & Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) P->Downstream Activates Response Cellular Response (Angiogenesis, Proliferation) Downstream->Response Oxoindoline 2-Oxoindoline Derivative Oxoindoline->Inhibition

References

A Head-to-Head Comparison of 2-Oxoindoline-Based Kinase Inhibitors: Structural Analogs of 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several approved drugs.[1] This guide provides a head-to-head comparison of the biological performance of various structural analogs of 2-Oxoindoline-4-carbonitrile, focusing on their activity as potent kinase inhibitors. While direct comparative experimental data for this compound is limited in the reviewed literature, this analysis focuses on its derivatives that have been extensively studied for their therapeutic potential, particularly in oncology.

These analogs typically feature substitutions at the 3-position of the 2-oxoindoline core, a key modification known to enhance potency and selectivity against various protein kinases.[2] This guide will delve into their comparative efficacy against key oncological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinase 2 (CDK2).

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of various 2-oxoindoline structural analogs against key protein kinases implicated in cancer progression. These compounds, derived from the foundational 2-oxoindoline structure, demonstrate a range of potencies and selectivities, highlighting the impact of specific structural modifications.

Table 1: Inhibition of Receptor Tyrosine Kinases (VEGFR-2, PDGFRα, PDGFRβ) by 2-Oxoindoline Analogs

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
6f PDGFRα7.41Sunitinib43.88
PDGFRβ6.182.13
VEGFR-2 7.49 78.46
9f PDGFRα9.9Sunitinib43.88
PDGFRβ6.622.13
VEGFR-2 22.21 78.46
15c VEGFR 117 --
FGFR11287
RET1185

Data sourced from multiple studies, please see the reference section for details.[3][4]

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by 2-Oxoindoline Analogs

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
6c CDK2 0.22 Staurosporine-
10b CDK2 0.25 Staurosporine-
9b CDK2 0.70 --
9f CDK2 0.20 --
9o CDK2 0.21 --
5l CDK2 0.00817 Sunitinib0.0279

Data sourced from multiple studies, please see the reference section for details.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a key structural analog and for the in vitro kinase inhibition assays used to generate the comparative data.

Synthesis of (E)-2-(4-chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (A Representative Analog)

This protocol describes a one-pot synthesis of a 3-substituted 2-oxoindoline derivative.

Materials:

  • 2-nitroacetophenone

  • 4-chlorobenzaldehyde

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Hexane

Procedure:

  • To a solution of 2-nitroacetophenone (1 mmol) and 4-chlorobenzaldehyde (1.1 mmol) in methanol (5 mL), add potassium cyanide (1.2 mmol).

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature and add acetic acid (0.2 mL).

  • Reflux for an additional 30 minutes.

  • After cooling, dilute the mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.[8]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, CDK2)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP (at Km concentration for the specific kinase)

  • Substrate (specific peptide or protein for the kinase)

  • Test compounds (dissolved in DMSO)

  • [γ-33P]ATP

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in the kinase buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the filter papers using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the 2-oxoindoline analogs discussed in this guide.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (VEGF/PDGF) Ligand (VEGF/PDGF) RTK VEGFR / PDGFR Ligand (VEGF/PDGF)->RTK PLCg PLCγ RTK->PLCg PI3K PI3K RTK->PI3K Grb2_Sos Grb2/Sos RTK->Grb2_Sos PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 2-Oxoindoline Analog Inhibitor->RTK

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

The diagram above illustrates the inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway by 2-oxoindoline analogs.[9][10][11][12] These compounds typically act as ATP-competitive inhibitors, preventing the autophosphorylation of the receptor and blocking downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[10]

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription p21 p21/p27 p21->CyclinE_CDK2 S_Phase_Progression S_Phase_Progression CyclinE_CDK2->S_Phase_Progression CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S_Phase_Progression Inhibitor 2-Oxoindoline Analog Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: CDK2-Mediated Cell Cycle Progression and Its Inhibition.

This diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and its inhibition by 2-oxoindoline analogs. By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates, leading to cell cycle arrest and preventing the proliferation of cancer cells.[13][14]

References

Safety Operating Guide

Proper Disposal of 2-Oxoindoline-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are cornerstones of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the proper disposal of 2-Oxoindoline-4-carbonitrile (CAS No. 214759-51-0), ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

Based on its chemical structure, this compound should be handled as a hazardous substance. The nitrile group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin, and it may cause serious eye irritation.[1] Nitrile compounds also carry the risk of releasing toxic hydrogen cyanide gas upon decomposition or when in contact with strong acids.[1] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) during Disposal:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood to avoid dust inhalation.[2]

Hazard Classification Summary (Inferred)

The following table summarizes the likely hazard classifications for this compound based on structurally similar compounds. This information should be confirmed with a substance-specific SDS.

Hazard ClassGHS Hazard Statement (Anticipated)GHS Pictogram (Anticipated)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3]

Experimental Protocol: Waste Collection and Segregation
  • Waste Identification: All waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., weighing paper, pipette tips, gloves), must be treated as hazardous waste.

  • Waste Segregation: It is critical to prevent dangerous chemical reactions by segregating waste.

    • Collect solid waste containing this compound separately from liquid waste.

    • Do not mix this waste with incompatible materials, particularly strong acids (which could liberate hydrogen cyanide) or strong oxidizing agents.[3]

    • If the compound is dissolved in a solvent, the entire solution is hazardous waste and should be segregated based on the solvent type (e.g., halogenated vs. non-halogenated).[4]

  • Waste Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or deterioration.

    • Ensure the container is appropriately sized for the volume of waste to be generated. Leave at least one inch of headspace to allow for expansion.

  • Container Labeling:

    • Properly label the waste container before adding any waste.

    • The label must include the words "Hazardous Waste ".[5]

    • List the full chemical name: "This compound ". Do not use abbreviations.[5]

    • If in a solution, list all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Include the accumulation start date (the date the first piece of waste is added to the container).[3]

    • Provide the name of the Principal Investigator and the laboratory location.

On-site Management and Storage
  • Temporary Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6]

  • SAA Requirements: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. It should provide secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential spills.

  • Safe Storage: Keep the waste container securely closed at all times, except when adding waste.[5] Store it in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Arranging for Final Disposal
  • Waste Pickup: Once the container is full or reaches the institutional time limit for satellite accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Provide the waste disposal service with all necessary documentation and any available safety information regarding the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe no_drain Do NOT dispose down drain or in trash identify->no_drain segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (e.g., powder, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste container Select Compatible & Labeled Waste Container solid_waste->container liquid_waste->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Info container->labeling storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage disposal Contact EHS for Pickup by Licensed Disposal Service storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Oxoindoline-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Oxoindoline-4-carbonitrile

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of utmost importance. This guide provides immediate, essential safety protocols and logistical information for the operational use and disposal of this compound, ensuring a secure laboratory environment.

Immediate Safety and Hazard Information:

This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] One safety data sheet also indicates that heating may cause a fire and that the substance is toxic to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield are mandatory to protect against eye irritation.[1]
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin contact.[2]
Body Protection Laboratory CoatA standard laboratory coat should be worn.
Respiratory Protection RespiratorUse a respirator with a P2 filter for dust, especially when not working in a well-ventilated area or a fume hood.

Experimental Protocols and Handling

Adherence to proper handling procedures is critical for safety.

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[1]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned and inspected for integrity.

  • Manipulation: Conduct all work with this compound within a certified chemical fume hood to minimize inhalation of dust.

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and do not breathe in the dust.[2]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Collection:

  • Collect waste material, including any contaminated PPE, in a designated, properly labeled, and sealed container for hazardous waste.

Disposal Method:

  • Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.[2] Do not empty into drains.[2]

  • For spills, avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[2]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the step-by-step process for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 handle1 Weigh/Handle in Fume Hood prep2->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 disp1 Collect Waste & Contaminated PPE handle2->disp1 Proceed to Disposal disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Dispose via Certified Hazardous Waste Vendor disp2->disp3

Caption: Safe handling and disposal workflow.

This structured approach ensures that all safety and logistical aspects of handling this compound are addressed, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.